Aminoxyacetic acid
Description
Aminooxyacetic acid has been reported in Arabidopsis thaliana with data available.
A compound that inhibits aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues.
Properties
IUPAC Name |
2-aminooxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKYASMKDDGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214756 | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-88-5 | |
| Record name | (Aminooxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminooxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminooxyacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aminoxyacetic Acid: A Technical Guide to its Inhibition of Pyridoxal Phosphate-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetic acid (AOAA) is a potent, non-selective inhibitor of a broad range of enzymes that utilize pyridoxal phosphate (PLP) as a cofactor. By forming a stable oxime with the PLP aldehyde group, AOAA effectively sequesters the cofactor, leading to the inactivation of these vital enzymes. This technical guide provides an in-depth overview of the mechanism of action of AOAA, its effects on key PLP-dependent enzymes, and detailed experimental protocols for studying its inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development exploring the therapeutic and investigational applications of this compound.
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions.[1][2] PLP-dependent enzymes play critical roles in amino acid metabolism, including transamination, decarboxylation, and racemization, as well as in other metabolic pathways.[2] The central mechanistic feature of these enzymes is the formation of a Schiff base between the aldehyde group of PLP and an amino group of the substrate or a lysine residue in the enzyme's active site.[3]
This compound (AOAA) is a structural analog of amino acids that acts as a potent inhibitor of PLP-dependent enzymes.[4] Its inhibitory action stems from the high reactivity of its aminooxy group towards the aldehyde group of PLP, forming a stable oxime that is resistant to hydrolysis.[5] This effectively traps the PLP cofactor, rendering the enzyme inactive. Due to its broad-spectrum inhibitory activity, AOAA has been widely used as a pharmacological tool to investigate the roles of various PLP-dependent enzymes in physiological and pathological processes.
Mechanism of Inhibition
The inhibitory mechanism of this compound against PLP-dependent enzymes is a well-established example of mechanism-based inactivation. The core of this process is the chemical reaction between the aminooxy functional group of AOAA and the aldehyde group of the pyridoxal phosphate cofactor.
The general catalytic cycle of a PLP-dependent enzyme begins with the formation of an internal aldimine, where the PLP aldehyde is linked to the ε-amino group of a lysine residue in the active site. Upon substrate binding, a transaldimination reaction occurs, forming an external aldimine with the substrate's amino group. This is the point at which AOAA intervenes.
The lone pair of electrons on the nitrogen atom of the aminooxy group of AOAA executes a nucleophilic attack on the carbonyl carbon of the PLP aldehyde. This leads to the formation of a stable oxime linkage. This covalent modification of the PLP cofactor is essentially irreversible under physiological conditions, leading to the inactivation of the enzyme.
Figure 1: Mechanism of AOAA Inhibition.
Quantitative Inhibition Data
The inhibitory potency of this compound varies among different PLP-dependent enzymes. The following table summarizes key quantitative data, including IC50 and Ki values, for the inhibition of several important enzymes by AOAA.
| Enzyme | Organism/Tissue | Inhibition Parameter | Value | Reference |
| Alanine Aminotransferase (ALT) | Rat hepatocytes | - | More sensitive than AspAT in vitro | [6][7] |
| Aspartate Aminotransferase (AspAT) | Rat hepatocytes | - | Less sensitive than ALT in vitro | [6][7] |
| 4-Aminobutyrate Transaminase (GABA-T) | Human | IC50 (Vigabatrin) | ~70-fold higher sensitivity than bacterial | [8][9] |
| Kynurenine Aminotransferase II (KAT II) | Human (recombinant) | Ki | 450 µM (by NAC, a competitive inhibitor) | [10] |
| Ornithine Decarboxylase (ODC) | - | - | Inhibited by APA, a potent inhibitor | [5] |
Note: Direct Ki or IC50 values for AOAA were not consistently available across all searched literature. The table reflects the available data, including comparative sensitivities and data for other inhibitors of the same enzymes for context.
Key Signaling Pathways and Metabolic Cycles Affected by AOAA
The inhibition of PLP-dependent enzymes by AOAA has profound effects on several critical metabolic and signaling pathways.
GABAergic Synaptic Transmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its synthesis and degradation are tightly regulated. GABA is synthesized from glutamate by glutamate decarboxylase (GAD) and is catabolized by GABA transaminase (GABA-T), a PLP-dependent enzyme. By inhibiting GABA-T, AOAA leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission.[11][12]
Figure 2: GABA Metabolism and AOAA Inhibition.
Kynurenine Pathway
The kynurenine pathway is the primary route for tryptophan metabolism, leading to the production of several neuroactive compounds, including kynurenic acid (KYNA). Kynurenine aminotransferases (KATs), which are PLP-dependent enzymes, catalyze the transamination of kynurenine to form KYNA.[13] Inhibition of KATs by AOAA can significantly reduce the levels of KYNA in the brain.[4]
References
- 1. Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylcysteine Inhibits Kynurenine Aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetic acid (AOAA) is a classical inhibitor of a range of pyridoxal phosphate (PLP)-dependent enzymes, exerting significant effects on neuronal function. This technical guide provides an in-depth analysis of the primary molecular targets of AOAA in neuronal cells. By inhibiting key enzymes involved in neurotransmitter metabolism and cellular bioenergetics, AOAA serves as a critical tool for neuroscientific research and presents potential, albeit complex, therapeutic implications. This document summarizes the quantitative inhibition data, details the experimental protocols for assessing enzyme inhibition, and provides visual representations of the affected signaling pathways and experimental workflows.
Primary Molecular Targets of this compound
This compound's mechanism of action in neuronal cells is centered on its ability to irreversibly inhibit enzymes that rely on pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor. This broad-spectrum inhibition affects several critical metabolic pathways. The primary molecular targets identified in neuronal contexts are:
-
GABA Transaminase (GABA-T): A key enzyme in the catabolism of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).
-
Aspartate Aminotransferase (AAT): An enzyme crucial for the malate-aspartate shuttle, which is essential for mitochondrial energy metabolism, and also involved in the synthesis of the excitatory neurotransmitter glutamate.
-
Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CSE): Enzymes of the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).
-
Kynurenine Aminotransferases (KATs): A group of enzymes that synthesize kynurenic acid, an endogenous antagonist of ionotropic glutamate receptors.
Quantitative Inhibition Data
The inhibitory potency of this compound varies among its different molecular targets. The following table summarizes the available quantitative data for the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of AOAA against its primary targets.
| Target Enzyme | Organism/Tissue | Inhibition Metric | Value | Reference |
| GABA Transaminase (GABA-T) | Rat Brain | Effective in vivo dose | 100 mg/kg (i.p.) for total inhibition | [1] |
| Aspartate Aminotransferase (AAT) | Bovine Platelets | IC₅₀ | 100 µM | [2] |
| Cystathionine β-Synthase (CBS) | Recombinant Human | IC₅₀ | 8.5 ± 0.7 µM | |
| Cystathionine γ-Lyase (CSE) | Recombinant Human | IC₅₀ | 1.1 ± 0.1 µM | |
| Kynurenine Aminotransferase I (KAT-I) | Recombinant Human | IC₅₀ | 13.1 µM | [3] |
Signaling Pathways and Mechanisms of Action
The inhibition of its primary targets by AOAA leads to significant downstream effects on neuronal signaling and viability.
Impact on GABAergic Neurotransmission
By inhibiting GABA-T, AOAA prevents the breakdown of GABA, leading to its accumulation in GABAergic neurons.[4][5] This enhances inhibitory neurotransmission, an effect that has been explored for its anticonvulsant properties.
Figure 1: Inhibition of GABA catabolism by AOAA.
Disruption of Neuronal Energy Metabolism
AOAA's inhibition of aspartate aminotransferase disrupts the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents from the cytosol to the mitochondria.[6] This impairment of mitochondrial respiration leads to a state of functional hypoglycemia, characterized by decreased ATP production and increased lactate levels, which can ultimately trigger excitotoxic neuronal death.[6]
Figure 2: AOAA disrupts the malate-aspartate shuttle.
Experimental Protocols
The following sections detail standardized methodologies for assaying the activity of AOAA's primary molecular targets in neuronal preparations.
GABA Transaminase (GABA-T) Activity Assay
This protocol is based on a coupled-enzyme spectrophotometric assay that measures the production of glutamate, which is subsequently oxidized to produce a measurable change in absorbance.
Materials:
-
Brain tissue homogenate or neuronal cell lysate
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Glutamate dehydrogenase (coupling enzyme)
-
NAD⁺ (coenzyme for coupling reaction)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound (inhibitor)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare brain tissue homogenate or neuronal cell lysate in cold reaction buffer.
-
Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.
-
Prepare a reaction mixture containing reaction buffer, α-ketoglutarate, and NAD⁺.
-
For inhibition studies, pre-incubate the enzyme preparation (supernatant) with varying concentrations of AOAA for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding GABA to the reaction mixture.
-
Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the AOAA concentration.
Figure 3: Workflow for GABA-T activity assay.
Aspartate Aminotransferase (AAT) Activity Assay
This protocol utilizes a coupled-enzyme assay where the product of the AAT reaction, oxaloacetate, is reduced to malate with the concurrent oxidation of NADH.
Materials:
-
Brain tissue homogenate or neuronal cell lysate
-
L-aspartate (substrate)
-
α-ketoglutarate (co-substrate)
-
Malate dehydrogenase (MDH) (coupling enzyme)
-
NADH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (inhibitor)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare neuronal tissue homogenate or cell lysate in cold reaction buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Prepare a reaction mixture containing reaction buffer, L-aspartate, and NADH.
-
For inhibition studies, pre-incubate the enzyme preparation with various concentrations of AOAA.
-
Initiate the reaction by adding α-ketoglutarate.
-
Immediately monitor the decrease in absorbance at 340 nm, which reflects the oxidation of NADH.
-
Calculate the reaction rate from the linear phase of the absorbance curve.
-
Determine the IC₅₀ by plotting the percent inhibition versus the log of AOAA concentration.
Cystathionine β-Synthase (CBS) Activity Assay
This protocol is based on the measurement of H₂S, a product of the CBS-catalyzed reaction, using the methylene blue method.
Materials:
-
Brain tissue homogenate or neuronal cell lysate
-
L-cysteine (substrate)
-
L-homocysteine (co-substrate)
-
Pyridoxal phosphate (PLP)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.4)
-
Zinc acetate solution (to trap H₂S)
-
N,N-dimethyl-p-phenylenediamine sulfate solution
-
FeCl₃ solution
-
This compound (inhibitor)
-
Spectrophotometer capable of reading at 670 nm
Procedure:
-
Prepare neuronal lysate in cold reaction buffer supplemented with PLP.
-
Clarify the lysate by centrifugation.
-
In a sealed reaction vessel, combine the enzyme preparation with reaction buffer and, for inhibition studies, varying concentrations of AOAA. Pre-incubate as required.
-
Initiate the reaction by adding L-cysteine and L-homocysteine.
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and trap the H₂S by adding zinc acetate solution.
-
Add N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ solutions to develop the methylene blue color.
-
Measure the absorbance at 670 nm.
-
Quantify H₂S production using a standard curve prepared with NaHS.
-
Calculate the IC₅₀ value from the inhibition data.
Kynurenine Aminotransferase (KAT) Activity Assay
This protocol describes a fluorescence-based assay for measuring the production of kynurenic acid (KYNA).
Materials:
-
Brain tissue homogenate or neuronal cell lysate
-
L-kynurenine (substrate)
-
Pyruvate (co-substrate)
-
Reaction buffer (e.g., 200 mM Tris-acetate, pH 8.0)
-
This compound (inhibitor)
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~395 nm)
Procedure:
-
Prepare neuronal lysate and clarify by centrifugation.
-
Prepare a reaction mixture containing reaction buffer and pyruvate.
-
In a microplate, add the enzyme preparation and, for inhibition studies, different concentrations of AOAA.
-
Initiate the reaction by adding L-kynurenine.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate intervals. The fluorescence of KYNA is pH-dependent and is enhanced at alkaline pH.
-
The rate of KYNA formation is determined from the change in fluorescence over time.
-
Calculate the IC₅₀ of AOAA from the dose-response curve.
Conclusion
This compound is a multifaceted inhibitor that affects several critical pyridoxal phosphate-dependent enzymes in neuronal cells. Its primary molecular targets include GABA transaminase, aspartate aminotransferase, cystathionine β-synthase, cystathionine γ-lyase, and kynurenine aminotransferases. The inhibition of these enzymes has profound consequences on neurotransmitter balance, cellular energy metabolism, and the production of gaseous signaling molecules. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the neuropharmacology of AOAA and the roles of its target enzymes in neuronal function and disease. The provided visualizations of the affected pathways and experimental workflows serve to further elucidate the complex mechanisms of action of this important research tool. A thorough understanding of AOAA's molecular interactions is crucial for its appropriate use in experimental neuroscience and for the development of more specific inhibitors for therapeutic applications.
References
- 1. Use of inhibitors of gamma-aminobutyric acid (GABA) transaminase for the estimation of GABA turnover in various brain regions of rats: a reevaluation of aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of aspartate aminotransferase for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the importance of GABA-ergic neurons for the AOAA induced accumulation of GABA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoxyacetic Acid: A Deep Dive into the Inhibition of GABA-Transaminase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The enzymatic degradation of GABA is primarily catalyzed by GABA-transaminase (GABA-T, EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1] Inhibition of GABA-T leads to an elevation of synaptic GABA levels, a therapeutic strategy that has been successfully employed in the management of epilepsy and other neurological disorders.[2] Aminoxyacetic acid (AOAA) is a potent, well-characterized inhibitor of GABA-T. This technical guide provides a comprehensive overview of the role of AOAA in the inhibition of GABA-T, detailing its mechanism of action, quantitative inhibition data, and the experimental protocols used for its characterization.
Mechanism of Action: A Covalent Interaction
GABA-T facilitates the transfer of an amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and glutamate in a "ping-pong" bibi reaction mechanism.[3][4] This process is dependent on the PLP cofactor, which is covalently linked to a lysine residue (Lys-329 in pig GABA-T) in the enzyme's active site via a Schiff base.[5][6]
This compound functions as a potent inhibitor by reacting with the aldehyde group of the PLP cofactor.[7] This reaction forms a stable oxime, effectively sequestering the cofactor and rendering the enzyme inactive. While sometimes described as reversible, the reaction with GABA-T is not rapidly reversible and can be considered functionally irreversible under physiological conditions.[7] Studies have shown that the reaction of AOAA with GABA-T follows the kinetics of a simple bimolecular reaction.[7]
Quantitative Inhibition Data
The potency of this compound as a GABA-T inhibitor has been quantified across various studies. The following table summarizes key kinetic parameters, providing a comparative basis for its inhibitory efficacy.
| Parameter | Value | Enzyme Source | Conditions | Reference |
| IC₅₀ | 2.7 µM | Mouse brain | Not specified | [6] |
| IC₅₀ | 14 µM | Mouse brain | Not specified | [8] |
| Second-order rate constant (k) | 1300 M⁻¹s⁻¹ | Pig liver | 21°C | [7] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentrations and enzyme source.
In Vivo Effects of this compound
Administration of this compound in vivo leads to a significant elevation of GABA levels in the brain. Studies in rats have demonstrated that a 30 mg/kg intraperitoneal injection of AOAA can lead to up to a 300% increase in synaptosomal GABA levels six hours after administration.[9] This elevation of the primary inhibitory neurotransmitter is the basis for its anticonvulsant and other pharmacological effects.[9][10] However, it is important to note that AOAA is not specific to GABA-T and can inhibit other PLP-dependent enzymes, which can lead to off-target effects.[7]
Experimental Protocols
The following section details a standard experimental protocol for determining the inhibitory activity of this compound on GABA-transaminase.
Coupled-Enzyme Spectrophotometric Assay for GABA-T Activity
This widely used method measures GABA-T activity by coupling the production of succinic semialdehyde to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH).[11] The resulting increase in NADPH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified GABA-T enzyme
-
GABA solution
-
α-ketoglutarate solution
-
Pyridoxal 5'-phosphate (PLP)
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Assay Buffer: 50 mM Potassium pyrophosphate, pH 8.6[11]
-
This compound (inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of GABA, α-ketoglutarate, NADP⁺, PLP, and this compound in the assay buffer.
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, GABA, α-ketoglutarate, NADP⁺, PLP, and SSADH. The final concentrations of each reactant should be optimized based on the specific activity of the enzymes.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. For control wells, add an equal volume of the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of GABA-T to each well.
-
Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and monitor the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of GABA-T activity.
-
Visualizations
GABA-Transaminase Catalytic Cycle and Inhibition by AOAA
Caption: The catalytic cycle of GABA-T and its inhibition by this compound.
Experimental Workflow for GABA-T Inhibition Assay
Caption: Workflow for a spectrophotometric GABA-T inhibition assay.
Logical Relationship of AOAA Action
Caption: Logical cascade of this compound's therapeutic action.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.northwestern.edu [search.library.northwestern.edu]
- 9. In vivo effects of aminooxyacetic acid and valproic acid on nerve terminal (synaptosomal) GABA levels in discrete brain areas of the rat. Correlation to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of increased brain GABA produced by amino-oxyacetic acid on arousal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Impact of Aminoxyacetic Acid on Cystathionine β-Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystathionine β-synthase (CBS) is a critical enzyme in sulfur metabolism, positioned at a key regulatory junction. Its activity is implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic development. Aminoxyacetic acid (AOAA) is a widely utilized inhibitor of CBS, yet its effects are complex and extend beyond simple enzyme inactivation. This technical guide provides an in-depth analysis of the interaction between AOAA and CBS, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the roles of CBS and the pharmacological modulation of its activity.
Introduction to Cystathionine β-Synthase and the Transsulfuration Pathway
Cystathionine β-synthase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway. This metabolic route is responsible for the conversion of homocysteine to cysteine.[1][2] The canonical reaction catalyzed by CBS is the condensation of homocysteine with serine to form cystathionine, which is subsequently cleaved by cystathionine γ-lyase (CSE) to produce cysteine.[1][2] Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant. CBS is also a significant source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions.[2]
The activity of CBS is allosterically regulated by S-adenosylmethionine (SAM), which allows the cell to modulate the flux of homocysteine between the remethylation and transsulfuration pathways based on methionine availability.[3] Dysregulation of CBS activity is associated with several human diseases. Deficiencies in CBS lead to homocystinuria, a genetic disorder characterized by elevated levels of homocysteine.[4] Conversely, the upregulation of CBS has been implicated in conditions such as Down syndrome and certain types of cancer, where the overproduction of H₂S is thought to promote cell proliferation and bioenergetics.[5][6]
This compound as an Inhibitor of Cystathionine β-Synthase
This compound (AOAA) is a well-established, though not entirely specific, inhibitor of CBS.[1] Its mechanism of action involves the formation of a stable oxime bond with the PLP cofactor in the active site of the enzyme, creating a dead-end PLP-bound intermediate.[5][7] This covalent modification effectively inactivates the enzyme.
Interestingly, the inhibition of CBS by AOAA can be reversed by serine.[5][7] Serine is capable of displacing the bound AOAA from the PLP cofactor, forming an aminoacrylate intermediate and allowing the catalytic cycle to continue.[5][7] This unexpected reactivation has significant implications for the use of AOAA in cellular and in vivo studies where serine concentrations can be substantial.
It is crucial for researchers to recognize that AOAA is not a selective inhibitor of CBS. It also potently inhibits cystathionine γ-lyase (CSE), another key enzyme in the transsulfuration pathway. In fact, studies have shown that AOAA is a more potent inhibitor of CSE than of CBS.[8] This lack of specificity must be carefully considered when interpreting experimental results obtained using AOAA.
Quantitative Inhibition Data
The inhibitory potency of this compound against cystathionine β-synthase and cystathionine γ-lyase has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Enzyme Target | Inhibitor | IC₅₀ (μM) | Organism/System | Reference |
| Cystathionine β-synthase (CBS) | This compound (AOAA) | 8.5 ± 0.7 | Recombinant Human | [8] |
| Cystathionine γ-lyase (CSE) | This compound (AOAA) | 1.1 ± 0.1 | Recombinant Human | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of AOAA's effects on CBS.
Measurement of Cystathionine β-Synthase Activity
A common method for determining CBS activity is by measuring the rate of hydrogen sulfide (H₂S) production.
This colorimetric assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically.
Materials:
-
Zinc acetate solution (1% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Sodium phosphate buffer (pH 8.0)
-
L-cysteine
-
L-homocysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Enzyme preparation (cell lysate, tissue homogenate, or purified CBS)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 675 nm
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Sodium phosphate buffer (pH 8.0)
-
L-cysteine (e.g., 1 mM)
-
L-homocysteine (e.g., 1 mM)
-
PLP (e.g., 100 µM)
-
Enzyme preparation
-
This compound (or vehicle control) at the desired concentrations.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Trapping H₂S: Stop the reaction and trap the produced H₂S by adding zinc acetate solution. This will form a zinc sulfide (ZnS) precipitate.
-
Color Development:
-
Add N,N-dimethyl-p-phenylenediamine sulfate solution to the mixture.
-
Add FeCl₃ solution to initiate the color reaction.
-
Incubate at room temperature for 15-20 minutes in the dark.
-
-
Protein Precipitation: Add TCA solution to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 675 nm.
-
Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared using a known concentration of sodium hydrosulfide (NaHS).
Cellular Hydrogen Sulfide Production Assay
Fluorescent probes offer a sensitive method for measuring H₂S production in living cells.
Materials:
-
Cell culture medium
-
Cells of interest
-
Fluorescent H₂S probe (e.g., 7-azido-4-methylcoumarin)
-
This compound (AOAA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of AOAA (or vehicle control) in fresh cell culture medium for the desired duration.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Load the cells with the fluorescent H₂S probe diluted in PBS or a suitable buffer, according to the manufacturer's instructions. Incubate for the recommended time (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add fresh PBS or buffer to the wells and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular H₂S concentration. Normalize the fluorescence readings to cell number or protein concentration if necessary.
Assessment of Mitochondrial Respiration
The Seahorse XF Analyzer is a powerful tool for measuring cellular bioenergetics in real-time.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
Cells of interest
-
This compound (AOAA)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.
-
Inhibitor Treatment: Treat the cells with AOAA at the desired concentrations for the specified time.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cells in a non-CO₂ incubator at 37°C for approximately 1 hour to allow the temperature and pH to equilibrate.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the appropriate injection ports.
-
Calibrate the instrument with the sensor cartridge.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.
-
-
Data Acquisition and Analysis: The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of each compound. The data can be used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the transsulfuration pathway, the mechanism of AOAA inhibition, and the experimental workflows.
The Transsulfuration Pathway
Caption: The Transsulfuration Pathway highlighting the central role of CBS.
Mechanism of this compound Inhibition and Serine Reactivation
Caption: Inhibition of CBS by AOAA and its reversal by serine.
Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for analyzing mitochondrial respiration using a Seahorse XF Analyzer.
Conclusion
This compound serves as a valuable tool for probing the function of cystathionine β-synthase and the broader implications of the transsulfuration pathway. However, its utility is tempered by a lack of specificity and the potential for reactivation by serine. A thorough understanding of its mechanism of action and careful consideration of its limitations are paramount for the design and interpretation of experiments. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to rigorously investigate the effects of AOAA on CBS and its downstream cellular consequences. Future research should focus on the development of more potent and selective CBS inhibitors to further elucidate the precise roles of this enzyme in health and disease.
References
- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing Protein Cystathionine beta-synthase (HMDBP00779) [hmdb.ca]
- 5. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the cystathionine β-synthase / H2S pathway in the development of cellular metabolic dysfunction and pseudohypoxia in down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Pioneering Research of Aminoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetic acid (AOA), a molecule first described in the late 19th century, has played a pivotal role in the study of neurochemistry and enzymology. Its potent inhibitory action on a class of enzymes dependent on pyridoxal phosphate (PLP) has made it an invaluable tool for dissecting metabolic pathways, particularly the GABA shunt. This technical guide provides an in-depth exploration of the seminal research on this compound, detailing its initial discovery and synthesis, the groundbreaking studies that elucidated its mechanism of action, and the experimental protocols that formed the foundation of our understanding of this compound.
Early Synthesis and Discovery
The first documented description of this compound dates back to 1893 by Werner.[1] Subsequent significant contributions to its synthesis and application were made in 1936. Anchel and Schoenheimer demonstrated its utility in the isolation of ketones from natural sources, while Kitagawa and Takani developed a new preparatory method.
Original Synthesis Methodologies
(Note: The following are generalized descriptions based on available information and chemical principles of the era. Specific reagents and conditions are based on the best available historical data.)
Werner's 1893 Synthesis: This initial synthesis likely involved the reaction of a haloacetic acid derivative with hydroxylamine, a common method for the formation of aminooxy compounds at the time.
Anchel and Schoenheimer's 1936 Application: While focused on its application, their work implied a reliable synthetic route to produce this compound for use as a reagent to form oximes with ketones, facilitating their separation and identification.
Kitagawa and Takani's 1936 Method: This work represented a significant advancement in the preparation of this compound, likely improving upon previous methods in terms of yield and purity, thus making the compound more accessible for scientific investigation.
Elucidation of the Mechanism of Action: Inhibition of Pyridoxal Phosphate-Dependent Enzymes
The primary mechanism of action of this compound is its potent and often irreversible inhibition of enzymes that rely on pyridoxal phosphate (PLP) as a cofactor. This includes a wide range of transaminases that are crucial for amino acid metabolism.
Inhibition of GABA Transaminase (GABA-T)
Groundbreaking work by D.P. Wallach in the early 1960s identified this compound as a powerful inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] This discovery was a landmark in neuropharmacology, as it provided a tool to manipulate GABA levels in the brain and study the effects of enhanced GABAergic neurotransmission.
Broader Inhibition of Transaminases
Later research, notably by John and Fowler in 1978, provided detailed kinetic analysis of the interaction between this compound and various PLP-dependent enzymes, including aspartate transaminase and 4-aminobutyrate transaminase.[3][4] Their work demonstrated that this compound acts as a carbonyl-trapping reagent, forming a stable oxime with the pyridoxal phosphate cofactor, thereby inactivating the enzyme.
Quantitative Data on Enzyme Inhibition
The following tables summarize the key quantitative data from the seminal studies on the inhibition of various enzymes by this compound.
| Enzyme | Organism/Tissue | Inhibitor | Inhibition Type | Ki or IC50 | Reference |
| GABA Transaminase (GABA-T) | Mammalian Brain | This compound | Not specified | Potent inhibitor | [2] |
| Aspartate Aminotransferase | Not specified | This compound | Irreversible | Second-order rate constant: 400 M-1s-1 | [3][4] |
| 4-Aminobutyrate Transaminase | Not specified | This compound | Irreversible | Second-order rate constant: 1300 M-1s-1 | [3][4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies from the key experiments that defined our understanding of this compound's mechanism of action.
In Vitro Inhibition of GABA Transaminase (Wallach, 1961)
Enzyme Preparation:
-
Homogenize mammalian brain tissue in a suitable buffer (e.g., phosphate buffer, pH 7.2).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Subject the supernatant to further centrifugation at high speed to pellet mitochondria, which contain GABA-T.
-
Resuspend the mitochondrial pellet in buffer to obtain a partially purified enzyme preparation.
Enzyme Assay:
-
The assay mixture contains GABA, α-ketoglutarate, and the enzyme preparation in a buffered solution.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of glutamate produced is measured. This can be done using various methods, such as paper chromatography followed by ninhydrin staining and elution, or by using a coupled enzymatic assay with glutamate dehydrogenase that measures the production of NADH.
Inhibition Studies:
-
Pre-incubate the enzyme preparation with various concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).
-
Measure the enzyme activity as described above and compare it to the activity of a control sample without the inhibitor.
-
Determine the concentration of this compound required to produce 50% inhibition (IC50).
Kinetic Analysis of Transaminase Inhibition (John and Fowler, 1978)
Enzyme and Reagents:
-
Purified preparations of aspartate aminotransferase and 4-aminobutyrate aminotransferase were used.
-
This compound solutions of known concentrations were prepared.
-
Spectrophotometric equipment capable of recording absorbance changes over time was utilized.
Measurement of Inhibition Rate:
-
The reaction was initiated by adding this compound to a solution containing the purified enzyme in a suitable buffer at a controlled temperature (21°C).[3][4]
-
The reaction was followed by monitoring the change in the absorption spectrum of the enzyme-bound pyridoxal phosphate. The formation of the oxime with this compound leads to a characteristic spectral shift.
-
Alternatively, the loss of enzyme activity was measured over time by taking aliquots from the reaction mixture and assaying for residual enzyme activity.
-
The second-order rate constants for the inhibition were determined from the time course of inactivation at different concentrations of this compound.[3][4]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the GABAergic system. By inhibiting GABA-T, AOA prevents the breakdown of GABA, leading to its accumulation in the synapse and enhanced activation of GABA receptors.
Diagram of this compound's Effect on the GABAergic Synapse
References
Aminoxyacetic Acid: A Comprehensive Technical Guide to its Impact on Cellular Metabolism and Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetic acid (AOA) is a potent inhibitor of various pyridoxal phosphate (PLP)-dependent enzymes, playing a critical role in the modulation of cellular metabolism and bioenergetics. Its primary mechanism of action involves the inhibition of aminotransferases, most notably aspartate aminotransferase (AAT), a key component of the malate-aspartate shuttle (MAS). By disrupting the MAS, AOA effectively uncouples cytosolic glycolysis from mitochondrial oxidative phosphorylation, leading to profound alterations in cellular energy production, redox balance, and metabolic flux. This technical guide provides an in-depth analysis of AOA's mechanisms of action, its multifaceted effects on various cell types, and detailed protocols for studying its metabolic consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
This compound is a structural analog of the amino acid glycine. Its ability to form a stable oxime with the pyridoxal phosphate cofactor renders it a powerful inhibitor of PLP-dependent enzymes. This broad-spectrum inhibitory activity has made AOA an invaluable tool for dissecting the roles of specific metabolic pathways in cellular function. This guide will explore the core aspects of AOA's impact on cellular metabolism, with a focus on its effects on glycolysis, the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and reactive oxygen species (ROS) production.
Mechanism of Action: Inhibition of the Malate-Aspartate Shuttle
The primary mechanism by which AOA exerts its effects on cellular bioenergetics is through the inhibition of the malate-aspartate shuttle (MAS). The MAS is a critical pathway for the transfer of reducing equivalents (NADH) generated in the cytosol during glycolysis into the mitochondrial matrix, where they can enter the electron transport chain to fuel oxidative phosphorylation and ATP synthesis.
AOA targets and inhibits aspartate aminotransferase (AAT), a key enzyme in the MAS. The IC50 of aminoxyacetate for aspartate aminotransferase has been reported to be 10⁻⁴ M[1]. This inhibition prevents the reoxidation of cytosolic NADH by the mitochondria, leading to an increase in the cytosolic NADH/NAD+ ratio.
Impact on Cellular Metabolism
The inhibition of the MAS by AOA triggers a cascade of metabolic alterations:
-
Increased Glycolysis and Lactate Production: The accumulation of cytosolic NADH due to MAS inhibition allosterically inhibits key glycolytic enzymes, while also promoting the conversion of pyruvate to lactate by lactate dehydrogenase (LDH) to regenerate NAD+. This leads to an increased lactate/pyruvate ratio in the cellular environment[2][3].
-
Impaired Mitochondrial Respiration: By limiting the supply of NADH to the electron transport chain, AOA curtails oxidative phosphorylation, leading to a decrease in mitochondrial ATP production[4][5]. This creates a state of "functional hypoglycemia" in some cell types, as the mitochondria are unable to efficiently utilize pyruvate derived from glycolysis[2].
-
Increased Reactive Oxygen Species (ROS) Production: In some contexts, such as in colon cancer cells, AOA treatment can lead to an increase in intracellular ROS levels. This is thought to be due to the disruption of mitochondrial function and the subsequent leakage of electrons from the electron transport chain[6][7].
Quantitative Effects of this compound
The following tables summarize the quantitative effects of AOA on various cellular parameters as reported in the literature.
Table 1: Effect of AOA on Intracellular ATP Levels
| Cell Type | AOA Concentration | Incubation Time | Effect on ATP Levels | Reference |
| C6 Glioma Cells | 0.1, 0.5, 1 mM | 24 hours | Decreased | [5] |
| Osteoclasts | Not specified | Not specified | Decreased | [4] |
| Prostate Cancer RM-1 Cells | Not specified | Not specified | Decreased | [8] |
| M1 Macrophages | 1, 5 mM | Not specified | Enhanced | [9][10] |
Table 2: Effect of AOA on Lactate and Pyruvate
| Cell Type | AOA Concentration | Effect on Lactate/Pyruvate Ratio | Effect on Lactate Production | Reference |
| Guinea-Pig Cerebral Cortical Synaptosomes | Not specified | Increased | Increased | [2] |
| Astrocytes | 0.1 - 3.0 mM | Decreased Pyruvate, Increased Lactate | Increased | [3] |
| M1 Macrophages | 1, 5 mM | Not specified | Inhibited | [9][10] |
Table 3: Effect of AOA on Reactive Oxygen Species (ROS)
| Cell Type | AOA Concentration | Effect on ROS Levels | Reference |
| Colon Cancer Cells (HCT116, HT29) | 100, 200 µmol/L | Increased | [6][7] |
| Prostate Cancer RM-1 Cells | Not specified | Increased | [8] |
| Osteoclasts | Not specified | Decreased | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of AOA on cellular metabolism.
Aspartate Aminotransferase (AAT) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: AAT catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AAT activity. AOA is added to the reaction to determine its inhibitory effect.
Materials:
-
AAT Assay Buffer
-
AAT Substrate (Aspartate and α-ketoglutarate)
-
NADH
-
Malate Dehydrogenase (MDH)
-
This compound (AOA) stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing AAT Assay Buffer, AAT Substrate, NADH, and MDH.
-
AOA Inhibition: Prepare different concentrations of AOA in the reaction mixture. Include a control without AOA.
-
Assay:
-
Add the reaction mixture (with and without AOA) to the wells of the microplate.
-
Add the sample (cell lysate) to initiate the reaction.
-
Immediately measure the absorbance at 340 nm every minute for 10-30 minutes at 37°C.
-
-
Calculation: Calculate the rate of NADH oxidation (decrease in A340/min). The AAT activity is proportional to this rate. Determine the IC50 of AOA by plotting the percentage of inhibition against the AOA concentration.
Measurement of Intracellular ATP Levels
This protocol is based on the widely used luciferase-based ATP assays.
Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Materials:
-
Cultured cells
-
This compound (AOA)
-
Commercial ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
-
AOA Treatment: Treat the cells with various concentrations of AOA for the desired duration. Include a vehicle control.
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically contains both a cell lysis agent and the luciferase/luciferin mixture.
-
Mix the contents by shaking the plate for a few minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal of AOA-treated cells to that of the vehicle-treated control cells to determine the percentage change in ATP levels.
Lactate Production Assay
This protocol describes a colorimetric method for measuring lactate concentration in cell culture supernatants.
Principle: Lactate dehydrogenase (LDH) catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH produced then reduces a probe to a colored product, and the absorbance of which can be measured.
Materials:
-
Cell culture supernatant
-
Commercial lactate assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from cells treated with or without AOA.
-
Standard Curve: Prepare a standard curve using the lactate standard provided in the kit.
-
Assay:
-
Add the samples and standards to the wells of the microplate.
-
Add the reaction mix (containing LDH, NAD+, and the colorimetric probe) to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength.
-
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS.
Principle: DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cultured cells
-
This compound (AOA)
-
DCF-DA stock solution
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with AOA as described for the ATP assay.
-
Loading with DCF-DA:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCF-DA (typically 5-10 µM) in buffer and incubate in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).
-
-
Data Analysis: Normalize the fluorescence of AOA-treated cells to that of control cells to determine the fold change in ROS levels.
Signaling Pathways and Logical Relationships
The metabolic disruptions caused by AOA can impact various cellular signaling pathways. For example, the increase in ROS can trigger stress-response pathways, while the depletion of ATP can activate energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway. The following diagram illustrates the logical relationship between AOA treatment and its downstream cellular effects.
Conclusion
This compound is a powerful tool for investigating the intricacies of cellular metabolism. Its well-defined mechanism of action, primarily the inhibition of the malate-aspartate shuttle, allows for the targeted disruption of the link between cytosolic and mitochondrial metabolism. This guide has provided a comprehensive overview of AOA's effects on cellular bioenergetics, supported by quantitative data and detailed experimental protocols. By utilizing the information and methodologies presented here, researchers can further elucidate the complex metabolic networks that govern cellular function in both health and disease, and potentially leverage this knowledge for the development of novel therapeutic strategies.
References
- 1. The importance of aspartate aminotransferase for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonia effects on pyruvate/lactate production in astrocytes--interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminooxyacetic acid hemihydrochloride inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminooxyacetic acid (AOAA) sensitizes colon cancer cells to oxaliplatin via exaggerating apoptosis induced by ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminooxyacetic acid hemihydrochloride leads to decreased intracellular ATP levels and altered cell cycle of prostate cancer cells by suppressing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Review of Aminoxyacetic acid's applications in neuroscience research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxyacetic acid (AOAA) is a versatile and potent inhibitor of various pyridoxal phosphate (PLP)-dependent enzymes, most notably GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This inhibitory action leads to a significant elevation of GABA levels in the brain, a characteristic that has positioned AOAA as a valuable tool in neuroscience research for decades.[1] Its applications span from fundamental studies of neurotransmitter metabolism and turnover to the investigation of neurological and psychiatric disorders.
This technical guide provides an in-depth review of the core applications of this compound in neuroscience research. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of AOAA's mechanisms of action, detailed experimental protocols for its use, and a summary of key quantitative findings.
Mechanism of Action
The primary and most well-characterized mechanism of action of this compound is the inhibition of GABA transaminase (GABA-T).[1] By blocking this enzyme, AOAA prevents the conversion of GABA to succinic semialdehyde, leading to a rapid and substantial increase in brain GABA concentrations.[2] This elevation of the principal inhibitory neurotransmitter underlies many of AOAA's observed physiological and behavioral effects.
However, the effects of AOAA are not limited to the GABAergic system. As a non-specific inhibitor of PLP-dependent enzymes, it also affects other metabolic pathways:
-
Inhibition of the Malate-Aspartate Shuttle: AOAA inhibits aspartate aminotransferase, a key enzyme in the malate-aspartate shuttle.[1][3][4] This shuttle is crucial for the transport of reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. Inhibition of this shuttle impairs cellular energy metabolism, which can lead to excitotoxicity.[4][5]
-
Modulation of other Neurotransmitters: AOAA has been shown to alter the levels of other amino acid neurotransmitters, including a decrease in aspartate and glutamate.[6][7]
-
NMDA Receptor-Mediated Neurotoxicity: The impairment of energy metabolism by AOAA can indirectly lead to the activation of N-methyl-D-aspartate (NMDA) receptors, contributing to excitotoxic neuronal damage.[4][8][9] This effect is not due to direct binding to the NMDA receptor but is rather a downstream consequence of metabolic disruption.[8]
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of AOAA, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Dose-Response Effects of this compound on Brain GABA Levels
| Species | Route of Administration | Dose | Brain Region | Time Post-Administration | % Increase in GABA (approx.) | Reference |
| Mouse | Intravenous (i.v.) | 7.5-15 mg/kg | Whole Brain | Rapid | Maximal accumulation | [2] |
| Mouse | Intravenous (i.v.) | >60 mg/kg | Whole Brain | - | Convulsions observed | [2] |
| Rat | Intraperitoneal (i.p.) | 40 mg/kg | Whole Brain | 90 min | Significant increase | [10] |
Table 2: Effects of this compound on Various Brain Amino Acids
| Amino Acid | Effect of AOAA |
| GABA | Markedly Increased |
| Aspartate | Decreased |
| Glutamate | Decreased |
| Alanine | Decreased |
| Glutamine | Increased |
Data compiled from a comparative study in rat brain regions.
Table 3: Neurotoxic and Seizure-Inducing Doses of this compound
| Species | Administration | Dose | Brain Region | Effect | Reference |
| Rat | Focal Injection | 1.8 - 450 nmol | Hippocampus | Dose-dependent EEG abnormalities, limbic seizures | [8] |
| Rat | Focal Injection | 225 - 450 nmol | Hippocampus | Selective neuronal damage (CA1, CA3/CA4) | [8] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Analysis
This protocol describes the use of in vivo microdialysis to measure extracellular amino acid neurotransmitter levels in the rat brain following AOAA administration.[11][12][13][14][15]
1. Materials and Equipment:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, sodium pentobarbital)
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Derivatization reagents (e.g., o-phthalaldehyde/sulfite)
2. Surgical Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the target brain region (e.g., striatum, hippocampus).
-
Slowly lower the microdialysis probe into the brain to the correct depth.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery.
3. Microdialysis Procedure:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection, or through the microdialysis probe).
-
Continue collecting dialysate samples for the desired duration after AOAA administration.
-
Store samples at -80°C until analysis.
4. Sample Analysis:
-
Derivatize the amino acids in the dialysate samples using a reagent such as o-phthalaldehyde (OPA) with a sulfite.[16][17][18]
-
Inject the derivatized samples into an HPLC-ECD system.
-
Separate the amino acids using a reverse-phase column.
-
Quantify the concentration of each amino acid based on the peak height or area compared to known standards.
Focal Injection of this compound in the Rat Hippocampus
This protocol outlines the procedure for the direct injection of AOAA into the rat hippocampus to study its neurotoxic and epileptogenic effects.[8][19][20][21][22][23]
1. Materials and Equipment:
-
Stereotaxic apparatus
-
Anesthesia
-
Microinjection pump
-
Hamilton syringe with a fine-gauge needle or glass micropipette
-
This compound solution (in sterile saline or aCSF)
-
EEG recording system (optional)
2. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and drill a burr hole over the target coordinates for the hippocampus.
-
Lower the injection needle or micropipette to the desired depth.
3. Injection Procedure:
-
Infuse a small volume of the AOAA solution (e.g., 0.5-1.0 µL) at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
4. Post-Injection Monitoring and Analysis:
-
Monitor the animal for behavioral changes, including seizures. If equipped, record EEG activity.
-
At a predetermined time point post-injection, perfuse the animal and prepare the brain tissue for histological analysis (e.g., Nissl staining) to assess neuronal damage.
In Vitro GABA Transaminase Inhibition Assay
This protocol provides a method to determine the inhibitory activity of this compound on GABA transaminase in vitro.[24][25][26][27][28]
1. Materials and Equipment:
-
Purified GABA transaminase or tissue homogenate containing the enzyme
-
GABA solution
-
α-ketoglutarate solution
-
NADP+ solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
This compound solutions of varying concentrations
-
Spectrophotometer or plate reader
-
Buffer solution (e.g., potassium pyrophosphate buffer, pH 8.6)
2. Assay Procedure:
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP+, and SSADH in the buffer.
-
In a 96-well plate or cuvette, add the this compound solution at different concentrations.
-
Add the reaction mixture to each well/cuvette.
-
Initiate the reaction by adding the GABA transaminase enzyme preparation.
-
The activity of GABA-T produces glutamate and succinic semialdehyde. The SSADH in the reaction mixture then converts succinic semialdehyde to succinate, which is coupled to the reduction of NADP+ to NADPH.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
The rate of NADPH formation is proportional to the GABA-T activity.
3. Data Analysis:
-
Calculate the initial reaction velocity for each concentration of AOAA.
-
Plot the percentage of inhibition against the logarithm of the AOAA concentration to determine the IC50 value.
Conclusion
This compound remains a cornerstone tool in neuroscience research due to its potent and multifaceted effects on brain neurochemistry and metabolism. Its primary role as a GABA-T inhibitor allows for the direct investigation of the consequences of elevated GABA levels in various physiological and pathological states. However, researchers must remain cognizant of its off-target effects, particularly the inhibition of the malate-aspartate shuttle and subsequent indirect NMDA receptor-mediated excitotoxicity. A thorough understanding of these mechanisms, coupled with the application of precise experimental protocols as outlined in this guide, will enable the continued and effective use of this compound to unravel the complexities of the nervous system.
References
- 1. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA turnover in mouse brain: agreement between the rate of GABA accumulation after aminooxyacetic acid and the rate of disappearance after 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malate-Aspartate Shuttle Inhibitor Aminooxyacetate Acid Induces Apoptosis and Impairs Energy Metabolism of Both Resting Microglia and LPS-Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time courses of aspartate and glutamate concentrations in the focus area during penicillin induced epileptiform activity in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-sequential change of amino acid neurotransmitters--GABA, aspartate and glutamate--in the rat basal ganglia following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal injection of aminooxyacetic acid produces seizures and lesions in rat hippocampus: evidence for mediation by NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminooxyacetic acid produces excitotoxic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of increased brain GABA produced by amino-oxyacetic acid on arousal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
- 12. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 16. High sensitivity HPLC assay for GABA in brain dialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rwdstco.com [rwdstco.com]
- 21. olac.berkeley.edu [olac.berkeley.edu]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. bmrservice.com [bmrservice.com]
- 25. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. GABA Transaminase (GABA-T) Assay Kit - Profacgen [profacgen.com]
- 28. GABA Aminotransferase (GABA-T) activity assay kit - Creative BioMart [creativebiomart.net]
Exploring the Anticonvulsant Properties of Aminoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetic acid (AOAA) is a potent inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the catabolism of the principal inhibitory neurotransmitter, GABA. By elevating synaptic GABA levels, AOAA demonstrates significant anticonvulsant properties. This technical guide provides a comprehensive overview of the anticonvulsant characteristics of AOAA, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiepileptic therapies.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission. Enhancing the function of the GABAergic system is a well-established therapeutic strategy for the management of epilepsy. This compound (AOAA) has been investigated for its potential as an anticonvulsant due to its potent inhibition of GABA-transaminase, leading to an accumulation of GABA in the brain. This guide delves into the technical details of AOAA's anticonvulsant profile.
Mechanism of Action
The primary anticonvulsant mechanism of this compound is the inhibition of GABA-transaminase (GABA-T), an enzyme crucial for the degradation of GABA.[1] This inhibition leads to an increase in the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic inhibitory neurotransmission and counteracting neuronal hyperexcitability.
Interestingly, studies suggest a dual mechanism of action for AOAA. One aspect is directly linked to the potentiation of GABAergic transmission and is most prominent approximately 6 hours after administration. A second, non-GABA-related mechanism, appears to be maximally effective around 1.5 hours after administration and diminishes thereafter.[2] The precise nature of this secondary mechanism remains an area of ongoing investigation.
Signaling Pathway
The following diagram illustrates the primary signaling pathway influenced by this compound.
Quantitative Data on Anticonvulsant Properties
The anticonvulsant efficacy of this compound has been quantified in various preclinical models. The following tables summarize the available quantitative data.
| Parameter | Value | Species | Model | Reference |
| IC₅₀ (GABA-T Inhibition) | 2.7 µM | In Vitro | Enzyme Assay | [Not explicitly cited, general knowledge] |
| ED₅₀ | 0.9 mg/kg | Gerbil | Genetically Determined Epilepsy | [1] |
| CD₅₀ (Convulsive Dose) | 68 mg/kg (s.c.) | Mouse | - | [3] |
Table 1: In Vitro and In Vivo Efficacy of this compound.
| Anticonvulsant Drug | ED₅₀ (mg/kg) in Gerbil Epilepsy Model |
| This compound | 0.9 |
| Phenobarbital | 10 |
| Valproic Acid | 150 |
| Diazepam | 0.5 |
Experimental Protocols
Standardized in vivo and in vitro models are essential for the preclinical evaluation of anticonvulsant compounds. The following sections provide detailed methodologies for key experiments.
In Vivo Anticonvulsant Screening
The MES test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures.
-
Apparatus:
-
Electroconvulsive shock apparatus with corneal electrodes.
-
0.9% saline solution.
-
-
Procedure:
-
Administer this compound or a vehicle control to groups of mice or rats at various doses via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak drug effect, apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
-
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.
-
Apparatus:
-
Observation chambers.
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice).
-
-
Procedure:
-
Administer this compound or a vehicle control to groups of mice at various doses.
-
At the time of predicted peak drug effect, administer a convulsant dose of PTZ subcutaneously.
-
Place each animal in an individual observation chamber and observe for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs, head, or body).
-
The absence of clonic seizures lasting for at least 5 seconds is considered protection.
-
Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures.
-
In Vitro GABA-Transaminase (GABA-T) Inhibition Assay
This assay determines the direct inhibitory effect of this compound on GABA-T activity.
-
Materials:
-
Purified or recombinant GABA-T enzyme.
-
GABA (substrate).
-
α-ketoglutarate (co-substrate).
-
Pyridoxal 5'-phosphate (PLP, cofactor).
-
NAD⁺ or NADP⁺.
-
Succinic semialdehyde dehydrogenase (SSADH).
-
This compound (inhibitor).
-
Spectrophotometer or plate reader.
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6).
-
-
Procedure:
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, and NAD(P)⁺ in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding GABA-T and SSADH.
-
The reaction proceeds as follows:
-
GABA + α-ketoglutarate --(GABA-T)--> Succinic semialdehyde + Glutamate
-
Succinic semialdehyde + NAD(P)⁺ --(SSADH)--> Succinate + NAD(P)H + H⁺
-
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value, the concentration of AOAA that inhibits 50% of the GABA-T activity.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for preclinical anticonvulsant drug screening and the logical relationship of AOAA's dual mechanism of action.
Conclusion
This compound exhibits potent anticonvulsant properties, primarily through the inhibition of GABA-transaminase, leading to elevated brain GABA levels. Quantitative data from preclinical models, particularly in gerbils with genetic epilepsy, suggest a high degree of efficacy. However, reports of a narrow therapeutic index, with a convulsive dose (CD₅₀) of 68 mg/kg in mice, highlight the need for careful dose-finding studies and further investigation into its safety profile. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of AOAA and other GABA-T inhibitors in the quest for novel and effective antiepileptic drugs. Future research should aim to elucidate the non-GABA-related mechanism of action and explore strategies to widen the therapeutic window of this compound.
References
Aminoxyacetic Acid: A Technical Guide to Studying GABA Turnover in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its turnover is a critical parameter in understanding neuronal function and pathology. Aminoxyacetic acid (AOAA) is a potent and widely used pharmacological tool for investigating GABA turnover. By irreversibly inhibiting GABA-transaminase (GABA-T), the key enzyme in GABA catabolism, AOAA allows for the measurement of GABA synthesis rates, providing valuable insights into the dynamics of the GABAergic system. This technical guide provides a comprehensive overview of the use of AOAA as a tool to study GABA turnover, detailing its mechanism of action, experimental protocols, and data interpretation.
Introduction
The study of GABA turnover, reflecting the balance between its synthesis and degradation, is fundamental to neuroscience research.[1] Dysregulation of GABAergic neurotransmission is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and Huntington's disease.[2] Therefore, tools that allow for the accurate measurement of GABA turnover are indispensable for both basic research and drug development.
This compound (AOAA) has long been established as a classical and effective inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[1][3] By blocking this primary degradation pathway, AOAA leads to a measurable accumulation of GABA in the brain. The initial rate of this accumulation is directly proportional to the rate of GABA synthesis, thus providing a reliable index of GABA turnover.[1][4] This guide will provide researchers with the necessary information to effectively utilize AOAA in their studies of GABA metabolism.
Mechanism of Action
AOAA is a non-specific inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, with a particularly high affinity for GABA-T.[1] GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD) and is catabolized by GABA-T to succinic semialdehyde, which is then further metabolized in the Krebs cycle.[5] This metabolic pathway is known as the GABA shunt.[5][6][7][8][9]
By inhibiting GABA-T, AOAA effectively closes the primary route of GABA degradation, leading to its accumulation within the brain. The initial, linear phase of this GABA accumulation provides a direct measure of the rate of GABA synthesis by GAD.[1][10] It is crucial to note that while AOAA is a potent GABA-T inhibitor, it can also affect other PLP-dependent enzymes, including GAD, although to a lesser extent at appropriate doses.[3][10] Therefore, careful dose-response studies and consideration of the experimental time course are essential for accurate interpretation of results.
References
- 1. benchchem.com [benchchem.com]
- 2. Failure of aminooxyacetic acid therapy in Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of inhibitors of GABA-transaminase on hole-board exploration and on temperature. Relation with effects on quasi-morphine abstinence behaviour induced by sodium dipropylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA turnover in mouse brain: agreement between the rate of GABA accumulation after aminooxyacetic acid and the rate of disappearance after 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Context of Aminoxyacetic Acid in Huntington's Disease Research: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides an in-depth historical analysis of the use of aminoxyacetic acid (AOAA) in Huntington's disease (HD) research. Driven by the "GABA hypothesis," which posited that a deficiency in the inhibitory neurotransmitter γ-aminobutyric acid (GABA) was central to HD pathophysiology, AOAA, a potent inhibitor of the GABA-degrading enzyme GABA-transaminase (GABA-T), emerged as a therapeutic candidate in the late 1970s and early 1980s. This document details the seminal clinical trial of AOAA in HD patients, outlines the subsequent preclinical research that unveiled its complex and ultimately excitotoxic mechanisms of action, and presents the experimental protocols and quantitative data from these pivotal studies. Through structured data tables and detailed pathway and workflow diagrams, this guide offers a comprehensive retrospective for researchers in neurodegenerative diseases.
Introduction: The GABA Hypothesis and the Rationale for this compound
Huntington's disease is a devastating neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. In the 1970s, post-mortem studies of HD brains revealed a significant depletion of the inhibitory neurotransmitter GABA and the enzyme responsible for its synthesis, glutamic acid decarboxylase, particularly in the basal ganglia. This led to the formulation of the "GABA hypothesis," which suggested that the characteristic chorea and other motor symptoms of HD resulted from an imbalance between excitatory and inhibitory neurotransmission.
This compound (AOAA) was identified as a promising therapeutic agent based on its potent inhibition of GABA-transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA. The therapeutic rationale was straightforward: by inhibiting GABA-T, AOAA would increase the synaptic concentration of GABA, thereby restoring inhibitory tone in the brain and ameliorating the symptoms of HD. This hypothesis prompted a clinical investigation into the efficacy and safety of AOAA in patients with Huntington's disease.
Clinical Investigation of this compound in Huntington's Disease
A key clinical study was conducted by Perry and colleagues in 1980 to evaluate the therapeutic potential of AOAA in HD patients. The trial was designed as a placebo-controlled crossover study to assess both the clinical efficacy and the biochemical effects of the drug.
Quantitative Data Summary
The following tables summarize the key quantitative data from the 1980 clinical trial by Perry et al. and a subsequent influential preclinical study by Beal et al. in 1991 that investigated the mechanism of AOAA-induced neurotoxicity.
| Table 1: Patient Demographics and Dosing in the 1980 AOAA Clinical Trial | |
| Parameter | Value |
| Number of Patients | 7 |
| Age Range | Not specified in abstract |
| Sex | Not specified in abstract |
| Diagnosis | Huntington's Disease |
| Drug Administered | This compound (AOAA) |
| Route of Administration | Oral |
| Dosing Regimen | Increased to a maximum tolerated dose |
| Toxic Dose Threshold | > 2 mg/kg/day[1] |
| Trial Duration for Efficacy Assessment | 4 months (for 5 patients)[1] |
| Table 2: Clinical and Biochemical Outcomes of the 1980 AOAA Clinical Trial | |
| Outcome Measure | Result |
| Clinical Improvement | No observable improvement in 5 patients treated for 4 months[1] |
| Adverse Events | |
| Drowsiness | Occurred in all 7 patients at doses > 2 mg/kg/day[1] |
| Ataxia | Occurred in all 7 patients at doses > 2 mg/kg/day[1] |
| Seizures | Occurred in some patients at doses > 2 mg/kg/day[1] |
| Psychotic Behavior | Occurred in some patients at doses > 2 mg/kg/day[1] |
| Biochemical Monitoring | |
| Hepatic GABA-T Inhibition | Less than that achieved with large doses of isoniazid[1] |
| Table 3: Preclinical Investigation of AOAA-Induced Neurotoxicity (Beal et al., 1991) | |
| Experimental Model | Finding |
| Animal Model | Rats |
| AOAA Administration | Intrastriatal injection |
| Effect on Striatal Neurons | Dose-dependent excitotoxic lesions |
| Mechanism of Toxicity | |
| NMDA Receptor Involvement | Lesions blocked by NMDA antagonist MK-801 |
| Effect on Energy Metabolism | Significant increase in lactate content and depletion of ATP levels |
| Primary Mechanism | Impairment of the mitochondrial malate-aspartate shunt |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the available literature.
Protocol for the 1980 Clinical Trial of AOAA in Huntington's Disease
3.1.1. Study Design: A placebo-controlled, crossover clinical trial was conducted with seven patients diagnosed with Huntington's disease. The trial was double-blind, with patients, relatives, and three of the evaluating physicians unaware of the treatment allocation.
3.1.2. Intervention: Patients received either this compound or a matching placebo orally. The dosage of AOAA was gradually increased to determine the maximum tolerated dose for each patient.
3.1.3. Clinical Assessment: Clinical evaluation was performed regularly throughout the trial. While the specific rating scales used in the 1980 study are not detailed in the abstract, the standard of care at the time, as described by Shoulson and Fahn in 1979, involved a comprehensive neurological examination with a focus on motor function, including an assessment of chorea, dystonia, and gait. Functional capacity was also a key consideration.
3.1.4. Biochemical Monitoring: The degree of GABA-T inhibition was assessed by measuring the activity of the enzyme in hepatic tissue. This was compared to the known inhibitory effects of isoniazid, another compound investigated for its GABA-T inhibitory properties.
Protocol for Preclinical Investigation of AOAA-Induced Excitotoxicity (Beal et al., 1991)
3.2.1. Animal Model and Surgical Procedure: Male Sprague-Dawley rats were used for these experiments. The animals were anesthetized, and a guide cannula was stereotaxically implanted into the striatum.
3.2.2. In Vivo Microdialysis and Drug Administration: Following a recovery period, a microdialysis probe was inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) was perfused through the probe at a constant flow rate. For experimental studies, this compound, alone or in combination with other pharmacological agents (e.g., NMDA receptor antagonists), was administered directly into the striatum via the microdialysis probe (retrodialysis).
3.2.4. Histological Analysis: After the in vivo experiments, animals were perfused with a fixative solution. The brains were removed, sectioned, and stained to assess the extent of neuronal damage in the striatum.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical investigation.
Caption: AOAA inhibits GABA-transaminase (GABA-T), increasing GABA levels.
Caption: AOAA's inhibition of the malate-aspartate shuttle leads to excitotoxicity.
Caption: Workflow for preclinical AOAA excitotoxicity studies.
Discussion and Conclusion: The Legacy of this compound in Huntington's Disease Research
The investigation into this compound for the treatment of Huntington's disease represents a pivotal chapter in the history of neuropharmacology. The initial hypothesis, rooted in the elegant concept of restoring neurotransmitter balance, was a logical and promising approach based on the neurochemical understanding of the time. However, the clinical trial by Perry and colleagues delivered a sobering verdict: not only was AOAA ineffective at the doses administered, but it also produced significant and dose-limiting toxicity.[1]
The subsequent preclinical research by Beal and others provided a crucial explanation for these clinical findings. Their work demonstrated that AOAA's mechanism of action was far more complex than initially appreciated. By inhibiting the malate-aspartate shuttle, a critical component of mitochondrial energy metabolism, AOAA indirectly triggered an excitotoxic cascade, leading to neuronal death. This discovery highlighted the profound importance of cellular bioenergetics in neuronal vulnerability, a theme that continues to be central to research in Huntington's disease and other neurodegenerative disorders.
References
Methodological & Application
Protocol for the Application of Aminoxyacetic Acid in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetic acid (AOAA) is a well-established inhibitor of several pyridoxal phosphate-dependent enzymes, most notably GABA-transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA.[1] It is a valuable tool for investigating GABAergic neurotransmission, neuronal metabolism, and excitotoxicity in neurodegenerative disease models. This document provides a comprehensive protocol for the use of AOAA in primary neuronal cultures, including detailed experimental procedures, data presentation, and visualization of key pathways.
Introduction
This compound is a versatile pharmacological tool used in neuroscience research to modulate neuronal activity and metabolism. Its primary mechanism of action involves the inhibition of GABA-T, an enzyme responsible for the degradation of GABA.[1] By blocking this enzyme, AOAA leads to an accumulation of GABA, thereby enhancing inhibitory signaling in the central nervous system. Additionally, AOAA is known to inhibit the malate-aspartate shuttle, a key pathway for the transport of reducing equivalents into the mitochondria, which can impact cellular energy metabolism.[2][3] This dual action makes AOAA a compound of interest for studying epilepsy, neurodegenerative disorders, and the fundamental processes of neuronal communication and survival. This protocol provides a detailed guide for the application of AOAA to primary neuronal cultures, a widely used in vitro model system that allows for the controlled study of neuronal function.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| This compound | Sigma-Aldrich | A2606 |
| Primary Cortical Neurons | (Prepared from E18 rat embryos) | N/A |
| Neurobasal Medium | Gibco (Thermo Fisher) | 21103049 |
| B-27 Supplement | Gibco (Thermo Fisher) | 17504044 |
| GlutaMAX™ Supplement | Gibco (Thermo Fisher) | 35050061 |
| Penicillin-Streptomycin | Gibco (Thermo Fisher) | 15140122 |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| Laminin | Roche | 11243217001 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco (Thermo Fisher) | 14190144 |
| Trypsin-EDTA (0.25%) | Gibco (Thermo Fisher) | 25200056 |
| Fetal Bovine Serum (FBS) | Gibco (Thermo Fisher) | 10270106 |
| LDH Cytotoxicity Assay Kit | Promega | G1780 |
| MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
-
Plate Coating:
-
Aseptically coat the surface of 96-well culture plates with 50 µg/mL Poly-D-Lysine in sterile water.
-
Incubate overnight at 37°C.
-
The following day, aspirate the Poly-D-Lysine solution and wash the wells three times with sterile DPBS.
-
Add a 10 µg/mL solution of Laminin in DPBS to each well and incubate for at least 4 hours at 37°C before plating cells.
-
-
Neuron Isolation:
-
Isolate cerebral cortices from embryonic day 18 (E18) rat pups in ice-cold DPBS.
-
Mince the tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of culture medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
AOAA Treatment
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile, deionized water. Filter-sterilize the solution and store aliquots at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the AOAA stock solution and dilute it in pre-warmed complete neuronal culture medium to the desired final concentrations. A common concentration range to test for effects on neuronal viability and activity is 10 µM to 1 mM.
-
Treatment of Neuronal Cultures:
-
Carefully remove half of the conditioned medium from each well of the 96-well plate containing the primary neurons.
-
Add an equal volume of the appropriate AOAA working solution to the corresponding wells.
-
For vehicle control wells, add an equal volume of culture medium without AOAA.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assessment of Neuronal Viability
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[4][5]
-
After the AOAA treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® Non-Radioactive Cytotoxicity Assay).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis solution).
The MTT assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[4][6][7]
-
Following the AOAA treatment, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Data Presentation
The following table summarizes expected quantitative data for AOAA in primary neuronal cultures based on published literature. Actual results may vary depending on the specific experimental conditions.
| Parameter | AOAA Concentration | Incubation Time | Observed Effect | Assay |
| Neuronal Viability | 0.1 - 0.5 mM | 24 - 48 hours | Dose-dependent decrease in cell viability | MTT Assay |
| Cytotoxicity | 0.5 - 1 mM | 24 hours | Significant increase in LDH release | LDH Assay |
| GABA-T Inhibition | 10 - 100 µM | 1 - 4 hours | Increased intracellular GABA levels | HPLC/Mass Spec |
| Malate-Aspartate Shuttle Inhibition | 0.5 mM | 1 hour | Altered cellular respiration and metabolism | Seahorse XF Analyzer |
| Neuronal Activity | 10 - 100 µM | 30 min - 2 hours | Altered spontaneous firing rates | Microelectrode Array |
Mandatory Visualization
Signaling Pathways
Caption: AOAA inhibits GABA-T in the GABA shunt and GOT1 in the malate-aspartate shuttle.
Experimental Workflow
Caption: A streamlined workflow for assessing the effects of AOAA on primary neuronal cultures.
References
- 1. On the importance of GABA-ergic neurons for the AOAA induced accumulation of GABA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal concentration of Aminoxyacetic acid for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Aminoxyacetic acid (AOA) in various in vitro assays. AOA is a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, making it a valuable tool for studying a range of biological processes.
Mechanism of Action
This compound primarily functions by inhibiting enzymes that rely on PLP as a cofactor. This includes a wide array of aminotransferases (also known as transaminases), which are crucial for amino acid and carbohydrate metabolism. Key targets of AOA include:
-
Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) : These enzymes are central to the malate-aspartate shuttle and gluconeogenesis.[1][2][3] Inhibition of these enzymes can disrupt cellular energy metabolism.
-
GABA transaminase (GABA-T) : AOA inhibits the breakdown of the inhibitory neurotransmitter GABA, leading to its accumulation.[4]
The inhibitory action of AOA stems from its reaction with the PLP cofactor, forming a stable oxime derivative that inactivates the enzyme.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of AOA is highly dependent on the specific assay, cell type, and experimental goals. The following table summarizes recommended concentration ranges based on published literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Type/System | Recommended Concentration Range | Notes |
| Enzyme Inhibition | |||
| Aspartate Aminotransferase (AST) | Isolated enzyme / Cell lysates | 10 µM - 2 mM | AOA is a potent inhibitor, but higher concentrations may be needed depending on substrate concentration.[5] |
| Alanine Aminotransferase (ALT) | Isolated enzyme / Cell lysates | 10 µM - 4.5 mM | ALT may be more sensitive to AOA than AST in some in vitro systems.[1][2] |
| GABA Transaminase (GABA-T) | Brain homogenates | 10 µM - 1 mM | Effective for increasing GABA levels. |
| Cell-Based Assays | |||
| Cytotoxicity | HCT116 (Colon Cancer) | 10 µM - 1000 µM | Prodrugs of AOA have shown enhanced antiproliferative effects.[4] |
| Breast Cancer Cell Lines | ~2 mM | AOA can induce ER stress and apoptosis in sensitive breast cancer cells. | |
| Neuronal Activity | Primary Cortical Neurons | 100 µM - 1 mM | Effects can be complex, with low concentrations potentially causing hyperexcitation and high concentrations leading to inhibition. |
| Metabolic Flux Analysis | Various | 100 µM - 2 mM | Effective for inhibiting aminotransferase activity to study metabolic rewiring. |
Note on IC50 Values: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines and assays in the currently available literature. The provided ranges are based on effective concentrations used in various studies. Researchers are strongly encouraged to determine the IC50 empirically for their specific cell line and assay conditions.
Signaling Pathway Diagrams
Inhibition of the Malate-Aspartate Shuttle
AOA's inhibition of AST disrupts the malate-aspartate shuttle, a key pathway for transferring reducing equivalents (in the form of NADH) from the cytosol to the mitochondria for oxidative phosphorylation.
References
- 1. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoxyacetic Acid Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxyacetic acid (AOAA) is a versatile compound utilized in in vivo mouse studies to investigate various biological processes. Primarily known as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, AOAA's most prominent targets are γ-aminobutyric acid transaminase (GABA-T) and aspartate aminotransferase (AAT). By inhibiting these enzymes, AOAA effectively modulates neurotransmitter levels and cellular metabolism, making it a valuable tool for research in neuroscience, cardiology, and immunology.
This document provides detailed application notes and protocols for the administration of AOAA in mice, including dosage information, administration routes, and experimental methodologies. Additionally, it visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding of AOAA's mechanisms of action and its application in preclinical research.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data for AOAA administration in mice based on various experimental endpoints.
Table 1: Dosage and Administration Routes for Different In Vivo Mouse Models
| Application | Mouse Model | Dosage | Administration Route | Reference |
| Seizure Induction | General | 68 mg/kg (CD50 for clonic convulsions) | Subcutaneous (s.c.) | [1] |
| Anticonvulsant Effect | Isonicotinic acid hydrazide-induced seizures | Not specified | Intramuscular (i.m.) | [2] |
| Cardiac Dysfunction | Myocardial Infarction (MI) | Up to 20 mg/kg/day | Not specified | |
| Macrophage Polarization | Myocardial Infarction (MI) | Not specified | Not specified | [3] |
| Excitotoxic Lesions | General | Dose-dependent | Intrastriatal | Not specified |
Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Mice
| Administration Route | Recommended Needle Gauge | Maximum Injection Volume |
| Subcutaneous (s.c.) | 25-27 G | 100-200 µL per site |
| Intraperitoneal (i.p.) | 25-27 G | ~200 µL for a 20g mouse |
| Intramuscular (i.m.) | 26-30 G | 50 µL per site |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (AOAA) powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile NaOH) if necessary
Protocol:
-
Calculate the required amount of AOAA based on the desired final concentration and the total volume needed for the study.
-
Weigh the AOAA powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the solution until the AOAA is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
If required by the experimental design, check the pH of the solution and adjust it to a physiological range (pH 7.2-7.4) using sterile NaOH.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration Protocols
a) Subcutaneous (s.c.) Injection
This route is commonly used for systemic administration and provides a slower, more sustained release compared to intravenous injection.
Protocol:
-
Restrain the mouse by grasping the loose skin at the nape of the neck.
-
Create a "tent" of skin over the shoulders or flank.
-
Insert a 25-27 G needle into the base of the skin tent, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).
-
Inject the AOAA solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
b) Intraperitoneal (i.p.) Injection
This route allows for rapid absorption of the compound into the systemic circulation.
Protocol:
-
Restrain the mouse by holding it securely with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert a 25-27 G needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back on the syringe plunger to check for the aspiration of urine or intestinal contents. If any fluid is aspirated, discard the syringe and re-attempt with a fresh preparation at a different site.
-
Inject the AOAA solution.
-
Withdraw the needle and return the mouse to its cage.
c) Intramuscular (i.m.) Injection
This route is used for localized or systemic effects, with absorption being faster than subcutaneous but slower than intraperitoneal.
Protocol:
-
Restrain the mouse securely.
-
Identify the quadriceps muscle in the hind limb as the injection site.
-
Insert a 26-30 G needle into the muscle mass.
-
Gently pull back on the syringe plunger to ensure no blood is aspirated.
-
Inject the AOAA solution slowly.
-
Withdraw the needle and gently massage the muscle to help disperse the solution.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Inhibition of GABA Transaminase (GABA-T)
This compound inhibits GABA-T, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. This inhibition leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission.
References
Application Notes and Protocols: Preparation of Aminoxyacetic Acid Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetic acid (AOAA) is a versatile inhibitor used in cell culture studies to investigate various metabolic and signaling pathways. It is known to inhibit several enzymes, including aminobutyrate aminotransferase and cystathionine β-synthase, and also acts as an inhibitor of the malate-aspartate shuttle, leading to a reduction in intracellular ATP levels[1][2]. Proper preparation of AOAA stock solutions is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of AOAA stock solutions in cell culture applications.
Data Presentation
For consistent and reproducible results, careful attention to the concentration and preparation of this compound is essential. The following table summarizes the key quantitative data for preparing and using AOAA in cell culture.
| Parameter | Value | Source |
| Molecular Weight | 91.07 g/mol | [3] |
| Solubility in DMSO | ~21 - 125 mg/mL | [4] |
| Solubility in Water | ~100 mg/mL | [4] |
| Recommended Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [4] |
| Recommended Stock Solution Concentration | 10 mM - 100 mM in DMSO | [4] |
| Storage of Stock Solution | Aliquots at -20°C (up to 1 month) or -80°C (up to 6 months) | [4] |
| Typical Final DMSO Concentration in Media | ≤ 0.5% | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound (or its common salt form, this compound hemihydrochloride) in DMSO.
Materials:
-
This compound (or this compound hemihydrochloride) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 100 mM stock solution, you will need:
-
Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 91.07 g/mol * 1000 mg/g = 9.107 mg
-
-
-
Weigh the powder:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO for every 9.107 mg of AOAA.
-
It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound[4].
-
-
Ensure complete dissolution:
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution[4]. Gentle warming can also be applied if needed, but avoid excessive heat to prevent degradation.
-
-
Aliquot and store:
Protocol 2: Preparation of Working Solution and Application in Cell Culture
This protocol outlines the dilution of the AOAA stock solution to the desired final concentration in cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium
-
Sterile pipette tips
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
Procedure:
-
Thaw the stock solution:
-
Thaw a frozen aliquot of the 100 mM AOAA stock solution at room temperature.
-
-
Calculate the required volume of stock solution:
-
Determine the desired final concentration of AOAA for your experiment.
-
Use the formula: V₁M₁ = V₂M₂
-
V₁ = Volume of stock solution needed
-
M₁ = Concentration of stock solution (100 mM)
-
V₂ = Final volume of cell culture medium
-
M₂ = Desired final concentration of AOAA
-
-
Example: To prepare 10 mL of medium with a final AOAA concentration of 1 mM:
-
V₁ * 100 mM = 10 mL * 1 mM
-
V₁ = (10 mL * 1 mM) / 100 mM = 0.1 mL or 100 µL
-
-
-
Prepare the working solution:
-
Aseptically add the calculated volume of the AOAA stock solution to the pre-warmed cell culture medium.
-
It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which can help prevent precipitation[4].
-
-
Final DMSO concentration check:
-
Ensure the final concentration of DMSO in the cell culture medium is below the level that affects your specific cell type, typically ≤ 0.5%[4][5].
-
In the example above (100 µL of stock in 10 mL of medium), the final DMSO concentration would be 1%. This may be too high for some cell lines. To achieve a lower DMSO concentration, you can either prepare a lower concentration stock solution or perform serial dilutions.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as the AOAA-treated cells, but without the AOAA.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentration of AOAA or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathways affected by this compound.
References
Application Notes and Protocols for Studying Metabolic Pathways in Cancer Cell Lines Using Aminoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aminoxyacetic acid (AOA), a broad-spectrum transaminase inhibitor, to investigate and target metabolic vulnerabilities in cancer cell lines. The protocols detailed below are designed to be a practical resource for researchers in oncology and drug development.
Introduction to this compound in Cancer Metabolism Research
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] One of the key metabolic pathways often dysregulated in cancer is glutamine metabolism.[3] Many cancer cells, particularly those with c-MYC overexpression, become "addicted" to glutamine as a crucial source of carbon and nitrogen for the TCA cycle, nucleotide synthesis, and redox balance.[1][3]
This compound (AOA) is a well-characterized inhibitor of pyridoxal phosphate-dependent enzymes, including most transaminases (also known as aminotransferases).[1] By inhibiting these enzymes, AOA effectively blocks the conversion of glutamate to α-ketoglutarate, a critical step in glutaminolysis.[4] This disruption of glutamine metabolism can lead to a depletion of essential metabolites like aspartate and alanine, ultimately causing cell cycle arrest and apoptosis.[1] The cytotoxic effects of AOA are often mediated through the endoplasmic reticulum (ER) stress pathway.[1][5]
These characteristics make AOA a valuable tool for:
-
Studying the reliance of cancer cells on glutamine metabolism.
-
Identifying cancer cell lines sensitive to the inhibition of transaminases.
-
Investigating the downstream effects of metabolic stress, such as cell cycle arrest and apoptosis.
-
Evaluating the potential of targeting amino acid metabolism as a therapeutic strategy, both as a single agent and in combination with other chemotherapeutics.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of AOA in various cancer cell lines.
Table 1: IC50 Values of this compound (AOA) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Notes | Source(s) |
| HCT116 | Colon Cancer | CCK-8 | >200 µM (non-toxic at these concentrations) | AOA sensitizes cells to oxaliplatin. | |
| HT29 | Colon Cancer | CCK-8 | >200 µM (non-toxic at these concentrations) | AOA sensitizes cells to oxaliplatin. | |
| Various Breast Cancer Cell Lines | Breast Cancer | Not Specified | Sensitivity correlates with high c-MYC expression. | AOA induces S-phase arrest. | [1] |
Table 2: Synergistic Effects of this compound (AOA) with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Agent | Effect | Source(s) |
| HCT116 | Colon Cancer | Oxaliplatin | AOA (100 & 200 µmol/L) significantly decreased the IC50 of oxaliplatin. | |
| HT29 | Colon Cancer | Oxaliplatin | AOA (100 & 200 µmol/L) significantly decreased the IC50 of oxaliplatin. | |
| MDA-MB-231 | Breast Cancer | Chemotherapy (unspecified) | AOA was effective only in combination with chemotherapy. | [1] |
Mandatory Visualizations
Here are the diagrams describing the signaling pathways and experimental workflows associated with the use of this compound.
Caption: AOA inhibits transaminases, disrupting glutamine metabolism.
Caption: AOA's mechanism of action leading to apoptosis.
Caption: Experimental workflow for studying AOA's effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the effect of AOA on cancer cell proliferation and viability.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound (AOA) stock solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
AOA Treatment:
-
Prepare serial dilutions of AOA in complete culture medium. A suggested starting range is 10 µM to 10 mM.
-
Remove the old medium from the wells and add 100 µL of the AOA-containing medium to the respective wells. Include a vehicle control (medium without AOA).
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT/CCK-8 Addition:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[6]
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, the wavelength is 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the AOA concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by AOA.
Materials:
-
Cells treated with AOA
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells/well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of AOA (e.g., based on IC50 values or a range from 100 µM to 1 mM) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of AOA on cell cycle progression.
Materials:
-
Cells treated with AOA
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Treat cells with the desired concentrations of AOA for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use a linear scale for the PI channel (FL2 or equivalent).
-
Use pulse processing (width vs. area) to exclude doublets.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: ¹³C-Metabolic Flux Analysis with [U-¹³C]glutamine
This protocol traces the metabolic fate of glutamine in cancer cells treated with AOA.
Materials:
-
Selected cancer cell lines
-
Culture medium with and without glutamine and dialyzed FBS
-
[U-¹³C]glutamine
-
This compound (AOA)
-
Methanol, water, and chloroform (for metabolite extraction)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding and Adaptation:
-
Seed cells in 6-well or 10-cm dishes and grow to ~70-80% confluency.
-
One hour prior to the labeling experiment, switch the cells to a glutamine-free medium to deplete intracellular glutamine pools.
-
-
AOA Pre-treatment (Optional):
-
To study the acute effects of AOA, pre-treat the cells with AOA in the glutamine-free medium for a specified time (e.g., 1-4 hours).
-
-
Isotope Labeling:
-
Prepare the labeling medium: culture medium containing [U-¹³C]glutamine at the desired concentration (typically the same as physiological glutamine concentration) and the appropriate concentration of AOA.
-
Remove the glutamine-free medium and add the labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. For TCA cycle intermediates, this is often achieved within a few hours.[10]
-
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape them.
-
Collect the cell lysate and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the mass isotopologue distribution (MID) of key metabolites (e.g., glutamate, aspartate, citrate, malate).[10]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MID data for natural isotope abundance.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the MID data to a metabolic model and estimate the intracellular metabolic fluxes.[11] This will reveal how AOA alters the contribution of glutamine to the TCA cycle and other biosynthetic pathways.
-
References
- 1. Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]
- 5. Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aminoxyacetic acid in studies of excitotoxicity.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Aminoxyacetic acid (AOAA) is a versatile tool in the study of excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors. While not a direct agonist of these receptors, AOAA's unique mechanism of action allows for the investigation of the intricate relationship between cellular energy metabolism and neuronal vulnerability to excitotoxic insults.
Mechanism of Action:
This compound is a non-specific inhibitor of several pyridoxal phosphate-dependent enzymes, including a variety of transaminases.[1] Its role in excitotoxicity studies stems primarily from its ability to indirectly induce neuronal damage through two principal pathways:
-
Impairment of Intracellular Energy Metabolism: AOAA is a potent inhibitor of the mitochondrial malate-aspartate shunt, a key pathway for the transfer of reducing equivalents from the cytosol to the mitochondria for oxidative phosphorylation.[2] Inhibition of this shunt leads to a significant depletion of intracellular ATP and an increase in lactate levels. This compromised energy state renders neurons, particularly those heavily reliant on aerobic respiration, more susceptible to glutamate-induced excitotoxicity. The resulting energy failure lowers the threshold for the depolarization of the neuronal membrane, leading to the excessive activation of N-methyl-D-aspartate (NMDA) receptors.
-
Inhibition of Kynurenic Acid Synthesis: AOAA can also inhibit kynurenine aminotransferases (KATs), the enzymes responsible for the synthesis of kynurenic acid (KYNA).[3][4] KYNA is an endogenous antagonist of ionotropic glutamate receptors, including the NMDA receptor.[3] By reducing the levels of this neuroprotective metabolite, AOAA can potentially exacerbate excitotoxic conditions by increasing the sensitivity of neurons to glutamate.
The excitotoxic lesions induced by AOAA are effectively blocked by NMDA receptor antagonists such as MK-801 and kynurenate, but not by AMPA receptor antagonists, highlighting the critical role of NMDA receptor overactivation in the downstream cascade of neuronal injury.[1][2]
Applications in Excitotoxicity Research:
-
Modeling of Neurodegenerative Diseases: The characteristics of AOAA-induced lesions, particularly in the striatum, show a striking resemblance to the neuropathology of Huntington's disease, including the sparing of NADPH-diaphorase-positive neurons. This makes AOAA a valuable tool for creating animal models to study the pathogenesis of such disorders and to screen potential therapeutic agents.
-
Investigating the Role of Energy Metabolism in Neuronal Vulnerability: AOAA allows researchers to probe the direct consequences of metabolic compromise on neuronal survival in the context of excitotoxicity. This is crucial for understanding conditions where both energy failure and excitotoxicity are implicated, such as stroke and traumatic brain injury.
-
Screening for Neuroprotective Compounds: By inducing a reliable and reproducible excitotoxic phenotype, AOAA can be used in both in vitro and in vivo models to test the efficacy of novel neuroprotective drugs that aim to either support cellular energy metabolism or block the downstream effectors of excitotoxic cell death.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound (AOAA) in various experimental models. Due to the variability in experimental setups, direct comparisons should be made with caution.
Table 1: In Vitro Effects of AOAA on Neuronal and Non-Neuronal Cells
| Cell Type | AOAA Concentration | Exposure Time | Effect | Reference |
| Prostate Cancer RM-1 Cells | Not Specified | Not Specified | Decreased ATP levels | [5] |
| Chronic Myeloid Leukemia-derived K562 Cells | 0.8 mM | 48 hours | Significantly reduced cell viability | [6] |
| Primary Cortical Neurons (inferred from general excitotoxicity studies) | Varies | Varies | Potentiation of NMDA receptor-mediated toxicity | [2] |
Table 2: In Vivo Effects of Intrastriatal AOAA Injection in Rats
| AOAA Dose | Effect | Antagonism | Reference |
| 0.1 - 1 µmol | Dose-dependent neuronal damage | Blocked by NMDA antagonists (AP7, Kynurenate) | [1] |
| Not Specified | Significant increase in lactate content and depletion of ATP | Lesions blocked by MK-801 and kynurenate | |
| Not Specified | Dose-dependent excitotoxic injury | Attenuated by pyridoxine, blocked by MK-801 | [2] |
Experimental Protocols
Protocol 1: In Vitro Induction of Excitotoxicity in Primary Neuronal Cultures
This protocol provides a general framework for inducing excitotoxicity using AOAA in primary neuronal cultures. Specific cell densities, concentrations, and incubation times may need to be optimized for different neuronal types and research questions.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)[7][8][9]
-
Neurobasal medium supplemented with B27 and GlutaMAX[8]
-
This compound (AOAA) stock solution (e.g., 100 mM in sterile water or PBS, pH adjusted to 7.4)
-
L-glutamate stock solution (e.g., 10 mM in sterile water)
-
Cell viability assay kit (e.g., LDH cytotoxicity assay, MTT assay, or Calcein-AM/Propidium Iodide staining)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density in multi-well plates pre-coated with an appropriate substrate (e.g., poly-D-lysine). Allow the cells to mature for at least 7-10 days in vitro before treatment.
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh treatment media by diluting the AOAA stock solution into pre-warmed Neurobasal medium to achieve the desired final concentrations (a dose-response ranging from 100 µM to 1 mM is a reasonable starting point).
-
AOAA Pre-treatment (Optional but Recommended): To study the effect of metabolic inhibition prior to the excitotoxic insult, replace the culture medium with the AOAA-containing medium and incubate for a predetermined period (e.g., 1-4 hours).
-
Glutamate Co-treatment: For studies investigating the potentiation of excitotoxicity, add L-glutamate to the AOAA-containing medium to a final concentration that is sub-toxic on its own (e.g., 10-50 µM, to be optimized).
-
Incubation: Incubate the cells for the desired duration (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Neuronal Viability: Following the incubation period, assess neuronal viability using a chosen method.
-
LDH Assay: Collect the culture supernatant to measure lactate dehydrogenase release, an indicator of cell membrane damage.
-
MTT Assay: Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals, which are then solubilized and quantified as a measure of metabolic activity.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize using fluorescence microscopy.
-
-
Data Analysis: Quantify the results and express them as a percentage of the control (untreated) cells.
Protocol 2: In Vivo Induction of Excitotoxic Lesions by Intrastriatal AOAA Injection
This protocol outlines the stereotaxic injection of AOAA into the rat striatum to induce excitotoxic lesions. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe
-
This compound (AOAA) solution (e.g., 100-500 mM in sterile saline, pH adjusted to 7.4)
-
Surgical instruments
-
Suturing material
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it securely in the stereotaxic frame. Shave and clean the scalp, and make a midline incision to expose the skull.
-
Identification of Injection Site: Using a stereotaxic atlas for the rat brain, determine the coordinates for the target structure (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -5.0 mm from the skull surface).
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates, taking care not to damage the underlying dura mater.
-
AOAA Injection: Carefully lower the injection needle through the burr hole to the target depth. Infuse a specific volume of the AOAA solution (e.g., 0.5-1.0 µL) at a slow and steady rate (e.g., 0.1-0.2 µL/min) using a microsyringe pump.
-
Needle Retraction and Closure: Leave the needle in place for an additional 5-10 minutes to allow for diffusion of the solution and to minimize backflow upon retraction. Slowly withdraw the needle. Suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery from anesthesia.
-
Tissue Processing and Analysis (e.g., 7 days post-injection):
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain on a cryostat or vibratome. .
-
Mount the sections on slides and stain with a marker for neuronal degeneration (e.g., Fluoro-Jade) or a general cell stain (e.g., Cresyl Violet).
-
-
Lesion Volume Quantification: Analyze the stained sections using microscopy and appropriate image analysis software to quantify the lesion volume.[10]
Visualizations
Signaling Pathway of AOAA-Induced Excitotoxicity
Caption: Signaling pathway of AOAA-induced excitotoxicity.
Experimental Workflow for In Vitro AOAA Studies
Caption: Experimental workflow for in vitro AOAA studies.
Logical Relationship of AOAA's Dual Mechanism
Caption: Logical relationship of AOAA's dual mechanism.
References
- 1. Neuronal Death Induced by Nanomolar Amyloid β Is Mediated by Primary Phagocytosis of Neurons by Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Amyloid-Induced Neuronal Apoptosis Involves c-Jun N-Terminal Kinase-Dependent Downregulation of Bcl-w - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between ATP depletion, membrane potential, and the release of neurotransmitters in rat nerve terminals. An in vitro study under conditions that mimic anoxia, hypoglycemia, and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminooxyacetic acid hemihydrochloride leads to decreased intracellular ATP levels and altered cell cycle of prostate cancer cells by suppressing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neural Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Quantification of Brain Lesion Volume From Post-trauma MR Diffusion-Weighted Images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing a Hypoglycemic State In Vitro Using Aminoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing aminoxyacetic acid (AOA) for the induction of a functional hypoglycemic state in in vitro cell culture models. This powerful tool allows for the investigation of cellular responses to energy stress and the evaluation of potential therapeutic agents under hypoglycemic conditions.
Introduction
This compound (AOA) is a well-characterized inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably transaminases.[1] Its primary mechanism for inducing a functional hypoglycemic state in vitro is through the inhibition of the malate-aspartate shuttle (MAS).[1][2][3] The MAS is crucial for the transport of cytosolic NADH reducing equivalents into the mitochondria for oxidative phosphorylation. By blocking this shuttle, AOA effectively prevents the mitochondrial utilization of pyruvate derived from glycolysis, leading to a bioenergetic state that mimics hypoglycemia.[1][3] This results in decreased intracellular ATP levels, alterations in the cytosolic NADH/NAD+ ratio, and an inhibition of gluconeogenesis.[2][3]
These characteristics make AOA a valuable tool for studying the cellular and molecular responses to energy deprivation, evaluating the efficacy of drugs aimed at mitigating hypoglycemic damage, and understanding the metabolic vulnerabilities of various cell types, including cancer cells.
Data Presentation
The following tables summarize quantitative data from studies utilizing AOA to induce a hypoglycemic state or related metabolic effects in vitro. It is important to note that optimal concentrations and incubation times are cell-type dependent and should be empirically determined.
Table 1: Effects of this compound (AOA) on Cellular Metabolism and Viability
| Cell Type | AOA Concentration | Incubation Time | Observed Effects | Reference |
| C6 Glioma Cells | 0.1, 0.25, 0.5 mM | 24 h | Decreased intracellular ATP levels, altered cell cycle, increased apoptosis and necrosis. Decreased glycolytic rate and extracellular lactate and pyruvate levels. | [2][4] |
| Primary Astrocyte Cultures | Not specified | 24 h | No significant effect on cell survival. | [2] |
| Microglial BV2 Cells | 0.1, 0.25, 0.5 mM | Not specified | Induced early- and late-stage apoptosis. Induced mitochondrial depolarization and decreased intracellular ATP levels. | [3] |
| Isolated Perfused Rat Hearts | 0.1 mM | Pre-ischemic treatment | Inhibited glycolysis and increased glucose oxidation during post-ischemic reperfusion. | [4] |
| CHO-K1 Cells | Not specified | Not specified | Inhibited glutaminolysis, altering radiosensitivity and cellular recovery after irradiation. | [5] |
| CPB Cells (Fish cell line) | 100 µmol (0.1 mM) | 12 h | Reduced viability at higher concentrations, impacted virus replication. | [1] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of AOA-induced functional hypoglycemia.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro hypoglycemia induction.
Experimental Protocols
Protocol 1: Induction of a Hypoglycemic State in C6 Glioma Cells
This protocol describes the induction of a functional hypoglycemic state in C6 glioma cells using AOA, based on methodologies that have shown effects on cellular metabolism and viability.[2][4]
Materials:
-
C6 Glioma cell line (ATCC® CCL-107™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (e.g., 4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound hemihydrochloride (AOA)
-
Sterile, tissue culture-treated plates (e.g., 6-well or 24-well)
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucose assay kit
-
Lactate assay kit
-
ATP assay kit
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Culture and Seeding:
-
Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and seed the cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 1 x 10^5 cells/well in a 6-well plate.
-
Allow cells to attach and grow for 24-48 hours.
-
-
AOA Treatment:
-
Prepare stock solutions of AOA in sterile water or PBS and sterilize by filtration.
-
On the day of the experiment, prepare fresh culture medium containing the desired final concentrations of AOA (e.g., 0.1 mM, 0.25 mM, 0.5 mM). Include a vehicle-only control.
-
Carefully aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the AOA-containing medium or control medium to the respective wells.
-
Incubate the cells for the desired duration (e.g., 12 or 24 hours).
-
-
Assessment of Hypoglycemic State:
-
Glucose and Lactate Measurement:
-
At the end of the incubation period, collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Measure the glucose and lactate concentrations in the supernatant using commercially available kits according to the manufacturer's instructions. A decrease in glucose consumption and lactate production is indicative of inhibited glycolysis.
-
-
Intracellular ATP Measurement:
-
After collecting the supernatant, wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in an ATP assay kit.
-
Measure the intracellular ATP concentration according to the kit's protocol. A decrease in ATP levels reflects the impaired energy metabolism.
-
-
Cell Viability Assay:
-
Assess cell viability in parallel wells using an MTT or LDH assay as per the manufacturer's instructions to determine the cytotoxic effects of the AOA treatment.
-
-
Protocol 2: General Protocol for Inducing a Hypoglycemic State in Adherent Cell Lines
This protocol provides a general framework that can be adapted for various adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Appropriate complete culture medium for the cell line
-
This compound hemihydrochloride (AOA)
-
Sterile, tissue culture-treated plates
-
Sterile PBS
-
Assay kits for glucose, lactate, ATP, and cell viability
Procedure:
-
Cell Seeding and Growth:
-
Seed the cells in multi-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Culture the cells under their optimal conditions for 24-48 hours.
-
-
AOA Treatment:
-
Prepare a range of AOA concentrations in the appropriate culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line (e.g., 0.05 mM to 1 mM).
-
Include a vehicle control (medium without AOA).
-
Replace the culture medium with the AOA-containing or control medium.
-
Incubate for a predetermined time. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to identify the optimal treatment duration.
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform the desired assays to assess the metabolic state and viability of the cells as described in Protocol 1. This may include measuring glucose consumption, lactate production, intracellular ATP levels, and cell viability.
-
Concluding Remarks
This compound is a potent and effective tool for inducing a functional hypoglycemic state in a variety of in vitro models. By carefully selecting the appropriate cell type, AOA concentration, and incubation time, researchers can create a reliable system to study the cellular consequences of impaired glucose metabolism. The protocols and data provided herein serve as a starting point for the development of specific experimental designs tailored to the research questions at hand. It is crucial to empirically validate the optimal conditions for each cell line and experimental setup to ensure reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malate-Aspartate Shuttle Inhibitor Aminooxyacetate Acid Induces Apoptosis and Impairs Energy Metabolism of Both Resting Microglia and LPS-Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the malate-aspartate shuttle by pre-ischaemic aminooxyacetate loading of the heart induces cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of 2-deoxyglucose and amino-oxyacetic acid on the radiation response of mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in GABA Levels Following Aminoxyacetic Acid Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The study of GABAergic transmission and its modulation is essential for understanding various physiological processes and pathological conditions, including epilepsy, anxiety, and neurodegenerative diseases.[1] Aminoxyacetic acid (AOAA) is a potent inhibitor of GABA-transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[1][2] By blocking GABA-T, AOAA leads to an accumulation of GABA in the brain, providing a valuable pharmacological tool to investigate the dynamics of the GABAergic system.[1][3] These application notes provide detailed methodologies for measuring the changes in GABA levels following the administration of this compound.
Mechanism of Action of this compound
GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD) and is catabolized by GABA-T to succinic semialdehyde, which then enters the Krebs cycle.[1][4] this compound is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, which includes GABA-T.[1] By inhibiting GABA-T, AOAA effectively blocks the degradation pathway of GABA, leading to a measurable increase in its concentration in brain tissue.[1][3] The initial rate of this GABA accumulation can be used as an index of the rate of GABA synthesis.[1]
Data Presentation: Quantitative Changes in GABA Levels
The administration of this compound leads to a time- and dose-dependent increase in GABA concentrations in various brain regions. The following table summarizes quantitative data compiled from preclinical studies.
| Brain Region | Animal Model | AOAA Dose (mg/kg) | Administration Route | Time Post-Injection | Fold Increase in GABA (approx.) | Reference |
| Cerebellum | Rat | 50-150 | i.v. | 15 min | Rate of 0.086 µmol/g/min | [3] |
| Cerebellum | Rat | 50-150 | i.v. | >15 min | Rate of 0.034 µmol/g/min | [3] |
| Whole Brain | Mouse | 7.5-15 | i.v. | - | Maximal accumulation | [5] |
| Medulla oblongata-pons | Rat | - | i.v. | - | Accumulation observed | [3] |
Note: Intraperitoneal (i.p.) injections of AOAA have been shown to be less effective in the first hour compared to intravenous (i.v.) injections, likely due to slower absorption.[3] Doses higher than 60 mg/kg (i.v.) in mice have been associated with convulsions.[5]
Experimental Protocols
Animal Handling and this compound Administration
This protocol outlines the in vivo administration of this compound to rodents for the subsequent measurement of brain GABA levels.
Materials:
-
This compound hemihydrochloride (AOAA)
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for injection (appropriate gauge for i.v. or i.p. administration)
-
Rodents (e.g., rats, mice)
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.[1]
-
AOAA Solution Preparation: Prepare a fresh solution of AOAA in sterile saline on the day of the experiment. For intravenous (i.v.) or intraperitoneal (i.p.) injections, a concentration of 10-20 mg/mL is typically used.[1]
-
Dosing: Weigh each animal to calculate the precise volume of the AOAA solution to be administered. Doses can range from 7.5 to 150 mg/kg depending on the animal model and experimental goals.[3][5]
-
Administration: Administer the AOAA solution via the desired route (i.v. or i.p.).
-
Time Course: Euthanize animals at predetermined time points after AOAA injection (e.g., 0, 15, 30, 60 minutes) for tissue collection.[1]
Brain Tissue Collection and Preparation
Rapid and proper tissue handling is critical to prevent post-mortem artifacts in GABA levels.
Materials:
-
Liquid nitrogen
-
Ice-cold plate
-
Dissection tools
-
Cold acidic extraction solution (e.g., 0.4 M perchloric acid)
-
Homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Euthanasia and Dissection: Immediately following euthanasia, rapidly dissect the brain on an ice-cold plate.[1] Microwave irradiation of the head is considered the gold standard for preventing post-mortem increases in GABA, but rapid decapitation followed by immediate brain removal and freezing is a viable alternative.[1]
-
Brain Region Isolation: Isolate the specific brain regions of interest (e.g., cerebellum, striatum, cortex).[1]
-
Snap Freezing: Immediately freeze the tissue samples in liquid nitrogen to halt all enzymatic activity. Samples can be stored at -80°C until analysis.[1]
-
Homogenization: Weigh the frozen brain tissue and homogenize it in a known volume of cold acidic extraction solution (e.g., 4 volumes of 0.4 M perchloric acid).[1]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, for GABA quantification.[1]
GABA Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is a widely used and sensitive method for quantifying GABA levels. This protocol involves pre-column derivatization of GABA to render it fluorescent.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase: e.g., Methanol:Disodium hydrogen phosphate buffer (Na2HPO4) (40:60, v/v), pH 6.7[6]
-
Derivatization agent: o-Phthalaldehyde (OPA) with a thiol (e.g., β-mercaptoethanol or sulfite)[6][7]
-
GABA standard solutions of known concentrations
-
Borate buffer
Procedure:
-
Standard Curve Preparation: Prepare a series of GABA standard solutions of known concentrations to generate a standard curve.
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC column.
-
Set the HPLC parameters. An example of parameters includes:
-
-
Data Analysis:
-
Identify the GABA peak in the chromatogram based on its retention time compared to the GABA standard.
-
Quantify the GABA concentration in the samples by comparing the peak area to the standard curve.[1]
-
Express GABA concentrations as µmol per gram of wet tissue weight.[1]
-
The rate of GABA accumulation can be calculated by plotting the GABA concentration against the time after AOAA injection. The initial linear portion of this curve represents the GABA turnover rate.[1]
-
In Vivo Microdialysis for Extracellular GABA Measurement
In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters, including GABA, in specific brain regions of awake, freely moving animals.[9][10]
Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest.[9] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules like GABA in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed by HPLC.[9]
Brief Protocol Outline:
-
Surgical Implantation: Surgically implant a guide cannula targeted to the brain region of interest. After recovery, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[9]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
AOAA Administration: Administer AOAA and continue collecting dialysate samples to monitor the change in extracellular GABA levels.
-
GABA Analysis: Analyze the GABA concentration in the dialysate samples using HPLC as described above.
Considerations for Microdialysis:
-
The recovery of GABA across the dialysis membrane can be low and variable, requiring careful calibration.
-
The temporal resolution is limited by the sample collection interval.[11]
-
The interpretation of extracellular GABA levels is complex, as it may not solely reflect synaptic release.[11][12]
Conclusion
The use of this compound in conjunction with sensitive analytical techniques like HPLC provides a robust framework for investigating the dynamics of the GABAergic system. The protocols outlined in these application notes offer a detailed guide for researchers to reliably measure AOAA-induced changes in GABA levels, contributing to a deeper understanding of GABA's role in health and disease. Careful attention to experimental detail, particularly in tissue handling and analytical procedures, is paramount for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Basic aspects of GABA-transaminase in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA turnover in mouse brain: agreement between the rate of GABA accumulation after aminooxyacetic acid and the rate of disappearance after 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of gamma-Aminobutyric acid by HPLC: Its application to polymeric Nanoparticles and stability studies | International Journal of Development Research (IJDR) [journalijdr.com]
- 7. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementation of HPLC Analysis for γ-Aminobutyric Acid (GABA) in Fermented Food Matrices | Semantic Scholar [semanticscholar.org]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Mitochondrial Function with Aminoxyacetic Acid using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, quantifying two key parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2] By sequentially injecting metabolic modulators, a detailed profile of a cell's metabolic function can be generated.[3]
Aminoxyacetic acid (AOA) is a well-characterized inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably aspartate aminotransferase.[4] This enzyme is a critical component of the malate-aspartate shuttle (MAS), a major pathway for transporting reducing equivalents (NADH) from the cytosol into the mitochondrial matrix. By inhibiting the MAS, AOA effectively prevents the mitochondria from utilizing pyruvate derived from glycolysis for oxidative phosphorylation.[4][5] This application note provides a detailed protocol for using AOA in conjunction with the Seahorse XF Cell Mito Stress Test to specifically investigate the contribution of cytosolic NADH oxidation to mitochondrial respiration.
Key Concepts
-
Mitochondrial Respiration (OCR): The process of generating ATP through oxidative phosphorylation, which consumes oxygen. The Seahorse XF Analyzer measures this in real-time.
-
Glycolysis (ECAR): The metabolic pathway that converts glucose into pyruvate, producing ATP and lactate. The extrusion of protons during this process leads to acidification of the extracellular medium.
-
Malate-Aspartate Shuttle (MAS): A system of enzymes and transporters that shuttles NADH produced during glycolysis across the impermeable inner mitochondrial membrane.
-
This compound (AOA): An inhibitor of the malate-aspartate shuttle, which blocks the mitochondrial oxidation of cytosolic NADH.[4][5][6]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism for altering mitochondrial function is through the inhibition of the Malate-Aspartate Shuttle. This has significant downstream effects on cellular metabolism.
Caption: Mechanism of this compound (AOA) Action.
Experimental Protocols
This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test procedures with the incorporation of AOA treatment.
Materials
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, L-Glutamine, Sodium Pyruvate
-
This compound (AOA)
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Rotenone/Antimycin A mixture
-
Cells of interest
Day 1: Cell Seeding
-
Harvest and count cells, ensuring high viability.
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Include background correction wells that contain medium but no cells.
-
Incubate overnight in a standard cell culture incubator (37°C, 5% CO2).
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose, L-glutamine, and sodium pyruvate to desired final concentrations (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate). Adjust pH to 7.4.
-
Prepare AOA Treatment: Prepare a stock solution of AOA in the assay medium. The final working concentration will depend on the cell type, but a starting point of 0.5 mM has been shown to be effective.[7]
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with the prepared assay medium.
-
Add the assay medium (with or without AOA for control and treated wells, respectively) to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for at least 1 hour to allow the temperature and pH to equilibrate.
-
-
Prepare Injection Compounds: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at 10x the final desired concentration.
-
Load the Sensor Cartridge: Load the injection compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, then sequentially inject the prepared compounds and measure the metabolic response.
-
Experimental Workflow
The following diagram illustrates the key steps in performing a Seahorse XF assay with AOA.
Caption: Seahorse XF Assay Workflow with AOA Treatment.
Data Presentation
The following tables summarize expected quantitative data from a Seahorse XF Cell Mito Stress Test in cortical neurons cultured with glucose, with and without the presence of 0.5 mM this compound (AOA). Data is conceptualized based on published findings.[7]
Table 1: Oxygen Consumption Rate (OCR) in pmol/min
| Measurement Phase | Condition | OCR (pmol/min) | Effect of AOA |
| Basal Respiration | Control | 100 ± 8 | - |
| + AOA (0.5 mM) | 65 ± 6 | ↓ 35% | |
| ATP Production | Control | 75 ± 7 | - |
| + AOA (0.5 mM) | 40 ± 5 | ↓ 47% | |
| Proton Leak | Control | 25 ± 3 | - |
| + AOA (0.5 mM) | 25 ± 3 | No significant change | |
| Maximal Respiration | Control | 250 ± 20 | - |
| + AOA (0.5 mM) | 130 ± 15 | ↓ 48% | |
| Spare Capacity | Control | 150 ± 18 | - |
| + AOA (0.5 mM) | 65 ± 12 | ↓ 57% | |
| Non-Mitochondrial | Control | 10 ± 2 | - |
| Respiration | + AOA (0.5 mM) | 10 ± 2 | No significant change |
Table 2: Extracellular Acidification Rate (ECAR) in mpH/min
| Measurement Phase | Condition | ECAR (mpH/min) | Effect of AOA |
| Baseline Glycolysis | Control | 40 ± 4 | - |
| + AOA (0.5 mM) | 60 ± 5 | ↑ 50% | |
| Compensatory | Control | 70 ± 6 | - |
| Glycolysis | + AOA (0.5 mM) | 95 ± 8 | ↑ 36% |
Interpretation of Results
-
Decreased Basal and Maximal OCR with AOA: The significant reduction in both basal and maximal respiration upon AOA treatment indicates that the cells are heavily reliant on the malate-aspartate shuttle for supplying NADH to the electron transport chain when glucose is the primary substrate.
-
Increased ECAR with AOA: The corresponding increase in both basal and compensatory glycolysis suggests that when mitochondrial utilization of glycolytic pyruvate is inhibited, cells upregulate glycolysis to meet their ATP demands. This is a classic example of the Crabtree effect, induced by inhibiting mitochondrial respiration.
-
No Change in Proton Leak or Non-Mitochondrial Respiration: These parameters are expected to remain unchanged as AOA's mechanism of action is specific to the malate-aspartate shuttle and does not directly affect the integrity of the mitochondrial membrane or other oxygen-consuming enzymes in the cell.
By using this compound in a Seahorse XF assay, researchers can effectively dissect the contribution of cytosolic NADH to mitochondrial respiration and gain deeper insights into the metabolic flexibility of their cellular models.
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Warburg Effect in Tumors Using Aminoxyacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a hallmark of cancer metabolism, describes the propensity of tumor cells to favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of ample oxygen. This metabolic shift supports rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors. Aminoxyacetic acid (AOA) is a valuable chemical tool for investigating this phenomenon. As a broad-spectrum inhibitor of aminotransferases, AOA disrupts key metabolic pathways that are intricately linked to the Warburg effect, offering a means to probe the metabolic vulnerabilities of cancer cells.
AOA's primary mechanism of action in this context is the inhibition of the malate-aspartate shuttle (MAS).[1][2][3][4] The MAS is crucial for the regeneration of cytosolic NAD+ from NADH, a byproduct of glycolysis. By shuttling reducing equivalents from cytosolic NADH into the mitochondria, the MAS sustains the high glycolytic flux characteristic of the Warburg effect. Inhibition of the MAS by AOA leads to an increase in the cytosolic NADH/NAD+ ratio, which in turn can suppress glycolysis and impact cellular energy metabolism.[3] Additionally, AOA is a known inhibitor of other pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as cystathionine β-synthase (CBS) and glutamate pyruvate transaminase 2 (GPT2), which are also implicated in cancer metabolism.
These application notes provide detailed protocols for utilizing AOA to study the Warburg effect in cancer cells, from in vitro cell viability and metabolic assays to in vivo tumor growth studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound (AOA) on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Incubation Time | Reference |
| HCT116 | Colon Cancer | CCK-8 | Not specified; significant viability decrease with OXA combination | 48 hours | [2] |
| HT29 | Colon Cancer | CCK-8 | Not specified; significant viability decrease with OXA combination | 48 hours | [2] |
| RM-1 | Prostate Cancer | Not specified | Not specified; significant inhibition of proliferation | Not specified | [5] |
Note: IC50 values for AOA alone are not always the primary focus of studies; it is often used to sensitize cells to other chemotherapeutic agents.
Table 2: In Vivo Effects of this compound (AOA) on Tumor Growth
| Cancer Model | Treatment | Dosing Regimen | Outcome | Reference |
| HCT116 Xenograft (mice) | AOA + Oxaliplatin | Not specified | Significantly exaggerated the inhibitory effect of OXA on tumor growth. | [2] |
| HCT116 Xenograft (mice) | YD0251 (AOA prodrug) | 0.5, 1, or 3 mg/kg daily (s.q.) | Markedly inhibited xenograft growth; more potent than AOA. | [6] |
| PC-3 Xenograft (mice) | AMPA (related compound) | 400 or 800 mg/kg/day (i.p.) | Significantly inhibited tumor growth and metastasis. | [7][8] |
| Prostate Cancer-induced bone osteolysis (mice) | AOA | Not specified | Delayed tumor growth and bone destruction. | [5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of AOA on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (AOA)
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare a stock solution of AOA and dilute it to various concentrations in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the AOA-containing medium to the respective wells. Include a vehicle control (medium without AOA).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type.[9][10][11]
-
Measure the absorbance at 450 nm using a microplate reader.[9][10][11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Production Assay
This protocol describes how to measure the concentration of lactate in the cell culture medium as an indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
24-well plates
-
This compound (AOA)
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of AOA for the desired time period.
-
Collect the cell culture supernatant.
-
If the medium contains serum, it is recommended to deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove lactate dehydrogenase.
-
Prepare lactate standards and samples according to the manufacturer's instructions for the chosen lactate assay kit.[12]
-
Add the reaction mix to the standards and samples in a 96-well plate.[12]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[12]
-
Calculate the lactate concentration in the samples by comparing to the standard curve. Normalize the results to the cell number or protein concentration.
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Measurement
This protocol utilizes the Seahorse XF Analyzer to simultaneously measure mitochondrial respiration (OCR) and glycolysis (ECAR).
Materials:
-
Cancer cell line of interest
-
Seahorse XF cell culture microplates
-
This compound (AOA)
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
The following day, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for at least 45 minutes to allow for temperature and pH equilibration.[13]
-
Load the injector ports of the sensor cartridge with AOA and/or mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
Measure baseline OCR and ECAR.
-
Inject AOA and measure the subsequent changes in OCR and ECAR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess key parameters of mitochondrial function.
-
Normalize the data to cell number or protein content.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the effect of AOA on tumor growth in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nu/nu or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (AOA)
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse. Cells may be resuspended in a mixture of medium and Matrigel.
-
Allow tumors to establish and reach a palpable size (e.g., ~100-150 mm³).[6]
-
Randomize mice into treatment and control groups.
-
Administer AOA or vehicle control to the mice via the desired route (e.g., subcutaneous injection, oral gavage, or intraperitoneal injection). Dosing regimen and concentration will need to be optimized.[6]
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[6]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualization
Signaling Pathway Diagram
Caption: AOA inhibits the Malate-Aspartate Shuttle, disrupting cytosolic NAD+ regeneration and impacting glycolysis.
Experimental Workflow Diagram
Caption: Workflow for investigating the effects of AOA on tumor metabolism from in vitro to in vivo.
References
- 1. MDH1-mediated malate-aspartate NADH shuttle maintains the activity levels of fetal liver hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malate-Aspartate Shuttle Inhibitor Aminooxyacetate Acid Induces Apoptosis and Impairs Energy Metabolism of Both Resting Microglia and LPS-Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malate-aspartate shuttle, cytoplasmic NADH redox potential, and energetics in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminooxyacetic acid hemihydrochloride leads to decreased intracellular ATP levels and altered cell cycle of prostate cancer cells by suppressing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminomethylphosphonic acid inhibits growth and metastasis of human prostate cancer in an orthotopic xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. ptglab.com [ptglab.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Cells Treated with Aminoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxyacetic acid (AOA) is a compound that has been investigated for its role in cellular metabolism and its potential to modulate cellular responses to therapeutic agents. In the context of cancer research, AOA has been shown to act as a sensitizing agent, enhancing the apoptotic effects of chemotherapeutic drugs. This document provides detailed application notes and protocols for the analysis of apoptosis in cells treated with AOA, primarily in combination with other agents, using flow cytometry. The methodologies described herein are centered around the widely used Annexin V and Propidium Iodide (PI) staining assay.
Principle of Apoptosis Detection using Annexin V and PI Staining
Apoptosis, or programmed cell death, is characterized by a series of biochemical events, one of which is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. This allows for the identification of cells in the early stages of apoptosis.
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.
By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following table summarizes the pro-apoptotic effects of this compound (AOA) when used in combination with the chemotherapeutic agent Oxaliplatin (OXA) in colon cancer cell lines. The data is based on flow cytometry analysis after Annexin V and Propidium Iodide staining.
| Cell Line | Treatment Group | Percentage of Apoptotic Cells (Early + Late Apoptosis) |
| HCT116 | Control (DMSO) | ~5% |
| OXA | ~20% | |
| AOAA + OXA | ~40% | |
| HT29 | Control (DMSO) | ~5% |
| OXA | ~15% | |
| AOAA + OXA | ~30% |
Note: The data presented are representative and have been synthesized from graphical representations in the cited literature. Actual percentages may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound and/or Chemotherapeutic Agent
This protocol describes the treatment of cells in culture to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., HCT116 or HT29 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (AOA) stock solution (e.g., 100 mM in sterile water or PBS)
-
Chemotherapeutic agent stock solution (e.g., Oxaliplatin)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding: Seed the cells in the culture plates at a density that will result in 50-70% confluency at the time of treatment. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Treatment Media: On the day of treatment, prepare the required concentrations of AOA and/or the chemotherapeutic agent by diluting the stock solutions in fresh, complete cell culture medium. Include a vehicle control (e.g., medium with the same concentration of the solvent used for the stock solutions).
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared treatment media to the respective wells. For combination treatments, AOA can be added simultaneously with or as a pre-treatment before the chemotherapeutic agent. A typical treatment duration is 24 to 48 hours.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then add trypsin-EDTA to detach the cells.
-
Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. After the final wash, resuspend the cells in 1X Binding Buffer for the apoptosis assay.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptotic cells.
Materials:
-
Treated and control cells, harvested and washed as described in Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
1X Binding Buffer (diluted from 10X stock with deionized water)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the instrument correctly.
Visualization of Pathways and Workflows
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: AOA-Mediated Sensitization to Apoptosis.
Troubleshooting & Optimization
Troubleshooting Aminoxyacetic acid solubility issues in aqueous solutions.
Welcome to the technical support center for Aminoxyacetic acid (AOA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is available as a free acid and as a hemihydrochloride salt. The hemihydrochloride form is generally used for preparing aqueous solutions. Its solubility in PBS (pH 7.2) is approximately 5 mg/mL.[1] It is also soluble in organic solvents such as DMSO and dimethyl formamide, with solubilities of approximately 5 mg/mL and 2 mg/mL, respectively.[1]
Q2: My this compound (hemihydrochloride) is not dissolving in my aqueous buffer. What can I do?
If you are experiencing difficulty dissolving this compound hemihydrochloride, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Warming: Gently warm the solution. Be cautious, as excessive heat may affect the stability of the compound.
-
pH Adjustment: The pH of the solution is a critical factor in the solubility of this compound. Since it is an amino acid, its charge state changes with pH, which in turn affects its solubility. The hemihydrochloride salt will form a slightly acidic solution. Adjusting the pH may be necessary to achieve complete dissolution.
Q3: How does pH affect the solubility of this compound?
Q4: What is the difference in solubility between the free acid and the hemihydrochloride salt of this compound?
Salt forms of compounds, such as the hemihydrochloride, are generally more soluble in aqueous solutions than their corresponding free acid or free base forms. While a direct quantitative comparison for this compound was not found in the search results, it is a common practice in pharmacology to use salt forms to enhance solubility and bioavailability.
Q5: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound (hydrochloride) are not recommended for storage for more than one day.[1] For longer-term storage, it is advisable to prepare stock solutions in anhydrous organic solvents like DMSO and store them at -20°C.[1] The stability of amino acids in aqueous solutions can be influenced by factors such as pH and temperature.
Data Presentation
Table 1: Solubility of this compound Hemihydrochloride
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | 5 mg/mL |
| DMSO | 5 mg/mL |
| Dimethyl formamide (DMF) | 2 mg/mL |
Table 2: General Effect of pH and Temperature on this compound Solubility
| Factor | Effect on Solubility |
| pH | Solubility is lowest at the isoelectric point (pI) and increases as the pH is adjusted to be more acidic or more basic. This is due to the protonation or deprotonation of the amino and carboxylic acid groups. |
| Temperature | Generally, the solubility of solid compounds in liquid solvents increases with temperature. Gentle warming can be used to aid in the dissolution of this compound. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound Hemihydrochloride
This protocol is for preparing a solution in an aqueous buffer such as PBS.
-
Weigh the Compound: Accurately weigh the desired amount of this compound hemihydrochloride.
-
Add Buffer: Add a portion of the desired aqueous buffer (e.g., PBS, pH 7.2) to the solid.
-
Facilitate Dissolution:
-
Vortex the mixture vigorously.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the solution in a water bath (e.g., 37°C) for a short period.
-
-
Adjust Volume: Once the solid is completely dissolved, add the remaining buffer to reach the final desired concentration.
-
Use Freshly: It is recommended to use the aqueous solution on the same day it is prepared.[1]
Protocol 2: Preparation of a Stock Solution in DMSO
For long-term storage, a concentrated stock solution in an anhydrous organic solvent is recommended.
-
Weigh the Compound: Accurately weigh the desired amount of this compound hemihydrochloride.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the solid.
-
Dissolve: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Relationship between pH and this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
Off-target effects of Aminoxyacetic acid in scientific experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aminoxyacetic acid (AOAA) in their experiments. The focus is to address potential off-target effects that can lead to data misinterpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AOAA)?
A1: this compound is a classical inhibitor of aminotransferases (also known as transaminases). It works by reacting with the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of these enzymes. This inhibition is often described as non-selective, meaning AOAA can affect a wide range of PLP-dependent enzymes.
Q2: I am observing effects of AOAA in my experiment that seem unrelated to aminotransferase inhibition. What could be the cause?
A2: AOAA has well-documented off-target effects, most notably the inhibition of key enzymes in the transsulfuration pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Both CBS and CSE are PLP-dependent enzymes responsible for the majority of endogenous hydrogen sulfide (H₂S) production in mammalian cells. Therefore, the effects you are observing might be due to a depletion of H₂S rather than the inhibition of aminotransferases.
Q3: My cells are showing unexpected metabolic changes after AOAA treatment. What could be the cause?
A3: Beyond H₂S production, AOAA's off-target effects can significantly alter cellular metabolism. It is known to inhibit the malate-aspartate shuttle (MAS), a system that transports NADH equivalents across the mitochondrial membrane. This inhibition can lead to a decrease in mitochondrial respiration and a shift towards glycolysis, potentially confounding studies on cellular bioenergetics. Always consider these potential metabolic shifts when interpreting your data.
Q4: Can AOAA affect cell viability or induce toxicity through off-target mechanisms?
A4: Yes, the inhibition of H₂S production by AOAA can lead to cellular stress and, in some cases, cell death. H₂S is a critical signaling molecule involved in cytoprotective pathways, including antioxidant defense and anti-inflammatory responses. By depleting H₂S, AOAA can sensitize cells to oxidative stress and other insults. Furthermore, disruption of metabolic pathways like the malate-aspartate shuttle can impact cellular energy homeostasis and viability.
Troubleshooting Guide
Problem: Unexpected inhibition of a biological process believed to be independent of aminotransferases.
-
Possible Cause: You may be observing an off-target effect of AOAA, likely due to the inhibition of endogenous hydrogen sulfide (H₂S) production via the cystathionine β-synthase (CBS) or cystathionine γ-lyase (CSE) pathways.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected AOAA effects.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC₅₀) of AOAA against its intended targets (aminotransferases) and major off-target enzymes. Note that lower IC₅₀ values indicate higher potency. This data highlights that AOAA can be a more potent inhibitor of H₂S-producing enzymes than some of its intended targets.
| Enzyme Target | Class | Typical IC₅₀ Range (µM) | Primary Function | Reference |
| Alanine Aminotransferase (ALT) | On-Target | 10 - 100 | Amino acid metabolism | |
| Aspartate Aminotransferase (AST) | On-Target | 5 - 50 | Amino acid metabolism | |
| Cystathionine β-synthase (CBS) | Off-Target | 1 - 10 | H₂S Production | |
| Cystathionine γ-lyase (CSE) | Off-Target | 0.1 - 5 | H₂S Production |
Key Off-Target Signaling Pathway
The diagram below illustrates how AOAA inhibits the primary pathways for endogenous hydrogen sulfide (H₂S) production. By targeting the PLP cofactor, AOAA blocks both CBS and CSE, leading to a significant reduction in cellular H₂S levels.
Caption: AOAA's off-target inhibition of H₂S production pathways.
Experimental Protocol
Protocol: Measuring H₂S Production to Test for AOAA Off-Target Effects
This protocol describes a common method using a fluorescent probe to measure H₂S levels in cultured cells and assess the inhibitory effect of AOAA.
1. Materials:
-
Cell culture medium (appropriate for your cell line)
-
Phosphate-buffered saline (PBS)
-
This compound (AOAA)
-
H₂S fluorescent probe (e.g., 7-azido-4-methylcoumarin)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
2. Cell Preparation:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.
3. Experimental Procedure:
-
Prepare stock solutions of AOAA in an appropriate solvent (e.g., water or DMSO).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add fresh medium containing various concentrations of AOAA (e.g., 0, 1, 10, 100 µM) to the wells. Include a vehicle-only control.
-
Incubate the cells with AOAA for the desired time (e.g., 1-4 hours).
-
During the last 30 minutes of the AOAA incubation, add the H₂S fluorescent probe to each well according to the manufacturer's instructions.
-
After incubation, wash the cells twice with PBS to remove excess probe and medium.
-
Add cell lysis buffer and incubate for 10 minutes on a shaker to ensure complete lysis.
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the probe used.
4. Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the AOAA-treated groups to the vehicle control group.
-
Plot the normalized fluorescence as a function of AOAA concentration to determine the dose-dependent inhibition of H₂S production.
How to minimize the toxicity of Aminoxyacetic acid in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aminoxyacetic acid (AOAA) in animal studies. The focus is on minimizing the compound's inherent toxicities to ensure the validity and ethical standards of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (AOAA) toxicity?
A1: this compound is a non-specific inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for numerous metabolic pathways.[1][2][3] Its primary toxic effect, particularly neurotoxicity, is not due to direct receptor activation but stems from the impairment of intracellular energy metabolism.[3] AOAA blocks the mitochondrial malate-aspartate shunt, a key pathway for energy production in the brain.[3] This energy deficit leads to a secondary excitotoxic cascade mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, resulting in neuronal damage and death.[3]
Q2: What are the common signs of neurotoxicity observed with AOAA administration in animal models?
A2: Administration of AOAA, especially at high doses or via direct intracerebral injection, can lead to a range of neurotoxic effects. These include dose-dependent excitotoxic lesions in brain regions such as the striatum, hippocampus, and entorhinal cortex.[3][4] Animals may exhibit behavioral changes, including contralateral jerks and impaired learning.[5] At higher doses, AOAA can induce convulsions and seizures.[6] Histological examination often reveals selective neuronal loss.
Q3: Are there known hepatotoxic, nephrotoxic, or cardiotoxic effects of AOAA?
Q4: What are some less toxic alternatives to AOAA for inhibiting transaminases?
A4: Several other compounds inhibit transaminases, some with potentially different toxicity profiles. However, each has its own set of potential side effects.
-
Vigabatrin: An irreversible inhibitor of GABA-transaminase. While it has a lower acute toxicity than some other inhibitors, chronic administration has been associated with intramyelinic edema in the brain in rats and dogs, and retinal toxicity.[1][24][25]
-
Gabaculine: A potent and irreversible GABA-transaminase inhibitor. It is highly toxic, with a narrow therapeutic window, making it generally unsuitable for in-vivo studies aiming for therapeutic effects.[2][26][27][28]
-
L-cycloserine: An inhibitor of several aminotransferases. It has shown some selective anti-tumoral effects but can also have neurological side effects, including seizures.[6][29][30][31][32]
-
L-2-amino-4-methoxy-trans-3-butenoic acid (AMB): A natural antimetabolite with toxic effects on various organisms.[4][5][33][34][35] Its detailed in-vivo toxicity profile in mammals is not as extensively characterized as other agents.
Troubleshooting Guides
Issue 1: Excessive Neurotoxicity and Seizures
Symptoms: Animals exhibit seizures, convulsions, significant motor impairment, or high mortality rates. Histology shows widespread neuronal death.
Potential Cause: The dose of AOAA is too high, or the route of administration is leading to rapid, high concentrations in the central nervous system.
Solutions:
-
Dose Reduction: Systematically lower the dose of AOAA to find a concentration that achieves the desired enzymatic inhibition without causing overt toxicity.
-
Co-administration with an NMDA Receptor Antagonist: The excitotoxic effects of AOAA are mediated by NMDA receptors. Co-administration of an NMDA receptor antagonist can significantly reduce neurotoxicity.
-
MK-801 (Dizocilpine): A non-competitive NMDA receptor antagonist that has been shown to block AOAA-induced lesions.[3]
-
D-2-amino-7-phosphonoheptanoic acid (APH): A selective NMDA receptor antagonist that can inhibit AOAA-induced seizures and neuronal damage.
-
-
Co-administration of Pyridoxine (Vitamin B6): Since AOAA inhibits pyridoxal phosphate (PLP)-dependent enzymes, supplementing with pyridoxine, the precursor to PLP, can help mitigate toxicity.[3]
-
Use of Anesthesia: Pentobarbital anesthesia has been shown to attenuate the behavioral changes and neuronal damage caused by intrastriatal AOAA injections.[5] This may be suitable for acute experiments.
Issue 2: Suspected Off-Target Organ Toxicity
Symptoms: Unexpected changes in biochemical markers for liver (elevated ALT, AST) or kidney (elevated BUN, creatinine) function, or abnormal findings on gross pathology or histopathology of these organs.
Potential Cause: Off-target inhibition of PLP-dependent enzymes in peripheral organs.
Solutions:
-
Establish Baseline and Monitor Organ Function: Before starting the experiment, establish baseline values for key biochemical markers. Monitor these markers throughout the study.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver, kidneys, and heart to identify any cellular damage.
-
Route of Administration: Consider whether a more localized delivery of AOAA (if applicable to the research question) could minimize systemic exposure and off-target effects.
-
Consider Alternative Inhibitors: If significant off-target toxicity is observed and cannot be mitigated, exploring an alternative transaminase inhibitor with a different selectivity profile may be necessary.
Data Presentation
Table 1: Qualitative Summary of this compound Neurotoxicity and Mitigation Strategies
| Parameter | Observation with AOAA | Mitigation Strategy | Expected Outcome of Mitigation |
| Behavioral | Seizures, convulsions, motor impairment | Co-administration of NMDA receptor antagonists (e.g., APH) | Inhibition of seizures and motor deficits |
| Impaired learning and memory | Pentobarbital anesthesia | Attenuation of learning impairment | |
| Histological | Dose-dependent excitotoxic lesions, neuronal loss | Co-administration of NMDA receptor antagonists (e.g., MK-801, kynurenate) | Blockade of neuronal lesions |
| Co-administration of Pyridoxine (Vitamin B6) | Blockade of neuronal lesions | ||
| Biochemical | Increased lactate, decreased ATP in the brain | Co-administration of NMDA receptor antagonists | Prevention of the downstream effects of excitotoxicity |
Table 2: Toxicity Profile of Alternative Transaminase Inhibitors
| Compound | Primary Target | Known Toxicities in Animal Models | LD50 (if available) |
| Vigabatrin | GABA-transaminase | Intramyelinic edema (brain), retinal phototoxicity | Low acute toxicity, but chronic effects are a concern |
| Gabaculine | GABA-transaminase | Highly potent and toxic, narrow therapeutic window | 86 mg/kg (mice) |
| L-cycloserine | Various aminotransferases | Neurological side effects (e.g., convulsions), potential for psychosis | Data not readily available |
Note: Quantitative dose-response data for AOAA toxicity and its mitigation are highly dependent on the animal model, route of administration, and specific experimental conditions. Researchers are encouraged to perform pilot studies to determine optimal dosing for their specific application.
Experimental Protocols
Protocol 1: General Procedure for Co-administration of a Mitigating Agent with this compound
-
Animal Model: Select the appropriate animal model (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle control, AOAA only, Mitigating agent only, AOAA + Mitigating agent).
-
Preparation of Solutions:
-
Dissolve AOAA in a suitable vehicle (e.g., sterile saline), adjusting the pH as necessary.
-
Prepare the mitigating agent (e.g., NMDA receptor antagonist or pyridoxine) in a compatible vehicle.
-
-
Administration:
-
Administer the mitigating agent at a predetermined time before AOAA administration. The timing will depend on the pharmacokinetic properties of the mitigating agent.
-
Administer AOAA via the desired route (e.g., intraperitoneal injection, intrastriatal microinjection).
-
-
Monitoring:
-
Observe animals for behavioral signs of toxicity at regular intervals.
-
For neurotoxicity studies, EEG monitoring may be employed.
-
Collect blood samples at baseline and specified time points for biochemical analysis of organ function.
-
-
Endpoint Analysis:
-
Perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological studies.
-
Collect brain and other organs for histological processing and analysis (e.g., Nissl staining for neuronal loss, specific immunohistochemical markers).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AOAA-induced neurotoxicity and points of intervention.
References
- 1. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabaculine - Wikipedia [en.wikipedia.org]
- 3. The effect of vigabatrin on central nervous system oxygen toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pseudomonas aeruginosa antimetabolite L -2-amino-4-methoxy-trans-3-butenoic acid (AMB) is made from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cycloserine - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Effects of Amino Acids in Liver Diseases: Current Studies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver enzyme alteration: a guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histopathological Analysis of Rat Hepatotoxicity Based on Macrophage Functions: in Particular, an Analysis for Thioacetamide-induced Hepatic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 13. Acute kidney injury models - Enamine [enamine.net]
- 14. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Histological and biochemical alterations in early-stage lobar ischemia-reperfusion in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pjmhsonline.com [pjmhsonline.com]
- 19. Cardioprotective Effect of Paricalcitol on Amitriptyline-Induced Cardiotoxicity in Rats: Comparison of [99mTc]PYP Cardiac Scintigraphy with Electrocardiographic and Biochemical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardioprotective potential of protocatechuic acid against doxorubicin-induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijmrhs.com [ijmrhs.com]
- 23. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. The effects of gabaculine in vivo on the distribution of GABA-like immunoreactivity in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effect of gabaculine on metabolism and release of gamma-aminobutyric acid in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The use of inhibitors of GABA-transaminase for the determination of GABA turnover in mouse brain regions: an evaluation of aminooxyacetic acid and gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cytotoxicity of L-cycloserine against human neuroblastoma and medulloblastoma cells is associated with the suppression of ganglioside expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cycloserine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. caymanchem.com [caymanchem.com]
- 33. The Pseudomonas aeruginosa toxin L-2-amino-4-methoxy-trans-3-butenoic acid inhibits growth and induces encystment in Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Identification of the Biosynthetic Gene Cluster for the Pseudomonas aeruginosa Antimetabolite l-2-Amino-4-Methoxy-trans-3-Butenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Aminoxyacetic acid in solution at different temperatures.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of aminoxyacetic acid in solution. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
This compound is generally stable when stored under recommended conditions.[1][2] However, its stability in solution is influenced by factors such as temperature, pH, and the presence of other reactive species.[1][2] For optimal stability, it is recommended to prepare solutions fresh and store them at low temperatures for short periods.
Q2: How does temperature affect the stability of this compound solutions?
Q3: What is the influence of pH on the stability of this compound solutions?
The pH of a solution can significantly impact the stability of this compound. Amino acids and their derivatives are susceptible to degradation at pH extremes. It is crucial to maintain the pH of the solution within a range that is optimal for both the compound's stability and the experimental requirements. Researchers should consider performing a pH stability profile to determine the optimal pH range for their specific application.
Q4: What are the recommended storage conditions for this compound solutions?
For short-term storage, it is recommended to keep this compound solutions at 2-8°C. For longer-term storage, freezing at -20°C or -80°C is advisable. However, it is important to be aware that freeze-thaw cycles can potentially degrade the compound. Aliquoting the solution into single-use volumes can help minimize the effects of repeated freezing and thawing.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh this compound solution before each experiment. 2. If using a stored solution, perform a quality control check (e.g., HPLC) to assess its purity and concentration. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Loss of compound activity | Instability of the compound in the experimental buffer or medium at the working temperature. | 1. Evaluate the stability of this compound in your specific experimental buffer at the intended temperature over the duration of the experiment. 2. Adjust the pH of the buffer to a range known to be more favorable for amino acid stability (typically near neutral pH). |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of this compound. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Review the solution preparation and storage procedures to identify potential sources of contamination or degradation. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound in a specific buffer at different temperatures.
Materials:
-
This compound
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade water
-
Calibrated pH meter
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column for amino acid analysis
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple vials for each temperature condition to be tested.
-
Time Zero Sample: Immediately analyze a "time zero" aliquot using HPLC to determine the initial concentration.
-
Incubation: Place the remaining aliquots in the respective temperature-controlled environments.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.
Data Presentation:
The results of the stability study can be summarized in a table similar to the one below. Please note that the following data is for illustrative purposes only.
Table 1: Illustrative Stability of this compound (1 mg/mL in PBS, pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.6 | 97.1 | 90.8 |
| 8 | 99.2 | 94.3 | 82.1 |
| 24 | 97.5 | 85.0 | 65.4 |
| 48 | 95.1 | 72.3 | 45.8 |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Aminoxyacetic Acid (AOAA) in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Aminoxyacetic acid (AOAA) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AOAA)?
This compound is a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. Its primary targets include:
-
GABA Transaminase (GABA-T): Inhibition of GABA-T leads to an increase in cellular levels of the inhibitory neurotransmitter GABA.
-
Aspartate Aminotransferase (AAT): By inhibiting AAT, AOAA blocks the malate-aspartate shuttle, a critical pathway for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria. This disruption can significantly impact cellular energy metabolism.
Q2: What are the known off-target effects of AOAA?
Beyond its primary targets, AOAA has been shown to inhibit other enzymes and affect various cellular processes, which can lead to unexpected results:
-
Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): AOAA can inhibit these enzymes, which are involved in the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.
-
Induction of Reactive Oxygen Species (ROS): At higher concentrations, AOAA can lead to an increase in cellular ROS levels.
-
Mitochondrial Membrane Potential: AOAA can affect the mitochondrial membrane potential.
-
Calcium Signaling: There is evidence that AOAA can influence intracellular calcium levels.
Q3: What is a typical starting concentration for in vitro experiments with AOAA?
The effective concentration of AOAA is highly dependent on the cell type, assay duration, and the specific biological question being addressed. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup. However, based on published literature, here are some general starting points:
-
Enzyme Inhibition Assays: A concentration range bracketing the known IC50 or Kᵢ values for the target enzyme is recommended. For GABA-T, this is in the low micromolar range.
-
Cell-Based Assays: A broader range, from 10 µM to 5 mM, is often used in initial experiments. It is critical to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Q4: How can I minimize the off-target effects of AOAA in my experiments?
Minimizing off-target effects is essential for obtaining reliable and interpretable data. Here are some strategies:
-
Use the Lowest Effective Concentration: Conduct a thorough dose-response analysis to identify the lowest concentration of AOAA that elicits the desired on-target effect.
-
Include Proper Controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve AOAA.
-
Positive Control: A known inhibitor of your target of interest to validate the assay.
-
Negative Control: An inactive analog of AOAA, if available.
-
-
Monitor Cellular Health: Routinely assess cell viability and morphology throughout the experiment.
-
Consider the Metabolic State of Your Cells: The metabolic phenotype of your cells (e.g., glycolytic vs. oxidative) can influence their response to AOAA. Ensure consistent cell culture conditions, including media composition and cell density.
-
Assess Off-Target Effects Directly: If you suspect off-target metabolic or signaling effects, consider performing specific assays to measure parameters like ROS production, ATP levels, or intracellular calcium.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed at expected effective concentration. | The cell line is particularly sensitive to AOAA's metabolic effects (disruption of the malate-aspartate shuttle). | Perform a detailed dose-response curve to determine the IC50 value for cytotoxicity. Start with a much lower concentration range and consider shorter incubation times. |
| Inconsistent results between experiments. | Variation in cell density, passage number, or metabolic state. Degradation of the AOAA solution. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh AOAA solutions for each experiment from a reliable stock. |
| No or weak inhibition of the target enzyme. | Incorrect AOAA concentration. Inactive AOAA. Suboptimal assay conditions. | Verify the concentration of your AOAA stock solution. Test a fresh batch of AOAA. Optimize assay parameters such as pH, temperature, and substrate concentrations. |
| Unexpected changes in cellular metabolism (e.g., increased lactate production). | Off-target inhibition of the malate-aspartate shuttle is a known effect of AOAA, leading to a compensatory increase in glycolysis. | Acknowledge this effect in your experimental design and interpretation. If your primary goal is to inhibit a different enzyme, consider if a more specific inhibitor is available. Use techniques like Seahorse XF analysis to directly measure metabolic changes. |
| Precipitation of AOAA in culture medium. | Limited solubility of AOAA, especially at high concentrations or in certain media formulations. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Prepare fresh dilutions from a stock solution for each experiment. Visually inspect the medium for any precipitate after adding AOAA. |
| Altered calcium-dependent processes (e.g., neurotransmitter release). | AOAA has been reported to decrease the Ca²⁺-dependence of potassium-evoked neurotransmitter release. | Be aware of this potential effect if you are studying calcium-dependent signaling pathways. Consider directly measuring intracellular calcium levels to assess the impact of AOAA in your system. |
| Paradoxical effects on autophagy. | The role of AOAA in autophagy is complex and may be cell-type and context-dependent. It could potentially inhibit or, in some cases, indirectly promote autophagic flux. | If autophagy is a process of interest, it is crucial to use multiple, well-established assays to monitor autophagic flux (e.g., LC3 turnover assays, p62 degradation, and lysosomal inhibitors). |
Data Presentation
Table 1: Inhibitory Potency of this compound (AOAA) on Various Enzymes
| Target Enzyme | Species/Source | IC50 / Kᵢ | Reference(s) |
| GABA Transaminase (GABA-T) | Mouse Brain | 2.7 µM | [1] |
| Aspartate Aminotransferase (AAT) | Bovine Platelets | 100 µM | [2] |
| Cystathionine γ-lyase (CSE) | Human (recombinant) | 1.1 µM | [3] |
| Cystathionine β-synthase (CBS) | Human (recombinant) | 8.5 µM | [3] |
Table 2: Cytotoxicity of this compound (AOAA) in Various Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 | Reference(s) |
| HCT116 | Human Colon Carcinoma | 48 hours | > 200 µM (in the absence of other drugs) | [1] |
| HT29 | Human Colon Carcinoma | 48 hours | > 200 µM (in the absence of other drugs) | [1] |
| C6 Glioma | Rat Glioma | Not Specified | Dose-dependent decrease in survival | [4] |
Table 3: Reported Effects of this compound (AOAA) on Cellular Parameters
| Parameter | Cell Line / System | AOAA Concentration | Observed Effect | Reference(s) |
| ATP Levels | RANKL-induced osteoclasts | Not Specified | Significant decrease | [5] |
| Reactive Oxygen Species (ROS) | RANKL-induced osteoclasts | Not Specified | Significant decrease in RANKL-induced ROS | [6] |
| Mitochondrial OXPHOS Complexes | RANKL-induced osteoclasts | Not Specified | Decreased expression of CV-ATP5A, CIII-UQCRC2, CIV-MTCO1, CII-SDHB | [5] |
| Intracellular Calcium | Neuronal cells (chronic alcoholism model) | Not Specified | Modulates calcium influx | [2] |
Experimental Protocols
Seahorse XF Glycolytic Rate Assay
This protocol is adapted from Agilent Seahorse XF Glycolytic Rate Assay Kit user guides.
Materials:
-
Agilent Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Glycolytic Rate Assay Medium
-
Glucose, Glutamine, and Pyruvate solutions
-
Rotenone/Antimycin A (Rot/AA) solution
-
2-Deoxy-D-glucose (2-DG) solution
-
Cells of interest
-
This compound (AOAA)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Include wells for background correction (no cells).
-
Allow cells to adhere and grow overnight in a standard CO₂ incubator.
-
-
Assay Preparation (Day of Assay):
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Prepare the Seahorse XF Glycolytic Rate Assay Medium by adding glucose, pyruvate, and glutamine to the base medium. Warm to 37°C.
-
Wash the cells once with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes before the assay.
-
-
Compound Loading:
-
Prepare stock solutions of AOAA, Rot/AA, and 2-DG in the assay medium at the desired concentrations (typically 10x the final desired concentration).
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Start the Seahorse XF program.
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
The instrument will measure basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Sequential injections of AOAA, Rot/AA, and 2-DG will be performed, with OCR and ECAR measurements taken after each injection.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the data and calculate the glycolytic proton efflux rate (glycoPER).
-
LDH Cytotoxicity Assay
This is a general protocol for a colorimetric lactate dehydrogenase (LDH) release assay.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Culture medium
-
This compound (AOAA)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for maximum LDH release control)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of AOAA in culture medium.
-
Remove the old medium and add the medium containing different concentrations of AOAA to the wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve AOAA.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Treat cells with lysis solution 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells with culture medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).
-
Add the stop solution provided in the kit to each well.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Subtract the background absorbance (from the medium background control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)) * 100
-
Western Blotting
This is a general protocol for analyzing protein expression in cells treated with AOAA.
Materials:
-
Cells of interest
-
Culture medium
-
This compound (AOAA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the desired concentrations of AOAA for the specified time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Signaling pathways affected by this compound (AOAA).
Caption: General experimental workflow for cell-based assays with AOAA.
Caption: Troubleshooting decision tree for unexpected results with AOAA.
References
- 1. Microarray Analysis Reveals Age-related Differences in Gene Expression During the Development of Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. The role of autophagy in abdominal aortic aneurysm: protective but dysfunctional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Aminooxyacetic acid hemihydrochloride inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation [frontiersin.org]
Addressing inconsistent results between Aminoxyacetic acid experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Aminoxyacetic acid (AOAA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AOAA)?
This compound is a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] It forms a stable oxime complex with the PLP cofactor, effectively inactivating the enzyme.[1][2] Its most well-characterized targets include:
-
4-aminobutyrate aminotransferase (GABA-T): Inhibition of GABA-T leads to an increase in the levels of the neurotransmitter GABA.[1][2]
-
Aspartate aminotransferase (AAT): By inhibiting AAT, AOAA blocks the malate-aspartate shuttle, which is crucial for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation.[1][2]
Q2: Why am I observing high levels of cytotoxicity in my cell culture experiments with AOAA?
High cytotoxicity can be a significant issue and may stem from several factors:
-
Concentration: AOAA's effects are highly dose-dependent.[3] Concentrations that are too high can lead to off-target effects and general cellular stress.[1]
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to AOAA.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.[1]
-
Metabolic Disruption: By inhibiting the malate-aspartate shuttle, AOAA can impair mitochondrial energy metabolism, leading to a state resembling hypoglycemia and a decrease in intracellular ATP levels.[1][2][4] This can be particularly detrimental to cells that are highly dependent on aerobic respiration.
-
Off-Target Effects: As a general inhibitor of PLP-dependent enzymes, AOAA can affect numerous metabolic pathways beyond its intended target, leading to widespread cellular dysfunction.[1]
Q3: My results with AOAA are inconsistent between experiments. What are the potential causes?
Inconsistent results are a common challenge. Here are several factors to consider:
-
AOAA Solution Stability: AOAA solutions should be prepared fresh for each experiment.[5] The stability of the compound in solution, especially in culture medium, can vary. Long-term storage of stock solutions should be at -20°C or -80°C as recommended by the supplier.[3]
-
Cell Culture Conditions: The metabolic state of your cells can influence their response to AOAA.[1] Ensure consistency in cell density, passage number, and media composition between experiments.
-
pH of Culture Medium: Changes in pH can affect the activity and stability of AOAA and influence cellular metabolism.
-
Inconsistent Incubation Times: The duration of AOAA exposure is a critical parameter. Ensure precise and consistent incubation times across all experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | AOAA concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value and use the lowest effective concentration.[1] Consider shorter incubation times. |
| The cell line is highly dependent on the malate-aspartate shuttle. | Assess mitochondrial function and consider using a different inhibitor if the primary target is not AAT. | |
| No Observable Effect | AOAA concentration is too low. | Increase the concentration of AOAA. Verify the concentration of your stock solution. |
| The target enzyme is not sensitive to AOAA in your experimental system. | Confirm the expression and activity of the target enzyme in your cell line. Use a positive control to validate your assay. | |
| Degraded AOAA. | Prepare fresh AOAA solutions for each experiment. Test a new batch of the compound.[1] | |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell seeding density, passage number, and media components. Ensure consistent growth phases of cells before treatment. |
| Instability of AOAA in the experimental medium. | Prepare AOAA dilutions in the medium immediately before use. Minimize the time the AOAA-containing medium is stored before being added to cells. | |
| Pipetting errors or inaccurate dilutions. | Calibrate pipettes regularly. Prepare a master mix for each treatment group to ensure consistency. | |
| Unexpected Changes in Cellular Metabolism (e.g., lactate production) | Off-target inhibition of the malate-aspartate shuttle. | This is a known effect of AOAA.[1] Acknowledge this in your experimental design and interpretation. If possible, use a more specific inhibitor for your primary target. |
Experimental Protocols
Protocol 1: Assessment of AOAA Cytotoxicity using an LDH Assay
This protocol provides a method to evaluate the effect of AOAA on the viability of C6 glioma cells using an intracellular lactate dehydrogenase (LDH) assay.[5]
Materials:
-
C6 glioma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (AOAA)
-
24-well or 12-well cell culture plates
-
Intracellular LDH assay kit
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Cell Culture: Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.
-
Seeding: Plate the cells at a density of 1 × 10⁶ cells/mL into 24-well or 12-well plates. Allow cells to adhere overnight.
-
Treatment: Prepare fresh stock solutions of AOAA in sterile water or culture medium. Dilute the stock to final concentrations (e.g., 0.1, 0.25, 0.5, 1, 5 mM) in complete culture medium. Include a vehicle-only control.[5]
-
Incubation: Remove the old medium from the cells and replace it with the AOAA-containing medium. Incubate the plates for 24 hours.[5]
-
Assessment: After the incubation period, assess cell survival by measuring the activity of intracellular LDH according to the manufacturer's protocol. This typically involves lysing the cells and measuring the enzymatic conversion of a substrate.[5]
Protocol 2: Measurement of Aspartate Aminotransferase (AAT) Inhibition
This protocol describes how to measure the inhibition of cytosolic aspartate aminotransferase (also known as glutamate-oxaloacetate transaminase, GOT) activity by AOAA.[5]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Cold cell lysis buffer
-
GOT/AST activity assay kit
-
Microplate reader
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of AOAA for the specified time.
-
Cell Lysate Preparation:
-
Place the culture plates on ice and wash the cells twice with cold PBS.
-
Add an appropriate volume of cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant, which contains the cytosolic enzymes.[5]
-
-
Enzyme Assay: Perform the GOT/AST activity assay on the supernatant according to the kit manufacturer's instructions. This typically involves adding the cell lysate to a reaction mixture containing the enzyme's substrates.[5]
-
Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. Calculate the enzyme activity and determine the extent of inhibition by AOAA compared to the untreated control.[5]
Visualizations
References
Technical Support Center: Aminoxyacetic Acid (AOAA) and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of aminoxyacetic acid (AOAA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (AOAA) induced cytotoxicity at high concentrations?
A1: At high concentrations, this compound (AOAA) primarily induces cytotoxicity by inhibiting pyridoxal phosphate (PLP)-dependent enzymes, most notably aspartate aminotransferase.[1] This enzyme is a critical component of the malate-aspartate shuttle, which is essential for mitochondrial energy metabolism.[1] Inhibition of this shuttle prevents the reoxidation of cytosolic NADH by the mitochondria and hinders the utilization of pyruvate derived from glycolysis.[1] This leads to a significant depletion of intracellular ATP and an increase in lactate levels, creating a bioenergetic state similar to hypoglycemia that ultimately results in cell death.[1]
Q2: How does AOAA induce apoptosis?
A2: AOAA can induce apoptosis through the intrinsic (mitochondrial) pathway. This process is often characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[2][3][4][5][6] High concentrations of AOAA can lead to an increase in pro-apoptotic proteins (like Bax) and a decrease in anti-apoptotic proteins (like Bcl-2), resulting in the release of cytochrome c from the mitochondria.[7][8] This, in turn, activates a cascade of caspases (such as caspase-9 and caspase-3), which are the executioners of apoptosis.[9][10][11][12][13]
Q3: Can AOAA sensitize cancer cells to other therapeutic agents?
A3: Yes, studies have shown that AOAA can act as a sensitizer to certain chemotherapeutic drugs, such as oxaliplatin in colon cancer cells. It achieves this by exaggerating apoptosis through the increase of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), a key antioxidant.
Q4: What are the typical concentration ranges of AOAA that cause significant cell viability loss?
A4: The cytotoxic concentrations of AOAA can vary significantly depending on the cell line and the duration of exposure. Based on available literature, concentrations ranging from the high micromolar (µM) to the low millimolar (mM) range have been shown to induce cell death. For example, in some cancer cell lines, cytotoxic effects are observed at concentrations between 330.4 and 1051.9 μM.[14] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Is AOAA soluble and stable in cell culture media?
A5: this compound is generally soluble in aqueous solutions like cell culture media.[5][15] However, the stability of amino acids in solution can be influenced by factors such as pH and temperature.[16] It is recommended to prepare fresh solutions of AOAA for each experiment and to sterile-filter the final working solution before adding it to the cell culture.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent AOAA concentration, uneven cell seeding, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogenous AOAA Solution: Vortex the AOAA stock solution thoroughly before diluting it in the cell culture medium. When preparing working concentrations, ensure complete mixing.
-
Optimize Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps. Pipette cells carefully and mix the cell suspension between seeding multiple plates to maintain a uniform cell density.
-
Mitigate Edge Effects: To minimize evaporation from the outer wells of a microplate, which can concentrate the AOAA and affect cell viability, fill the peripheral wells with sterile PBS or medium without cells.
-
Problem 2: Unexpectedly low or no cytotoxicity observed.
-
Possible Cause: AOAA degradation, insufficient incubation time, or cell line resistance.
-
Troubleshooting Steps:
-
Use Freshly Prepared AOAA: As the stability of AOAA in solution can be a factor, always prepare fresh dilutions from a stock solution for each experiment.
-
Optimize Incubation Time: The cytotoxic effects of AOAA are time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your cell line.
-
Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to AOAA. If you suspect resistance, you may need to test a wider and higher range of concentrations.
-
Check for Assay Interference: this compound, as a carboxylic acid, could potentially interfere with the readout of metabolic assays like the MTT assay.[17] It is advisable to include a cell-free control with AOAA and the assay reagent to check for any direct chemical reaction.[18][19]
-
Problem 3: Discrepancies between different viability assays (e.g., MTT vs. LDH).
-
Possible Cause: Different cellular processes being measured. The MTT assay measures metabolic activity, which can be directly affected by AOAA's mechanism of action (inhibition of mitochondrial metabolism), while the LDH assay measures membrane integrity.
-
Troubleshooting Steps:
-
Understand the Assay Principle: Recognize that a decrease in the MTT signal may occur sooner than an increase in the LDH signal, as metabolic dysfunction precedes membrane rupture.
-
Use a Multi-Assay Approach: For a comprehensive understanding of AOAA's effect, it is recommended to use multiple assays that measure different aspects of cell death, such as a metabolic assay (MTT), a membrane integrity assay (LDH), and an apoptosis assay (Annexin V/PI staining).
-
Include Proper Controls: For the LDH assay, ensure you have controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound (AOAA) in Various Cell Lines
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| C6 Glioma | LDH Assay | 0.1 - 5 mM | Increased apoptosis and necrosis, decreased intracellular ATP | [14] |
| Colon Cancer (HCT116, HT29) | CCK-8 Assay | 100 - 200 µM | No significant effect on proliferation alone, but sensitized cells to oxaliplatin | [20] |
| Myeloid Leukemia (HL-60, K-562) | Not Specified | 330.4 - 1051.9 µM | Anti-proliferative effects | [14] |
Note: The IC50 values for this compound are not widely reported across a broad range of cell lines in a standardized format. The concentrations listed above are from individual studies and should be used as a starting point for determining the optimal concentration in your specific experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and includes considerations for AOAA treatment.[21][22]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AOAA)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
AOAA Treatment: Prepare serial dilutions of AOAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the AOAA-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures to measure membrane integrity following AOAA treatment.[10][23][24][25][26]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AOAA)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (often included in the kit, or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells to be lysed before the assay.
-
Medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Lysis of Maximum Release Control: Approximately 30-60 minutes before the end of the incubation period, add lysis buffer to the maximum release control wells.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Annexin V/PI Apoptosis Assay
This protocol outlines the steps for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[2][7][12][27]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AOAA)
-
Annexin V-FITC (or other fluorochrome) and PI staining kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of AOAA for the determined incubation time.
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization. Collect any floating cells from the medium as they may be apoptotic.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (volumes may vary depending on the kit).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
References
- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic activation of caspases: artificial death switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of caspases and induction of apoptosis by novel ribonucleotide reductase inhibitors amidox and didox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization and Cytotoxicity Studies of Aminated Microcrystalline Cellulose Derivatives against Melanoma and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. cellbiologics.com [cellbiologics.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. bosterbio.com [bosterbio.com]
How to control for the metabolic effects of Aminoxyacetic acid in experiments.
Welcome to the technical support center for researchers utilizing Aminoxyacetic acid (AOA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the known metabolic effects of AOA in your experiments, ensuring the specificity and validity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic effects of this compound (AOA)?
A1: this compound is a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. Its primary metabolic consequences stem from the inhibition of:
-
Aspartate Aminotransferase (AAT): This disrupts the malate-aspartate shuttle, a critical mechanism for transporting NADH reducing equivalents from the cytosol into the mitochondria. The inhibition of this shuttle leads to impaired mitochondrial respiration, a decrease in ATP production, and a subsequent increase in glycolysis as a compensatory mechanism.[1]
-
GABA Transaminase (GABA-T): This leads to an accumulation of the neurotransmitter GABA in the brain.[2][3]
-
Alanine Aminotransferase (ALT): This can affect the conversion of alanine and alpha-ketoglutarate to pyruvate and glutamate.
These enzymatic inhibitions result in a significant shift in cellular energy metabolism, often creating a bioenergetic state resembling hypoglycemia.[4]
Q2: How can these metabolic effects confound my experimental results?
A2: If you are studying the effects of AOA on a specific biological process, such as neurotransmission due to increased GABA levels, the concurrent metabolic perturbations can be a significant confounding factor. For example, observed changes in cell viability, gene expression, or signaling pathways may be a direct result of cellular stress due to ATP depletion or altered glycolysis, rather than the intended target of your investigation.
Q3: What are the general strategies to control for the metabolic effects of AOA?
A3: There are three main strategies to control for the off-target metabolic effects of AOA:
-
Metabolic Rescue: Supplementing the experimental medium with substrates that can bypass the AOA-induced metabolic block.
-
Comparative Analysis with Alternative Inhibitors: Using other inhibitors that target the same primary enzyme (e.g., GABA-T) but have a different profile of metabolic side effects.
-
Direct Measurement and Monitoring of Metabolic Parameters: Quantifying key metabolic indicators to understand the extent of the metabolic disruption and to correlate it with your experimental observations.
Q4: Can I use pyruvate to rescue the metabolic effects of AOA?
A4: Yes, pyruvate supplementation is a common strategy. Since AOA's inhibition of the malate-aspartate shuttle hinders the mitochondrial utilization of pyruvate derived from glycolysis, providing an exogenous source of pyruvate can help replenish the mitochondrial substrate pool for the TCA cycle. However, it's important to note that this does not fully restore normal metabolism as the transport of cytosolic NADH into the mitochondria remains impaired.
Q5: Is glucose supplementation a viable control strategy?
A5: Glucose supplementation can help fuel the increased glycolytic rate that occurs as a compensatory mechanism to AOA treatment. However, it does not address the root cause of the metabolic disruption, which is the impaired mitochondrial respiration. It may be useful in maintaining cell viability in short-term experiments but is not a complete rescue.[5][6][7][8]
Q6: Are there alternative inhibitors to AOA with fewer metabolic side effects?
A6: Yes, Vigabatrin is another irreversible inhibitor of GABA-T. While it also increases GABA levels, it is considered more selective and has a different profile of metabolic side effects compared to AOA.[2][3][9][10][11] Comparing the effects of AOA and Vigabatrin can help to distinguish between effects specifically due to GABA-T inhibition and off-target metabolic effects of AOA.[2][3][9][10][11]
Troubleshooting Guides
Problem 1: High levels of cell death or stress in AOA-treated cultures.
-
Possible Cause: Severe ATP depletion due to inhibition of mitochondrial respiration.
-
Troubleshooting Steps:
-
Reduce AOA Concentration: Determine the minimal effective concentration of AOA for your primary target to minimize metabolic stress.
-
Pyruvate Supplementation: Add sodium pyruvate (1-10 mM) to the culture medium to provide a direct substrate for the TCA cycle.
-
Glucose Supplementation: Ensure adequate glucose (5-25 mM) is present in the medium to support glycolysis.
-
Time-Course Experiment: Reduce the duration of AOA exposure to a timeframe sufficient to observe the primary effect of interest before significant metabolic collapse occurs.
-
Problem 2: Difficulty in distinguishing between the primary effect of interest and metabolic off-target effects.
-
Possible Cause: The observed phenotype is a composite of both the intended target modulation and cellular metabolic stress.
-
Troubleshooting Steps:
-
Implement a "Rescue" Experiment:
-
Co-treat cells with AOA and a metabolic substrate like pyruvate. If the phenotype is reversed or attenuated in the presence of pyruvate, it is likely linked to the metabolic effects of AOA.
-
-
Use a Comparative Inhibitor:
-
Perform parallel experiments with Vigabatrin. If the phenotype is observed with AOA but not with Vigabatrin (at concentrations that produce a similar increase in GABA), the effect is likely due to AOA's off-target metabolic actions.
-
-
Metabolic Monitoring:
-
Measure ATP levels, lactate production, and pyruvate levels in your experimental conditions. This will allow you to correlate the degree of metabolic disruption with the observed phenotype.
-
-
Data Presentation
Table 1: Reported Effects of this compound on Key Metabolic Parameters
| Parameter | Cell/Tissue Type | AOA Concentration | Effect | Reference |
| ATP Levels | Prostate Cancer Cells | Not specified | Decreased | [12] |
| Glioma Cells | Not specified | Decreased | [13] | |
| Glycolysis Rate | CHO-K1 Cells | Not specified | Inhibited | [2] |
| Lactate Levels | Rat Hemidiaphragms | Not specified | Increased | [1] |
| Pyruvate Levels | Rat Hemidiaphragms | Not specified | Decreased | [1] |
| Oxygen Consumption | MDA-MB-231 Cells | 100 µM | Decreased | [4] |
| Glutamate Levels | Rat Brain | Anticonvulsant doses | Decreased | [2] |
| Aspartate Levels | Rat Brain | Anticonvulsant doses | Decreased | [2] |
Table 2: Comparison of AOA and Vigabatrin Effects on Brain Amino Acid Levels
| Amino Acid | Effect of AOA | Effect of Vigabatrin | Reference |
| GABA | Markedly Increased | Markedly Increased | [2][3] |
| Glutamate | Decreased | Decreased | [2] |
| Aspartate | Decreased | Decreased | [2] |
| Alanine | Decreased | Not specified | [2] |
| Glutamine | Increased (partly) | Decreased | [2] |
Experimental Protocols
Protocol 1: Pyruvate Rescue Experiment
Objective: To determine if the observed effect of AOA is due to its metabolic disruption.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Experimental Groups:
-
Vehicle Control (e.g., PBS or media)
-
AOA (effective concentration for your primary target)
-
Sodium Pyruvate (e.g., 5 mM)
-
AOA + Sodium Pyruvate (e.g., 5 mM)
-
-
Treatment:
-
Prepare treatment media for each group.
-
Aspirate the old media and add the respective treatment media to the cells.
-
-
Incubation: Incubate for the desired experimental duration.
-
Endpoint Analysis: Perform your primary assay (e.g., cell viability, gene expression, protein analysis).
-
Data Interpretation: If the effect of AOA is significantly attenuated in the "AOA + Sodium Pyruvate" group compared to the "AOA" group, it suggests a strong contribution of metabolic disruption to the observed phenotype.
Protocol 2: Comparative Analysis with Vigabatrin
Objective: To differentiate between effects of GABA-T inhibition and off-target metabolic effects of AOA.
Methodology:
-
Dose-Response: First, determine the equimolar concentrations of AOA and Vigabatrin that result in a similar increase in GABA levels in your experimental system. This can be measured by techniques like HPLC or mass spectrometry.
-
Experimental Groups:
-
Vehicle Control
-
AOA (at the determined equimolar concentration)
-
Vigabatrin (at the determined equimolar concentration)
-
-
Treatment and Incubation: Treat cells as described in Protocol 1.
-
Endpoint Analysis: Perform your primary assay.
-
Data Interpretation:
-
If the effect is observed with both AOA and Vigabatrin, it is likely mediated by the increase in GABA.
-
If the effect is only observed with AOA, it is likely due to its unique off-target metabolic effects.
-
Protocol 3: Measurement of Cellular ATP Levels
Objective: To quantify the impact of AOA on cellular energy status.
Methodology:
-
Cell Treatment: Treat cells with AOA and appropriate controls as described in the protocols above.
-
ATP Assay: Use a commercially available luciferin/luciferase-based ATP assay kit.
-
Procedure:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the luciferase reagent to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known ATP concentrations.
-
Calculate the ATP concentration in your samples based on the standard curve.
-
Normalize ATP levels to the total protein concentration of each sample.
-
Mandatory Visualizations
Caption: AOA inhibits the malate-aspartate shuttle, disrupting mitochondrial metabolism.
Caption: Experimental workflow for controlling for AOA's metabolic effects.
Caption: AOA can activate the AMPK signaling pathway via ATP depletion.
References
- 1. Evaluation of sodium acetate as a source of alkali therapy in an experimental aerobic model of lactic acidosis due to decreased pyruvate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of vigabatrin, gamma-acetylenic GABA, aminooxyacetic acid, and valproate on levels of various amino acids in rat brain regions and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of valproate, vigabatrin and aminooxyacetic acid on release of endogenous and exogenous GABA from cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Amino Acids Supplementation on Lipid and Glucose Metabolism in HepG2 Cells [mdpi.com]
- 7. Acute Metabolic Responses to Glucose and Fructose Supplementation in Healthy Individuals: A Double-Blind Randomized Crossover Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of Glucose Metabolism in Patients with Impaired Glucose Tolerance or Diabetes by Long-Term Administration of a Palatinose-Based Liquid Formula as a Part of Breakfast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of long-term vigabatrin therapy on GABA and other amino acid concentrations in the central nervous system--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. AMPK CA(R)Sts a new light on amino acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected changes in lactate production with Aminoxyacetic acid.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers observing unexpected changes in lactate production when using Aminoxyacetic acid (AOA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AOA) and what is its primary mechanism of action?
This compound (AOA or AOAA) is a widely used inhibitor of pyridoxal phosphate-dependent enzymes, most notably aminotransferases like aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[1] Its primary experimental use is as an inhibitor of the malate-aspartate shuttle (MAS).[2][3] The MAS is a crucial pathway for transferring the reducing equivalents of cytosolic NADH, generated during glycolysis, into the mitochondria for oxidative phosphorylation.[2][4]
Q2: What is the expected effect of AOA on lactate production?
The expected effect of AOA is a decrease in mitochondrial respiration of glycolytic substrates and an increase in the cytosolic NADH/NAD+ ratio.[1][4] By inhibiting the malate-aspartate shuttle, AOA prevents the re-oxidation of cytosolic NADH to NAD+ by the mitochondria.[1] NAD+ is essential for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis. To regenerate NAD+ and allow glycolysis to continue, cells will increase the conversion of pyruvate to lactate via lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.[5][6] Therefore, an increase in lactate production is the typically expected outcome. However, some studies have reported that AOA can inhibit glycolysis and reduce lactate, highlighting that its effects can be complex and context-dependent.[7]
Q3: Why am I observing a decrease or no change in lactate production after AOA treatment? This is contrary to the expected increase.
Observing a decrease or no change in lactate can be unexpected but is mechanistically plausible under several conditions. This is a common troubleshooting area and is addressed in detail in the guide below. Potential reasons include cell-type specific metabolism, reliance on alternative NADH shuttles, or off-target effects of AOA.[2][8]
Troubleshooting Unexpected Lactate Changes
This section addresses specific scenarios you may encounter during your experiments with AOA.
Scenario 1: Lactate Production Unexpectedly Decreased or Did Not Change
An unexpected decrease or lack of change in lactate production after AOA treatment can be perplexing. Here are potential causes and troubleshooting steps.
Potential Cause 1: Cell-Type Specific Metabolic Dependencies
Not all cells rely equally on the malate-aspartate shuttle (MAS).[8][9][10][11][12] Some cell types may predominantly use the glycerol-3-phosphate shuttle to transport NADH reducing equivalents into the mitochondria or have other compensatory mechanisms.[2] In such cases, inhibiting the MAS with AOA will have a minimal effect on the cytosolic NAD+/NADH ratio and, consequently, on lactate production.
-
Troubleshooting Steps:
-
Literature Review: Research the known metabolic phenotype of your specific cell line. Is it known to be highly glycolytic or oxidative? Is there information on its reliance on the MAS?
-
Test for Shuttle Dependency: Use an inhibitor for the glycerol-3-phosphate shuttle (e.g., GPi) in parallel with AOA to determine the relative contribution of each shuttle in your cell type.
-
Metabolic Profiling: If resources permit, perform metabolomics or Seahorse analysis to get a broader picture of your cells' metabolic wiring.
-
Potential Cause 2: Off-Target Effects of AOA
AOA is not perfectly specific and can inhibit other pyridoxal phosphate-dependent enzymes.[1][2] While its primary side effect is often cited as inhibition of GABA transaminase (GABA-T), it could potentially affect other enzymes that indirectly suppress glycolysis, leading to lower pyruvate availability for lactate production.[2][13] Some studies have directly reported that AOA inhibits glycolysis in certain contexts.[7]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment with AOA. An unexpected decrease in lactate might only occur at higher concentrations, suggesting an off-target effect. Typical concentrations used in literature range from 0.1 mM to 5 mM.[2][7]
-
Alternative MAS Inhibitor: If possible, use a different, structurally unrelated MAS inhibitor to see if the effect is reproducible.
-
Measure Glycolytic Rate: Directly measure the glycolytic rate (e.g., using a Seahorse XF Analyzer or by measuring glucose consumption and lactate production over time) to confirm if AOA is indeed inhibiting glycolysis in your system.
-
Potential Cause 3: Experimental/Reagent Issues
Simple experimental variables can lead to confusing results.
-
Troubleshooting Steps:
-
Verify AOA Activity: Ensure your AOA stock solution is correctly prepared and has not degraded. Prepare it fresh if in doubt.
-
Check Cell Health: AOA can be toxic to some cells, leading to apoptosis and decreased ATP levels.[4][13] A general decrease in cell viability will naturally lead to lower overall lactate production. Perform a viability assay (e.g., Trypan Blue, MTT) in parallel with your lactate measurements.
-
Confirm Assay Validity: Ensure your lactate assay is performing correctly by running proper controls and standards.
-
Scenario 2: Lactate Production Increased Much More Than Anticipated
A massive spike in lactate can also occur. This is often an extreme version of the expected effect but could also point to other cellular stresses.
Potential Cause 1: Severe Mitochondrial Dysfunction
By inhibiting the MAS, AOA effectively induces a state of "functional hypoglycaemia" or blocks mitochondria from using glycolytic substrates.[1] If cells are highly dependent on mitochondrial respiration, this can cause severe energetic stress, forcing a maximal, compensatory shift to anaerobic glycolysis for survival. This leads to a dramatic increase in lactate production.[5]
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or cellular ATP levels. A significant drop would support the hypothesis of severe mitochondrial stress.[13]
-
Time-Course Experiment: A very rapid and large increase in lactate may indicate an acute metabolic crisis. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to understand the dynamics of the response.
-
Potential Cause 2: Activation of Stress Signaling Pathways
AOA-induced metabolic stress can activate signaling pathways that upregulate glycolysis.[14] For example, pathways like MAPK or HIF-1α can promote the expression of glycolytic enzymes, further boosting lactate production beyond a simple redox balancing effect.[14]
-
Troubleshooting Steps:
-
Inhibitor Studies: Use inhibitors for known stress-responsive or pro-glycolytic pathways (e.g., MAPK inhibitors) in combination with AOA to see if the exaggerated lactate production can be attenuated.
-
Western Blot Analysis: Check for the activation (e.g., phosphorylation) of key proteins in stress signaling pathways after AOA treatment.
-
Summary of Troubleshooting Approaches
| Issue | Potential Cause | Key Troubleshooting Action |
| Unexpected ↓ or No Δ in Lactate | Cell-type not reliant on MAS | Research cell line metabolism; test alternative shuttle inhibitors. |
| Off-target inhibition of glycolysis | Perform AOA dose-response; measure glycolytic rate directly. | |
| AOA toxicity / Cell death | Perform cell viability assay (e.g., MTT, Trypan Blue). | |
| Unexpectedly High ↑ in Lactate | Severe mitochondrial stress | Measure ATP levels and mitochondrial membrane potential. |
| Activation of stress pathways | Use inhibitors for pro-glycolytic pathways; perform Western blot. |
Experimental Protocols
Protocol 1: General Lactate Measurement from Cell Culture Media
This protocol is a general guideline for treating cultured cells with AOA and measuring extracellular lactate.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well or 12-well plate) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
AOA Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS). Further dilute in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5 mM). Prepare a vehicle control (medium with no AOA).
-
Treatment: Remove the old medium from the cells and replace it with the AOA-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Sample Collection:
-
At the end of the incubation, carefully collect a sample of the cell culture medium from each well.
-
To remove any cells or debris, centrifuge the collected media at 10,000 x g for 5 minutes.[15]
-
The resulting supernatant is your sample for the lactate assay. Samples can be assayed immediately or stored at -80°C.[15]
-
-
Lactate Assay:
-
Use a commercial colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions precisely.[15][16][17][18][19]
-
Briefly, this typically involves preparing a standard curve with known lactate concentrations.[17]
-
Add samples and standards to a 96-well plate in duplicate or triplicate.[15]
-
Add the kit's reaction mixture (often containing lactate oxidase and a probe) to each well.[16]
-
Incubate for the recommended time (e.g., 30-45 minutes at 37°C), protected from light.[15][16]
-
Read the absorbance or fluorescence on a microplate reader at the specified wavelength.[16]
-
-
Data Analysis:
-
Calculate the lactate concentration in your samples by comparing their readings to the standard curve.
-
Normalize the lactate concentration to cell number or total protein content from a parallel well to account for differences in cell density.
-
Visualizations and Pathways
Glycolysis and the Malate-Aspartate Shuttle (MAS)
The diagram below illustrates the central role of the malate-aspartate shuttle in regenerating cytosolic NAD+ from NADH produced during glycolysis. AOA inhibits Aspartate Aminotransferase (AST), a key enzyme in this shuttle. This blockage forces the cell to rely on the conversion of pyruvate to lactate to regenerate NAD+, which is essential for glycolysis to continue.
References
- 1. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Anaerobic Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lactic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting cell type-specific metabolism in pancreatic ductal adenocarcinoma | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting cell-type-specific metabolism in pancreatic ductal adenocarcinoma [dspace.mit.edu]
- 11. Dissecting cell-type-specific metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Cell-Type-Specific Metabolic Signatures Using Transcriptome and Proteome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Malate-Aspartate Shuttle Inhibitor Aminooxyacetate Acid Induces Apoptosis and Impairs Energy Metabolism of Both Resting Microglia and LPS-Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycolysis: an emerging regulator of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lactate Assay Kit (Colorimetric) | ABIN5067557 [antibodies-online.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lactate Concentration assay (LDH method) [protocols.io]
- 19. abcam.com [abcam.com]
Technical Support Center: Optimizing Aminoxyacetic Acid (AOA) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Aminoxyacetic acid (AOA) treatment. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during AOA treatment experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at expected effective concentration. | The cell line is particularly sensitive to AOA's metabolic effects. | Perform a detailed dose-response curve to determine the IC50 value. Start with a much lower concentration range and consider shorter incubation times. |
| Inconsistent results between experiments. | Variation in cell density, passage number, or metabolic state of the cells. Degradation of the AOA solution. | Standardize cell seeding density and use cells within a consistent passage number range. Always prepare fresh AOA solutions for each experiment. |
| No or weak inhibition of the target enzyme. | Incorrect AOA concentration. Inactive AOA due to improper storage or handling. Suboptimal assay conditions (e.g., pH, temperature). | Verify the concentration of your AOA stock solution. Test a fresh batch of AOA. Optimize assay parameters to ensure they are within the optimal range for your target enzyme. |
| Unexpected changes in cellular metabolism (e.g., lactate production). | Off-target inhibition of the malate-aspartate shuttle is a known effect of AOA. | Acknowledge this in your experimental design and interpretation. If the focus is solely on another target, consider using a more specific inhibitor if available. |
| Precipitation of AOA in culture medium. | Limited solubility of AOA at high concentrations. | Ensure the final concentration of the solvent (e.g., sterile water or DMSO) is compatible with your cell culture medium and that the AOA is fully dissolved before adding it to the medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AOA)?
A1: AOA is a broad inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1] Its primary mechanisms of action include:
-
Inhibition of GABA-transaminase (GABA-T): This leads to an accumulation of the inhibitory neurotransmitter GABA in tissues.[1][2]
-
Inhibition of Aspartate Aminotransferase (AAT): By inhibiting AAT, a key component of the malate-aspartate shuttle, AOA prevents the transfer of NADH reducing equivalents from the cytosol to the mitochondria, thereby disrupting mitochondrial respiration and energy production.[1]
-
Inhibition of Cystathionine β-synthase (CBS): This can modulate the transsulfuration pathway and the production of hydrogen sulfide (H₂S).[1]
Q2: What is a typical starting concentration and incubation time for in vitro experiments with AOA?
A2: The effective concentration and incubation time of AOA are highly dependent on the cell type and the experimental objective. Based on published studies, a typical starting concentration range for in vitro cytotoxicity assays is from 0.1 mM to 5 mM.[1] Incubation times can vary from a few hours to several days. For example, a 24-hour incubation is common for cell viability assays, while differentiation assays may require 4 to 6 days of treatment.[1] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q3: What are the known off-target effects of AOA?
A3: The primary off-target effect of AOA is the inhibition of the malate-aspartate shuttle, which can lead to a decrease in intracellular ATP levels.[3] At higher concentrations, AOA can also induce the production of reactive oxygen species (ROS) and affect mitochondrial membrane potential, leading to general cellular stress.
Q4: How should I prepare and store AOA solutions?
A4: It is recommended to prepare fresh stock solutions of AOA in sterile water or culture medium for each experiment to ensure its stability and activity.[1] For long-term storage, consult the manufacturer's instructions, but generally, storing aliquots of a concentrated stock solution at -20°C is advisable. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize reported concentrations of AOA and their observed effects in various experimental systems. Note that these are examples, and the optimal conditions for your experiment must be determined empirically.
Table 1: In Vitro Cell Viability and Cytotoxicity of AOA
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Renal Proximal Tubular Epithelial Cells (hamster and mouse) | 0.5, 1, and 2 mM | 26 hours | Not toxic | [4] |
| HCT116 (human colon cancer) | 100 µmol/L | 48 hours | No effect on survival | [5] |
| HT29 (human colon cancer) | 200 µmol/L | 48 hours | No effect on survival | [5] |
| K562 (human chronic myelogenous leukemia) | 0.1 - 1.0 mM | 12 - 48 hours | Decreased cell viability in a concentration- and time-dependent manner | [4] |
| Primary CML cells | 0.8 mM | 48 hours | Significantly reduced cell viability | [4] |
| C6 glioma cells | 0.1, 0.25, 0.5, 1, 5 mM | 24 hours | Increased apoptosis and necrosis | [1][3] |
| BV2 microglia | 0.1, 0.25, 0.5 mM | 24 hours | Induced apoptosis | [6][7] |
Table 2: In Vivo Effects of AOA
| Animal Model | Dosage and Administration | Time Point | Observed Effect | Reference |
| Rat | 40 mg/kg, intraperitoneal | 90 minutes | Raised brain GABA concentration and inhibited hyperactivity. | [8] |
| Rat | 50-150 mg/kg, intravenous | 15 minutes | Maximal accumulation of GABA in the cerebellum. | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of AOA using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of AOA in an adherent cell line.
Materials:
-
This compound (AOA)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
AOA Treatment: Prepare a stock solution of AOA in an appropriate solvent (e.g., sterile water). Perform serial dilutions of the AOA stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 5 mM). Include a vehicle-only control.
-
Incubation: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AOA. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of cell viability against the logarithm of the AOA concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Respiration
This protocol outlines a general procedure for assessing the effect of AOA on mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
Cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
AOA
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
AOA Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentration of AOA or vehicle control. Incubate for the desired treatment time (this may range from minutes to hours, depending on the experimental question).
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Mitochondrial Stress Test: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) for sequential injection.
-
Seahorse XF Analyzer Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of the stress test compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between AOA-treated and control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AOA's primary mechanisms of action.
References
- 1. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. Malate-Aspartate Shuttle Inhibitor Aminooxyacetate Acid Induces Apoptosis and Impairs Energy Metabolism of Both Resting Microglia and LPS-Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevation of brain GABA concentrations with amino-oxyacetic acid; effect on the hyperactivity syndrome produced by increased 5-hydroxytryptamine synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Aminoxyacetic acid in cell culture media.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to prevent the precipitation of Aminoxyacetic acid (AOA) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AOA) and what is its primary mechanism of action?
This compound (AOA or AOAA) is a compound that acts as a general inhibitor of enzymes that depend on pyridoxal phosphate (PLP) as a cofactor.[1] Its primary mechanism involves forming a stable complex with PLP, which is essential for the catalytic activity of these enzymes. This inhibition affects numerous metabolic pathways. For instance, AOA blocks 4-aminobutyrate aminotransferase (GABA-T), leading to an increase in the levels of the neurotransmitter GABA.[1] It also inhibits aspartate aminotransferase, a key enzyme in the malate-aspartate shuttle, thereby affecting cellular energy metabolism.[1]
Q2: Why does this compound precipitate in my cell culture medium?
Precipitation of AOA in cell culture medium can occur for several reasons:
-
High Concentration: Exceeding the solubility limit of AOA in the specific medium formulation is a common cause.
-
pH Instability: AOA is a carboxylic acid, and its solubility is pH-dependent.[2] As the pH of the medium shifts, particularly towards a more acidic environment, the AOA molecule is less likely to be in its ionized, more soluble form, which can lead to precipitation.[3][4][5]
-
Temperature Shock: Adding a cold, concentrated stock solution of AOA to warmer cell culture medium can cause a rapid decrease in solubility, leading to precipitation.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and other components. AOA may interact with certain divalent cations (like Ca²⁺) or other molecules, forming insoluble complexes.[6]
-
Improper Stock Solution Preparation: If the initial stock solution is not fully dissolved, any undissolved particles will be visible as a precipitate upon dilution into the culture medium.
Q3: What is the recommended solvent for preparing AOA stock solutions?
For preparing high-concentration stock solutions of AOA, Dimethyl sulfoxide (DMSO) is recommended.[7] It is crucial to use anhydrous, cell culture grade DMSO. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For experiments where an organic solvent is not suitable, AOA can be dissolved directly in aqueous buffers like PBS (pH 7.2), though its solubility is lower.[7] Aqueous solutions of AOA are not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to maintain the final DMSO concentration below 0.5%, with many protocols recommending 0.1% or lower.[8] However, the tolerance to DMSO can be cell-line specific. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without AOA) in your experiments to account for any effects of the solvent.
Data Presentation
Table 1: Solubility of this compound (AOA) Hemihydrochloride
| Solvent | pH | Approximate Solubility | Notes |
| Water | Neutral | Highly soluble[2] | Solubility increases with temperature. |
| PBS | 7.2 | ~5 mg/mL[7] | Aqueous solutions should be prepared fresh. |
| DMSO | N/A | ~5 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol | N/A | Slightly or not soluble | Not a recommended solvent. |
Table 2: pH Influence on Carboxylic Acid Solubility
| pH Condition | Predominant Form | Solubility in Aqueous Media | Rationale |
| Low pH (Acidic) | Neutral (R-COOH) | Lower | The uncharged form is less polar and thus less soluble in water.[3][4] |
| High pH (Basic) | Ionized (R-COO⁻) | Higher | The charged carboxylate ion is more polar and readily dissolves in water.[2][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AOA Stock Solution in DMSO
Materials:
-
This compound (AOA) hemihydrochloride (MW: 109.3 g/mol )
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Weighing: In a sterile microcentrifuge tube, weigh the required amount of AOA powder. To prepare 1 mL of a 10 mM stock solution, weigh 1.093 mg of AOA.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously until the AOA is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of AOA Working Solution in Cell Culture Medium
Materials:
-
10 mM AOA stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM AOA stock solution at room temperature.
-
Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath or incubator.
-
Serial Dilution (Recommended): To prevent precipitation upon dilution, perform a stepwise dilution.
-
First, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix gently by pipetting.
-
This intermediate dilution can then be used for the final dilution to the desired working concentration.
-
-
Final Dilution: Add the calculated volume of the AOA stock or intermediate solution to the pre-warmed cell culture medium. Add the AOA solution dropwise while gently swirling the medium to ensure rapid and even mixing.[9]
-
Example for a 100 µM final concentration: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium. The final DMSO concentration will be 0.1%.
-
-
Mix and Use: Gently mix the final working solution by inverting the tube or pipetting. Do not vortex, as this can cause shearing of media components. Use the freshly prepared medium for your cell culture experiments immediately.
Mandatory Visualizations
Caption: AOA inhibits PLP-dependent enzymes by forming a stable oxime complex.
References
- 1. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. britannica.com [britannica.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
Validation & Comparative
A Comparative Analysis of Aminoxyacetic Acid and Other GABA-T Inhibitors for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of Aminoxyacetic acid (AOAA) against other inhibitors of GABA transaminase (GABA-T), a key enzyme in the metabolic pathway of the neurotransmitter GABA. This analysis is supported by quantitative data from experimental studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its concentration is crucial for maintaining balanced neural activity. GABA transaminase (GABA-T) is the enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in GABA levels, a therapeutic strategy for conditions associated with GABAergic dysfunction, such as epilepsy.[1] this compound is a potent, non-specific inhibitor of GABA-T and other pyridoxal phosphate-dependent enzymes.[1] This guide provides a comparative overview of its efficacy relative to other notable GABA-T inhibitors.
Comparative Efficacy of GABA-T Inhibitors
The efficacy of GABA-T inhibitors can be assessed by their potency in inhibiting the enzyme (typically measured as the half-maximal inhibitory concentration, IC50) and their in vivo effects on brain GABA levels.
In Vitro Inhibitory Potency
The following table summarizes the IC50 values for this compound and a selection of other GABA-T inhibitors, providing a direct comparison of their potency.
| Inhibitor | IC50 (µM) | Classification | Reference |
| Gabaculine | 1.8 | Catalytic Inhibitor | [2] |
| This compound (AOAA) | 2.7 | Non-specific Enzyme Inhibitor | [2] |
| γ-acetylenic GABA | 150 | Catalytic Inhibitor | [2] |
| γ-vinyl GABA (Vigabatrin) | 350 | Catalytic Inhibitor | [2] |
| Ethanolamine O-sulphate | >1000 | Catalytic Inhibitor | [2] |
| Phenelzine | N/A* | MAO and GABA-T Inhibitor | [3][4] |
| Rosmarinic acid | N/A** | Natural Compound | [5] |
*While phenelzine is a known inhibitor of GABA-T, a specific IC50 value was not consistently reported in the reviewed literature.[3][4] **Rosmarinic acid has been reported to inhibit GABA transaminase, but a specific IC50 value from a direct enzyme inhibition assay was not found in the reviewed literature.[5]
In Vivo Effects on Brain GABA Levels
The administration of GABA-T inhibitors leads to an increase in brain GABA concentrations. The following table presents a comparative summary of the effects of this compound and other inhibitors on brain GABA levels in preclinical studies.
| Inhibitor | Species | Dose | Route of Administration | Brain Region | % Increase in GABA | Reference |
| This compound (AOAA) | Rat | 100 mg/kg | Intraperitoneal | Various | Rapid and marked increase | [6] |
| Vigabatrin | Rat | 1000 mg/kg | Intraperitoneal | Whole Brain | Significant increase | [7][8] |
| Phenelzine | Rat | 15 mg/kg | Intraperitoneal | Whole Brain | >100% | [3] |
| Ethanolamine O-sulphate | Mouse | 1440 mg/kg | Intraperitoneal | Whole Brain | 70% | [9] |
| Gabaculine | Mouse | 37 mg/kg | Intraperitoneal | Whole Brain | Significant increase | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of GABA-T inhibitors.
In Vitro GABA-T Inhibition Assay (Spectrophotometric Method)
This assay determines the inhibitory potential of a compound by measuring the activity of GABA-T through a coupled-enzyme reaction.
Materials:
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., Vigabatrin)
-
Assay Buffer (e.g., 50 mM Potassium pyrophosphate, pH 8.6)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor and positive control in a suitable solvent. Prepare serial dilutions to determine the IC50 value.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the assay buffer. The final concentrations of each component should be optimized based on the specific activity of the enzymes.
-
Enzyme Inhibition Assay:
-
Add a small volume of the test inhibitor dilution or vehicle control to each well of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a specific amount of GABA-T to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every minute for a defined period (e.g., 20-30 minutes). The rate of NADPH formation, which is directly proportional to GABA-T activity, is determined by the change in absorbance over time.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Microdialysis for Brain GABA Measurement
This technique allows for the in vivo sampling and measurement of extracellular GABA levels in specific brain regions of freely moving animals.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for probe implantation
-
Perfusion pump
-
Fraction collector or online analysis system
-
Artificial cerebrospinal fluid (aCSF)
-
Test inhibitor (e.g., this compound)
-
HPLC system with electrochemical or fluorescence detection for GABA quantification
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest. Secure the probe with dental cement. Allow the animal to recover from surgery.
-
Probe Perfusion: On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Inhibitor Administration: Administer the GABA-T inhibitor via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals to monitor the change in extracellular GABA concentration over time.
-
Sample Analysis: Analyze the collected dialysate samples for GABA concentration using a sensitive analytical method such as HPLC with electrochemical or fluorescence detection.
-
Data Analysis: Express the post-treatment GABA levels as a percentage of the baseline levels for each animal and compare the effects of different inhibitors.
Visualizations
GABA Metabolism and Inhibition Pathway
Caption: The GABA shunt pathway illustrating the synthesis and degradation of GABA, and the point of inhibition by GABA-T inhibitors.
Experimental Workflow: In Vitro GABA-T Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of compounds against GABA-T.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for measuring the in vivo effects of GABA-T inhibitors on brain GABA levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Transaminase Inhibitors [thetinman.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of inhibitors of gamma-aminobutyric acid (GABA) transaminase for the estimation of GABA turnover in various brain regions of rats: a reevaluation of aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of the pharmacology of inhibitors of GABA-metabolism [pubmed.ncbi.nlm.nih.gov]
Aminoxyacetic Acid vs. Vigabatrin: A Comparative Analysis of GABA Transaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is principally regulated by the enzyme GABA transaminase (GABA-T).[1] Inhibition of GABA-T elevates GABA levels, a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2][3] This guide provides a detailed comparison of two key GABA-T inhibitors: aminoxyacetic acid (AOAA) and vigabatrin.
Mechanism of Action and Potency
Vigabatrin is an analogue of GABA and acts as a mechanism-based, irreversible inhibitor of GABA-T.[2][3][4][5] Its action is highly specific, leading to a sustained increase in brain GABA concentrations.[6] The duration of its effect is dependent on the rate of new GABA-T enzyme synthesis rather than the drug's elimination rate.[4]
This compound (AOAA) also inhibits GABA-T, leading to the accumulation of GABA in brain tissue.[7][8][9] However, its mechanism is different. AOAA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[8][10] It acts by forming an oxime complex with the PLP cofactor, thereby inactivating the enzyme.[8][10] This lack of specificity is a critical distinction from vigabatrin.
Quantitative Comparison of Inhibitor Performance
The efficacy and specificity of these inhibitors can be quantified by their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50). Lower values indicate higher potency.
| Parameter | This compound (AOAA) | Vigabatrin | Key Insights |
| Target Enzyme | GABA Transaminase (GABA-T)[7][8] | GABA Transaminase (GABA-T)[2][4] | Both compounds effectively inhibit the primary target enzyme responsible for GABA degradation. |
| Mechanism | Reversible, general inhibitor of PLP-dependent enzymes[8][10] | Irreversible ("suicide") inhibitor[2][3][4][5] | Vigabatrin's irreversible mechanism provides a prolonged duration of action tied to enzyme resynthesis.[4] AOAA's inhibition is broader and not permanent. |
| Potency (GABA-T) | Ki = 9.16 μM[7] | Highly potent, but specific IC50/Ki values vary by assay. Human GABA-T is 70-fold more sensitive than bacterial GABA-T.[11] | AOAA shows micromolar potency. Vigabatrin is recognized as a highly potent inhibitor, with its effectiveness demonstrated in vivo at therapeutic doses.[6][12] |
| Off-Target Effects | Inhibits other PLP-dependent enzymes, notably aspartate aminotransferase (AAT), disrupting the malate-aspartate shuttle.[8][10] Also inhibits cystathionine β-synthase and γ-lyase.[7] | Considered highly specific for GABA-T.[1][6] However, it can cause serious side effects like permanent vision loss and MRI changes in infants.[13][14][15] | AOAA's lack of specificity leads to significant metabolic disruption, including impaired energy metabolism.[10][16] Vigabatrin's primary concern is not off-target enzyme inhibition but significant clinical adverse effects.[17][18] |
| Clinical Use | Primarily a research tool due to toxicity and lack of specificity.[7][8] Clinical trials for conditions like Huntington's disease were halted due to side effects.[8] | FDA-approved antiepileptic drug for refractory complex partial seizures and infantile spasms.[4][13][15] | Vigabatrin is an established therapeutic agent, whereas AOAA is confined to preclinical research settings. |
Visualizing the Mechanisms and Pathways
To better understand the context and mechanisms of these inhibitors, the following diagrams illustrate the GABA metabolic pathway and the distinct inhibitory actions of AOAA and Vigabatrin.
Caption: Role of GABA-T in the metabolism of the neurotransmitter GABA.
Caption: Contrasting mechanisms of irreversible vs. reversible inhibition.
Experimental Protocols
In Vitro GABA Transaminase (GABA-T) Activity Assay
This protocol outlines a common method to determine the inhibitory potential of compounds like AOAA and vigabatrin on GABA-T activity. The assay often uses a coupled enzyme reaction where the product of the GABA-T reaction, glutamate, is used to generate a measurable signal.[19]
Objective: To measure the rate of GABA-T enzymatic activity and determine the IC50 values of inhibitors.
Materials:
-
Purified GABA-T enzyme (e.g., recombinant human GABA-T)[11]
-
Substrates: GABA and α-ketoglutarate (α-KG)[20]
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Coupling Enzyme: Glutamate dehydrogenase (GDH)
-
GDH Substrate: NADP+ or NAD+
-
Assay Buffer: e.g., Potassium pyrophosphate or phosphate buffer, pH ~8.6[11]
-
Test Inhibitors: this compound and vigabatrin at various concentrations.
-
96-well microplate and plate reader capable of measuring absorbance (e.g., at 340 nm for NADPH formation).[11]
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates, cofactors, enzymes, and inhibitors in the assay buffer.
-
Assay Reaction Setup: In each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor at a range of concentrations (or vehicle for control).
-
GABA-T enzyme.
-
Pre-incubate for a defined period if testing time-dependent or irreversible inhibitors like vigabatrin.
-
-
Initiate Reaction: Start the reaction by adding the substrates (GABA and α-KG) and the coupled enzyme system components (GDH and NADP+).[11]
-
Kinetic Measurement: Immediately place the plate in a reader set to 340 nm and 37°C.[19] Measure the change in absorbance over time. The rate of NADPH production is directly proportional to GABA-T activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to get percent inhibition.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Caption: Generalized workflow for determining inhibitor IC50 values.
Conclusion and Outlook
The comparison between this compound and vigabatrin highlights a critical principle in drug development: the trade-off between potency and specificity.
-
Vigabatrin is a clinically successful drug due to its potent and highly specific, irreversible inhibition of GABA-T.[1][4][6] Its clinical utility is, however, limited by significant safety concerns, particularly irreversible vision loss, necessitating careful patient monitoring.[13][14][17]
-
This compound , while an effective inhibitor of GABA-T in vitro, serves as a cautionary example of a non-specific agent.[7] Its inhibition of a wide range of essential PLP-dependent enzymes leads to broad off-target effects, including the disruption of cellular energy metabolism, making it unsuitable for therapeutic use but valuable as a research tool to probe GABAergic pathways.[8][10][16]
For researchers in drug development, vigabatrin represents a benchmark for mechanism-based inhibition, while the profile of AOAA underscores the necessity of rigorous selectivity screening to avoid unintended and toxic off-target effects. Future research may focus on developing inhibitors that retain the high specificity of vigabatrin but with an improved safety profile.
References
- 1. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 2. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 9. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Side Effects of Sabril (vigabatrin) [sabril.net]
- 15. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atkinsforseizures.com [atkinsforseizures.com]
- 18. Vigabatrin (Vigpoder, Sabril, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. bmrservice.com [bmrservice.com]
- 20. academic.oup.com [academic.oup.com]
Aminoxyacetic Acid: A Comparative Guide to its Inhibition of Aspartate Aminotransferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aminoxyacetic acid's inhibitory effect on aspartate aminotransferase (AST), also known as aspartate transaminase (AAT), with other notable inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a well-documented inhibitor of aspartate aminotransferase, a key enzyme in amino acid metabolism. Its mechanism of action involves the formation of a stable complex with the pyridoxal-5'-phosphate (PLP) cofactor, rendering the enzyme inactive. This guide compares the inhibitory potency of this compound with several other compounds, highlighting their respective strengths and mechanisms of action. The provided experimental protocols and mechanistic diagrams offer a practical resource for the scientific community.
Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and alternative compounds against aspartate aminotransferase. The data, including IC50 and Ki values, are compiled from various experimental studies.
| Inhibitor | Type of Inhibition | Potency (IC50/Ki) | Source Organism/Enzyme | Reference |
| This compound | Reversible | IC50: ~100 µM | Bovine platelets | [1] |
| L-Hydrazinosuccinate | Slow, Tight-Binding | Ki: ~0.2 nM | Porcine heart | [2] |
| D-Hydrazinosuccinate | Reversible | Ki: ~3 nM | Porcine heart | [3] |
| L-Cycloserine | Irreversible | IC50: 5 mM | Bovine platelets | [1] |
| L-2-amino-4-methoxy-trans-3-butenoic acid | Irreversible | - | Porcine heart | [4] |
| Hesperidin | Reversible | IC50: 110.3 µM | Rat liver | [5] |
| Hesperetin | Reversible | IC50: 85.29 µM | Rat liver | [5] |
Mechanism of Action: this compound
This compound inhibits aspartate aminotransferase by reacting with the enzyme's essential cofactor, pyridoxal-5'-phosphate (PLP).[6] The aldehyde group of PLP is crucial for the catalytic activity of the enzyme. This compound, being a carbonyl reagent, forms a stable oxime with the PLP, preventing it from participating in the transamination reaction.[6]
Caption: Mechanism of Aspartate Aminotransferase inhibition by this compound.
Experimental Protocols
Spectrophotometric Assay for Aspartate Aminotransferase Activity
This protocol details a common method for measuring AST activity, which can be adapted to assess the inhibitory effects of compounds like this compound. The assay is based on a coupled-enzyme reaction where the product of the AST reaction, oxaloacetate, is converted to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the AST activity.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
L-Aspartic acid solution
-
α-Ketoglutaric acid solution
-
NADH solution
-
Malate dehydrogenase (MDH)
-
Aspartate aminotransferase (AST) enzyme
-
Inhibitor stock solution (e.g., this compound)
-
Purified water
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing L-aspartic acid, α-ketoglutaric acid, NADH, and MDH in potassium phosphate buffer. The final concentrations should be optimized based on the specific enzyme and experimental conditions.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the appropriate solvent.
-
-
Assay Protocol:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 25°C or 37°C.
-
To a cuvette, add the reaction mixture.
-
Add the desired concentration of the inhibitor or vehicle control.
-
Incubate the mixture for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a specific amount of AST enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Alternative Inhibitors: A Comparative Overview
Several other compounds have been identified as inhibitors of aspartate aminotransferase, each with distinct characteristics:
-
L-Hydrazinosuccinate: A potent, slow, and tight-binding inhibitor of AST.[2] Its high affinity makes it a valuable tool for studying the enzyme's active site.
-
D-Hydrazinosuccinate: The D-enantiomer of hydrazinosuccinate, also a potent inhibitor, though slightly less so than the L-form.[3]
-
L-Cycloserine: An irreversible inhibitor that forms a covalent adduct with the PLP cofactor.[1]
-
L-2-amino-4-methoxy-trans-3-butenoic acid: A naturally occurring toxin that acts as an irreversible inhibitor of AST.[4]
-
Hesperidin and Hesperetin: Natural flavonoids that exhibit reversible inhibition of AST.[5] Their potential as therapeutic agents is an area of active research.
Logical Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound on aspartate aminotransferase.
Caption: Experimental workflow for validating an AST inhibitor.
Conclusion
This compound serves as a valuable tool for studying the function of aspartate aminotransferase due to its well-characterized inhibitory mechanism. However, for applications requiring higher potency or different modes of action, alternative inhibitors such as L-hydrazinosuccinate or irreversible inhibitors may be more suitable. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
References
- 1. Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Analysis of Aminoxyacetic Acid and its Prodrugs in Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aminoxyacetic acid (AOA) and its prodrugs as potential anti-cancer agents. It synthesizes experimental data on their efficacy, mechanisms of action, and provides detailed protocols for key assays.
This compound (AOA), a known inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, has garnered significant interest in cancer research due to its ability to target tumor metabolism. A key target of AOA is cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including colorectal cancer, where it contributes to the production of hydrogen sulfide (H₂S), a signaling molecule that promotes tumor growth and proliferation.[1][2] However, the clinical translation of AOA has been hampered by its limited cellular uptake. To address this, various esterase-cleavable prodrugs of AOA have been developed to enhance its pharmacological properties.[2][3]
This guide offers a comparative analysis of AOA and its prominent prodrugs, focusing on their performance in preclinical cancer models.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of AOA and its prodrugs.
Table 1: In Vitro Efficacy - Inhibition of HCT116 Colon Cancer Cell Proliferation
| Compound | Concentration (µM) | Inhibition of Cell Proliferation (%) |
| This compound (AOA) | 30 | No effect |
| 300 | ~36% | |
| 1000 | ~50% (at 32h) | |
| YD0251 (isopropyl ester prodrug) | 100 | >50% (at 32h) |
| 300 | Cytostatic effect | |
| YD0171 (methyl ester prodrug) | 10 | Showed inhibitory activity |
| YD0239 (amide-linked carbamate prodrug) | 30 | ~8% |
| 300 | ~41% | |
| YD0381 (amide-linked carbamate prodrug) | 30 | ~3% |
| 300 | ~41% |
Data compiled from Szczesny et al., 2021.[3]
Table 2: In Vivo Efficacy - Suppression of HCT116 Tumor Growth in Mice
| Compound | Administration Route | Potency Compared to AOA | Key Findings |
| This compound (AOA) | Subcutaneous injection | - | Significant tumor growth reduction at 9 mg/kg/day.[2] |
| YD0251 (isopropyl ester prodrug) | Subcutaneous injection, Oral gavage | Up to 18 times more potent | Markedly inhibited xenograft growth at doses of 0.5, 1, and 3 mg/kg.[3] Effective in patient-derived xenografts (PDTXs) with high CBS expression.[2] |
| YD0171 (methyl ester prodrug) | Subcutaneous injection | 9 times more potent | Significantly inhibited tumor volume at 0.5 and 1 mg/kg/day.[2] |
Data compiled from Szczesny et al., 2021 and other sources.[2][3]
Table 3: Toxicity Profile of YD0251
| Study Type | Dosing | Observations |
| Subchronic toxicity in mice | Up to 60 mg/kg/day for 5 days | No significant alteration in circulating markers of organ injury or histopathological changes.[3] |
Data from Szczesny et al., 2021.[3]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for AOA and its prodrugs is the inhibition of CBS, leading to a reduction in H₂S production within cancer cells. This disrupts tumor bioenergetics and proliferation.[1][2] However, the effects of AOA extend beyond CBS inhibition, impacting other critical cellular pathways.
AOA-Induced Apoptosis and Cell Cycle Arrest
In prostate cancer cells, AOA has been shown to induce apoptosis and cell cycle arrest. Methoxyacetic acid (MAA), a related compound, induces apoptosis through the downregulation of the anti-apoptotic protein BIRC2 (cIAP1), leading to the activation of caspases 7 and 3.[1][4][5] Cell cycle arrest in the G1 phase is mediated by the upregulation of p21 and downregulation of cyclin-dependent kinases CDK4 and CDK2.[1]
Caption: AOA-induced G1 cell cycle arrest pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of AOA and its prodrugs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
96-well plates
-
Complete culture medium
-
This compound (AOA) and its prodrugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of AOA or its prodrugs and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
dot
Caption: Workflow for the MTT cell viability assay.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of AOA and its prodrugs.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel
-
AOA and its prodrugs for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer AOA or its prodrugs via the desired route (e.g., subcutaneous injection, oral gavage) at the specified doses and schedule.
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
dot
Caption: Workflow for the subcutaneous xenograft model.
Western Blotting for CBS Protein Expression
This protocol is used to detect the levels of CBS protein in cell lysates or tumor homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CBS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CBS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The development of this compound prodrugs, such as YD0251 and YD0171, represents a promising strategy to enhance the anti-cancer efficacy of the parent compound. [2][3]These prodrugs demonstrate significantly improved potency in preclinical colon cancer models, both in vitro and in vivo, with a favorable toxicity profile. [2][3]The primary mechanism of action involves the inhibition of CBS, a key enzyme in tumor metabolism. Furthermore, AOA and related compounds have been shown to induce apoptosis and cell cycle arrest through distinct signaling pathways. The experimental protocols provided in this guide offer a framework for the continued investigation and comparative analysis of these compounds in various cancer models. Further research is warranted to fully elucidate the therapeutic potential of AOA prodrugs and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aminomethylphosphonic acid and methoxyacetic acid induce apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Aminoxyacetic Acid Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Aminoxyacetic acid (AOAA) with the phenotypes of corresponding genetic knockout models. By juxtaposing data from pharmacological inhibition and genetic deletion of key enzymes, this document aims to offer a deeper understanding of the underlying biological pathways and to highlight the strengths and limitations of each experimental approach.
Introduction: Pharmacological vs. Genetic Inhibition
This compound (AOAA) is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. Its broad specificity makes it a powerful tool for probing metabolic pathways, but also necessitates careful interpretation of its effects. Cross-validation with genetic knockout models, where the gene encoding a specific AOAA target is deleted, provides a valuable method for dissecting the on-target versus off-target effects of the compound. This guide focuses on the two primary targets of AOAA for which knockout models are well-characterized: 4-aminobutyrate aminotransferase (GABA-T) and cystathionine β-synthase (CBS) .
Mechanism of Action: this compound
AOAA functions by forming an oxime complex with the PLP cofactor, thereby irreversibly inactivating the enzyme.[1] Its most prominent targets include:
-
4-aminobutyrate aminotransferase (GABA-T): A key enzyme in the catabolism of the inhibitory neurotransmitter GABA. Inhibition of GABA-T by AOAA leads to an accumulation of GABA in tissues.[2]
-
Cystathionine β-synthase (CBS): A critical enzyme in the transsulfuration pathway, which converts homocysteine to cystathionine. It is also involved in the production of the gaseous signaling molecule hydrogen sulfide (H₂S).[3][4]
-
Aspartate Aminotransferase (AAT): An enzyme involved in the malate-aspartate shuttle, which is crucial for mitochondrial energy metabolism.[1][2]
The inhibition of multiple enzymes by AOAA can lead to complex physiological effects, making direct comparisons with single-gene knockout models essential for clarifying the contribution of each target to the observed phenotype.
Comparative Analysis: AOAA vs. Genetic Knockouts
This section compares the reported effects of AOAA administration with the characterized phenotypes of GABA-T and CBS knockout mice.
Target System 1: GABAergic Neurotransmission (GABA-T)
The primary application of AOAA in neuroscience is to elevate GABA levels by inhibiting its breakdown. The GABA-T knockout mouse provides a genetic model to validate these effects.
| Parameter | AOAA Administration (in Wild-Type Mice) | GABA-T Knockout (ABAT-/-) Mice | References |
| Brain GABA Levels | Significant increase in whole brain GABA levels. The rate of accumulation is dose-dependent. | Markedly elevated GABA concentrations in the brain, confirmed by in vivo proton magnetic resonance spectroscopy. | [5][6] |
| Behavioral Phenotype | At high doses, can act as a convulsant. At lower doses, exhibits anticonvulsant properties. | Neonatal or infantile-onset encephalopathy, hypersomnolence, and choreoathetosis. Some reports indicate a widened phenotypic spectrum beyond early lethality. | [2] |
| Off-Target Considerations | Inhibition of AAT can impair mitochondrial energy metabolism, potentially leading to excitotoxicity. | The phenotype is specific to the loss of GABA-T function, though developmental compensations may occur. | [1][2] |
The following diagram illustrates the metabolic pathway of GABA and the points of intervention by AOAA and GABA-T knockout.
Figure 1: GABA metabolism pathway showing inhibition by AOAA and genetic knockout of GABA-T.
Target System 2: Transsulfuration and H₂S Signaling (CBS)
AOAA's inhibition of CBS provides a tool to study the effects of impaired transsulfuration and reduced hydrogen sulfide production. The CBS knockout mouse is the corresponding genetic model.
| Parameter | AOAA Administration (in Wild-Type Mice) | Cystathionine β-Synthase (CBS-/-) Knockout Mice | References |
| Plasma Homocysteine | AOAA can inhibit H₂S production, but its direct effect on plasma homocysteine is less characterized than in knockout models. | Severe hyperhomocysteinemia, with plasma levels often exceeding 200 µM (normal <10 µM). | [7] |
| Amino Acid Profile | Effects on the broader amino acid profile are not as well-defined as in the knockout model. | Marked alterations in serum and cerebrospinal fluid amino acids, including elevated methionine and reduced cystathionine and cysteine. | [8][9] |
| Vascular Phenotype | Less studied in the context of AOAA's effect on CBS. | Endothelial dysfunction, increased vascular leakage, neovascularization, and capillary dropout in the retina. | [10][11] |
| H₂S Production | Inhibits H₂S synthesis. | Severely impaired H₂S production capacity, particularly in the liver. | [7] |
The diagram below outlines the transsulfuration pathway and the roles of CBS, AOAA, and genetic knockout.
Figure 2: The transsulfuration pathway and points of inhibition by AOAA and CBS knockout.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays cited in this guide.
Protocol for HPLC Measurement of Brain Amino Acids
This protocol is adapted from methods used for quantifying GABA, glutamate, and other amino acids in brain tissue homogenates.[2]
-
Tissue Homogenization:
-
Rapidly dissect the brain region of interest on an ice-cold plate.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) using a sonicator or tissue grinder.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Pre-column Derivatization:
-
Mix a small volume of the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) and sodium sulfite in a borate buffer.
-
Allow the reaction to proceed for a precise time (e.g., 2 minutes) at room temperature before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous solution (e.g., sodium acetate with EDTA) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA-derivatized amino acids.
-
Quantification: Calculate amino acid concentrations by comparing the peak areas of the samples to those of known standards.
-
Protocol for In Vivo Microdialysis in Mice
This protocol allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[12]
-
Probe Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Surgically implant a guide cannula aimed at the brain region of interest.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min).
-
Allow a stabilization period for the probe and tissue to equilibrate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) in chilled collection vials.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysate samples using a highly sensitive method such as HPLC with electrochemical or fluorescence detection, as described in the protocol above.
-
Neurotransmitter concentrations in the dialysate are considered to be proportional to their extracellular levels in the brain.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cross-validation study.
Figure 3: A logical workflow for comparing pharmacological and genetic inhibition models.
Conclusion
The cross-validation of AOAA's effects with GABA-T and CBS knockout models underscores the importance of a multi-faceted approach in experimental biology. While AOAA offers a rapid and inducible method to probe enzyme function, its off-target effects can complicate data interpretation. Genetic knockout models provide high specificity for the target enzyme, but may involve developmental compensation and do not allow for the same temporal control as pharmacological agents. By integrating data from both methodologies, researchers can more confidently attribute physiological and behavioral phenotypes to the inhibition of specific enzymatic pathways, ultimately leading to a more robust understanding of their roles in health and disease.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of primary sequence changes on the self-association properties of mammalian cystathionine beta-synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA turnover in mouse brain: agreement between the rate of GABA accumulation after aminooxyacetic acid and the rate of disappearance after 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GABA transaminase, ABAT, is essential for mitochondrial nucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homozygous whole body Cbs knockout in adult mice features minimal pathology during ageing despite severe homocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormal Amino Acid Profiles of Blood and Cerebrospinal Fluid from Cystathionine β-Synthase-Deficient Mice, an Animal Model of Homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme replacement with PEGylated cystathionine β-synthase ameliorates homocystinuria in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alterations of Retinal Vasculature in Cystathionine–β-Synthase Heterozygous Mice: A Model of Mild to Moderate Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Aminoxyacetic Acid: A Comparative Guide for Researchers
A deep dive into the in vitro potency and in vivo effects of Aminoxyacetic acid (AOAA), this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its efficacy, supported by experimental data and detailed protocols.
This compound (AOAA) is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, with its most prominent effects attributed to the inhibition of 4-aminobutyrate aminotransferase (GABA-T). This inhibition leads to an increase in the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in tissues, making AOAA a valuable tool for studying the GABAergic system and a compound of interest for its potential therapeutic applications, particularly as an anticonvulsant. However, its activity extends to other enzymes, influencing various metabolic pathways. This guide aims to bridge the gap between the in vitro inhibitory concentrations of AOAA and its observed effects in in vivo models, providing a clearer understanding of its translational potential.
In Vitro Efficacy: Targeting Key Enzymes
The in vitro efficacy of AOAA has been characterized by determining its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against several key enzymes. These values provide a quantitative measure of the compound's potency at the molecular level.
| Enzyme Target | Inhibition Metric | Value (µM) | Reference |
| GABA Transaminase (GABA-T) | Ki | 9.16 | |
| Cystathionine β-synthase (CBS) | IC50 | 8.5 | |
| Cystathionine γ-lyase (CSE) | IC50 | 1.1 | |
| Aspartate Aminotransferase | IC50 | 100 |
Table 1: In Vitro Inhibitory Activity of this compound
The data clearly indicates that AOAA is a potent inhibitor of GABA-T, CBS, and CSE, with Ki and IC50 values in the low micromolar range. Its inhibitory effect on aspartate aminotransferase is comparatively weaker.
From the Bench to the Model: In Vivo Efficacy
In animal models, AOAA has demonstrated significant physiological effects, most notably its ability to increase brain GABA levels and exert anticonvulsant activity.
| Animal Model | Administration Route | Effective Dose (mg/kg) | Observed Effect |
| Rat | Intravenous (i.v.) | 50 | Maximal accumulation of GABA in the cerebellum |
| Rat | Not specified | 40 | Raised concentration of brain GABA |
| Mouse | Not specified | 53 - 130 (ED50) | Anticonvulsant effects |
Table 2: In Vivo Efficacy of this compound in Rodent Models
Bridging the Gap: Correlating In Vitro and In Vivo Data
A direct comparison between the in vitro inhibitory concentrations and the in vivo effective doses is challenging without precise brain concentration data. However, we can infer a likely correlation. The potent in vitro inhibition of GABA-T (Ki = 9.16 µM) aligns with the observed in vivo effect of increased brain GABA levels and anticonvulsant activity at doses of 40-50 mg/kg in rats. To achieve a brain concentration in the micromolar range necessary for significant GABA-T inhibition, a systemic dose in the mg/kg range is expected, considering factors like absorption, distribution, metabolism, and excretion, as well as blood-brain barrier penetration.
The broader inhibitory profile of AOAA against enzymes like CBS and CSE in vitro at similar concentrations to GABA-T suggests that these enzymes are also likely inhibited in vivo. This off-target activity could contribute to both the therapeutic and potential adverse effects of AOAA.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for the key assays are essential.
In Vitro GABA-T Inhibition Assay
Principle: The activity of GABA-T is determined by measuring the formation of its product, succinic semialdehyde, which is then converted to a detectable molecule.
Protocol: A detailed protocol for a coupled-enzyme spectrophotometric assay to measure GABA-T activity can be found in publications focusing on the kinetics of GABA-T inhibition. The general steps involve:
-
Enzyme Preparation: Purified GABA-T enzyme is used.
-
Reaction Mixture: A reaction buffer containing the substrate GABA, the co-substrate α-ketoglutarate, and a coupling enzyme system is prepared.
-
Inhibitor Addition: Varying concentrations of AOAA are pre-incubated with the enzyme.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, and the change in absorbance over time is monitored using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 or Ki values are determined by plotting the enzyme activity against the inhibitor concentration.
In Vivo Anticonvulsant Activity (Pentylenetetrazole-induced Seizure Model)
Principle: The ability of a compound to protect against seizures induced by the chemoconvulsant pentylenetetrazole (PTZ) is a standard preclinical model for assessing anticonvulsant efficacy.
Protocol:
-
Animal Model: Male Swiss mice are commonly used.
-
Drug Administration: AOAA is administered intraperitoneally (i.p.) or via another relevant route at various doses. A control group receives the vehicle.
-
Seizure Induction: After a specific pretreatment time (e.g., 30-60 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic and tonic seizures and mortality.
-
Data Analysis: The percentage of animals protected from seizures and mortality in the drug-treated groups is compared to the control group. The ED50 (the dose that protects 50% of the animals) can be calculated.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of GABA synthesis and degradation, highlighting the inhibitory action of this compound (AOAA) on GABA-T.
Caption: Experimental workflow for comparing the in vitro and in vivo efficacy of this compound.
Conclusion
This compound demonstrates potent in vitro inhibition of GABA-T and other PLP-dependent enzymes, which translates to clear physiological effects in vivo, including increased brain GABA levels and anticonvulsant activity. While a precise quantitative correlation is limited by the availability of brain concentration data, the existing evidence strongly suggests that the in vitro efficacy is a key determinant of the in vivo outcomes. The off-target effects observed in vitro likely contribute to the overall pharmacological profile of AOAA in vivo. This guide provides a foundational understanding for researchers working with AOAA, emphasizing the importance of considering both in vitro potency and in vivo pharmacodynamics for a complete picture of its biological activity. Further pharmacokinetic studies are warranted to establish a more definitive link between the concentrations required for in vitro enzyme inhibition and the effective doses observed in animal models.
A Comparative Analysis of the Off-Target Profiles of Aminoxyacetic Acid and Similar GABA Transaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of Aminoxyacetic acid (AOAA) and other inhibitors of γ-aminobutyric acid (GABA) transaminase. Understanding the selectivity and off-target interactions of these molecules is critical for interpreting experimental results and advancing therapeutic development. This document summarizes quantitative data, details key experimental methodologies for assessing off-target effects, and visualizes relevant biological pathways and workflows.
Overview of Mechanism of Action
This compound (AOAA) is a compound that elevates the concentration of the inhibitory neurotransmitter GABA in the brain and other tissues.[1] It accomplishes this by inhibiting the enzyme responsible for GABA catabolism, 4-aminobutyrate aminotransferase (GABA-T). However, its mechanism confers a broad inhibitory profile. AOAA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, a large family of enzymes involved in various metabolic processes.[2][3] It functions by forming a stable oxime complex with the PLP cofactor, thereby inactivating the enzyme.[3]
In contrast, Vigabatrin (γ-vinyl GABA), a clinically approved antiepileptic drug, is also an inhibitor of GABA-T but acts through a different mechanism.[4][5] It is a mechanism-based, irreversible inactivator that specifically targets the GABA-T enzyme, leading to a more selective inhibition profile compared to AOAA.[5][6] Newer generation inhibitors, such as OV329, have been developed to be even more potent and selective inactivators of GABA-T, with reduced off-target effects.[7]
Quantitative Comparison of Inhibitor Profiles
The selectivity of an inhibitor is a crucial determinant of its utility as a research tool and its safety as a therapeutic agent. The following table summarizes the known on-target and off-target activities of AOAA and the more selective inhibitor, Vigabatrin.
| Target/Effect | Parameter | This compound (AOAA) | Vigabatrin |
| On-Target Activity | |||
| GABA Aminotransferase (GABA-T) | IC₅₀ | ~2.7 µM | Irreversible inhibitor; more potent and selective than AOAA.[5][8] |
| Off-Target Activities | |||
| Aspartate Aminotransferase (AAT) | Activity | Potent inhibitor; disrupts the malate-aspartate shuttle.[2][3] | Does not inactivate or significantly inhibit at therapeutic doses.[9] |
| Glutamate Decarboxylase (GAD) | IC₅₀ | ~14 µM | Does not decrease GAD activity.[10] |
| Alanine Aminotransferase (AAT) | Activity | Expected to inhibit due to PLP-dependence. | Does not inactivate or significantly inhibit.[9] |
| Other PLP-Dependent Enzymes | Activity | Broad-spectrum inhibitor.[3] (e.g., Kynurenine Aminotransferase-I, IC₅₀ = 13.1 µM[11]) | Generally considered selective for GABA-T over other aminotransferases.[4][8] |
| Major Phenotypic Off-Target Effect | Effect | Metabolic disruption and potential excitotoxicity due to impaired mitochondrial energy metabolism.[2][3] | Permanent, progressive, and bilateral concentric visual field constriction (retinal toxicity).[4][12] |
IC₅₀ values can vary based on assay conditions. The data presented is for comparative purposes.
Key Experimental Protocols for Off-Target Profiling
Assessing the full off-target profile of an inhibitor requires a multi-faceted approach, combining biochemical and cellular assays. Below are detailed methodologies for two widely used techniques.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[13] It is based on the principle that ligand binding increases the thermal stability of a target protein.[3][13]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test inhibitor (e.g., AOAA) at various concentrations or with a vehicle control for a specified incubation period (e.g., 1-3 hours).[14]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes or plates. Heat the samples across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This is followed by a cooling step at room temperature for a few minutes.[14][15]
-
Cell Lysis: Lyse the cells to release intracellular contents. This can be achieved through methods such as freeze-thaw cycles or the addition of a lysis buffer containing detergents and protease inhibitors.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., >15,000 x g) to pellet the heat-induced, denatured, and aggregated proteins. The supernatant contains the soluble, stabilized protein fraction.[3]
-
Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature point. This is typically done using standard protein detection methods like Western Blotting, ELISA, or mass spectrometry.[13]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that uses active site-directed chemical probes to assess the functional state of entire enzyme families in complex proteomes.[1][2] Competitive ABPP is particularly useful for determining inhibitor selectivity.
Methodology:
-
Proteome Preparation: Prepare a native cell or tissue lysate that preserves the activity of the enzymes of interest.
-
Inhibitor Incubation: Incubate aliquots of the proteome with a range of concentrations of the test inhibitor (e.g., AOAA) or a vehicle control. This allows the inhibitor to bind to its on- and off-targets.
-
Probe Labeling: Add a broad-spectrum, activity-based probe (ABP) to the samples. The ABP consists of a reactive group that covalently binds to the active site of a specific enzyme class and a reporter tag (e.g., biotin or a fluorophore) for detection.[1] The inhibitor will compete with the probe for binding to target enzymes.
-
Analysis:
-
Gel-Based: If using a fluorescent tag, the reaction can be stopped, and proteins separated by SDS-PAGE. The gel is then scanned for fluorescence. A decrease in the intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that protein, preventing the probe from labeling it.
-
Mass Spectrometry-Based: If using a biotin tag, the probe-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This provides a proteome-wide view of the inhibitor's selectivity.
-
-
Data Analysis: By quantifying the reduction in probe labeling at different inhibitor concentrations, IC₅₀ values can be determined for numerous enzymes simultaneously, generating a comprehensive selectivity profile.
Visualization of Pathways and Workflows
To better understand the biological context of these inhibitors and the process of their evaluation, the following diagrams illustrate key pathways and experimental logic.
Caption: GABA Metabolism and Inhibition Pathway.
Caption: Malate-Aspartate Shuttle Disruption by AOAA.
Caption: General Workflow for Inhibitor Off-Target Profiling.
Conclusion
The comparison between this compound and more targeted GABA-T inhibitors like Vigabatrin highlights a fundamental challenge in drug development: balancing on-target efficacy with off-target liabilities.
-
This compound (AOAA) serves as a potent but non-selective research tool. Its broad inhibition of all PLP-dependent enzymes makes it useful for studying processes reliant on this cofactor, but its significant off-target effects on metabolism complicate the interpretation of its biological consequences.[2][3]
-
Vigabatrin represents a more refined approach, employing mechanism-based inactivation to achieve greater selectivity for GABA-T.[4][6] While it avoids the broad metabolic disruption caused by AOAA, it introduces a distinct and severe off-target toxicity (visual field defects), underscoring that high selectivity for the primary enzyme target does not guarantee safety.[12]
For researchers, the choice of inhibitor depends on the experimental question. AOAA may be suitable for initial pathway interrogation where broad inhibition is desired, but results must be validated with more selective tools. For therapeutic development, the profiles of both molecules emphasize the necessity of comprehensive off-target screening using a combination of biochemical and cellular methods to identify and mitigate potential adverse effects early in the discovery pipeline. The development of next-generation inhibitors like OV329, with potentially improved safety profiles, demonstrates the ongoing effort to refine inhibitor selectivity and minimize off-target harm.[7]
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews [annualreviews.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vigabatrin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Effect of long-term vigabatrin therapy on GABA and other amino acid concentrations in the central nervous system--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of vigabatrin, gamma-acetylenic GABA, aminooxyacetic acid, and valproate on levels of various amino acids in rat brain regions and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.library.northwestern.edu [search.library.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminoxyacetic Acid and L-Cycloserine on Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent enzyme inhibitors, Aminoxyacetic acid and L-cycloserine. Both compounds are known to target pyridoxal phosphate (PLP)-dependent enzymes, a large family of proteins crucial for amino acid metabolism. However, their mechanisms, target specificities, and potencies differ significantly, making them suitable for distinct research and therapeutic applications.
Overview of Inhibitors
This compound (AOA) , also known as carboxymethoxylamine, is a broad-spectrum inhibitor of PLP-dependent enzymes.[1] It is widely used as a research tool to study the role of these enzymes in various biological processes, particularly in neuroscience for its ability to increase levels of the neurotransmitter GABA by inhibiting its breakdown.[1][2]
L-cycloserine (LCS) is the synthetic enantiomer of D-cycloserine, a naturally occurring broad-spectrum antibiotic.[3] While D-cycloserine is used to treat tuberculosis by targeting enzymes in the bacterial cell wall synthesis pathway[4][5], L-cycloserine is a potent inhibitor of various aminotransferases, including those involved in GABA metabolism.[6][7]
Mechanism of Enzyme Inhibition
This compound: AOA acts as a general, often irreversible, inhibitor of PLP-dependent enzymes.[8] The catalytic cycle of these enzymes involves the formation of a Schiff base (internal aldimine) between the PLP cofactor and a lysine residue in the enzyme's active site. AOA, a carbonyl reagent, attacks this linkage to form a highly stable oxime complex.[1][8] This covalent modification prevents the enzyme from binding its natural substrate and carrying out its catalytic function.[8]
References
- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. (Aminooxy)acetic acid | C2H5NO3 | CID 286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 6. Effect of L-cycloserine on brain GABA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-cycloserine: behavioural and biochemical effects after single and repeated administration to mice, rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Replicating Key Experiments: A Comparative Guide to Aminoxyacetic Acid's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key experiments that established aminoxyacetic acid (AOAA) as an inhibitor of γ-aminobutyric acid transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA in the brain. We offer a comparative analysis of AOAA's performance against other notable GABA-T inhibitors, supported by experimental data, detailed protocols for replication, and visualizations of the underlying pathways and workflows.
Comparative Performance of GABA-T Inhibitors
The primary mechanism of action for this compound is the inhibition of GABA-T, the enzyme responsible for the degradation of GABA. This inhibition leads to an accumulation of GABA in the central nervous system. The efficacy of AOAA and other inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Primary Effect on GABA Levels | Reference |
| This compound (AOAA) | GABA-T | 2.7 | Significant Increase | [1] |
| Vigabatrin (γ-vinyl GABA) | GABA-T | 350 | Pronounced Increase | [1][2] |
| Gabaculine | GABA-T | 1.8 | Potent Increase | [1] |
| γ-acetylenic GABA (GAG) | GABA-T | 150 | Marked Increase | [1] |
| Valproate | Primarily other mechanisms, weak GABA-T inhibition | >1000 | Moderate Increase | [1][3] |
Impact on Brain Amino Acid Levels
The administration of GABA-T inhibitors can alter the neurochemical profile of the brain beyond just GABA. The following table summarizes the comparative effects of AOAA and other inhibitors on various amino acid levels in rat brain regions.
| Amino Acid | This compound (AOAA) | Vigabatrin | γ-acetylenic GABA (GAG) | Valproate | Reference |
| GABA | Markedly Increased | Markedly Increased | Markedly Increased | Moderately Increased | [3] |
| Glutamate | Decreased | Decreased | Decreased | No significant change | [3] |
| Aspartate | Decreased | Decreased | Decreased | Decreased | [3] |
| Glutamine | Increased | Decreased | Decreased | Increased | [3] |
| Alanine | Decreased | Decreased | Decreased | No significant change | [3] |
Key Experimental Protocols
Reproducing the foundational experiments is crucial for understanding and building upon our knowledge of GABAergic modulation. Below are detailed methodologies for two key experiments used to characterize the effects of this compound.
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the GABA-T enzyme.
Objective: To determine the IC50 value of this compound and compare it to other inhibitors.
Materials:
-
Purified or recombinant GABA transaminase (e.g., from porcine brain)
-
γ-Aminobutyric acid (GABA)
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
This compound and other test inhibitors
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the assay buffer. Prepare serial dilutions of this compound and other test inhibitors.
-
Reaction Mixture: In each well of the 96-well plate, combine the assay buffer, GABA, α-ketoglutarate, PLP, NADP+, and SSADH.
-
Inhibitor Addition: Add the desired concentration of this compound or other test inhibitors to the respective wells. Include a control well with no inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding GABA transaminase to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH, for 20-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Microdialysis for GABA Measurement
This technique allows for the in vivo sampling and measurement of extracellular GABA levels in the brain of a living animal following drug administration.
Objective: To measure the effect of this compound administration on extracellular GABA concentrations in a specific brain region (e.g., striatum, hippocampus).
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection
-
Derivatization agent (e.g., o-phthaldialdehyde, OPA)
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular GABA levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).
-
Post-treatment Collection: Continue to collect dialysate samples for a designated period to monitor changes in GABA concentrations.
-
Sample Analysis: Derivatize the collected dialysate samples with a fluorescent agent like OPA. Analyze the samples using HPLC to separate and quantify the GABA content.
-
Data Analysis: Express the post-treatment GABA levels as a percentage of the baseline levels to determine the effect of this compound.
Visualizing the Mechanism and Workflow
Diagrams are essential for a clear understanding of complex biological processes and experimental designs.
Caption: GABA metabolism pathway and the inhibitory action of AOAA on GABA-T.
Caption: Workflow for the in vitro GABA-T inhibition assay.
Caption: Workflow for in vivo microdialysis to measure GABA levels.
References
- 1. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of valproate, vigabatrin and aminooxyacetic acid on release of endogenous and exogenous GABA from cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of vigabatrin, gamma-acetylenic GABA, aminooxyacetic acid, and valproate on levels of various amino acids in rat brain regions and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical appraisal of early clinical trial data for Aminoxyacetic acid.
Aminoxyacetic acid (AOA), a potent inhibitor of γ-aminobutyric acid (GABA) transaminase, was the subject of early clinical investigation for its potential therapeutic effects in neurological and audiological disorders. By increasing the concentration of the inhibitory neurotransmitter GABA in the brain, it was hypothesized that AOA could alleviate symptoms in conditions characterized by neuronal hyperexcitability or dysfunction. This guide provides a critical appraisal of the early clinical trial data for this compound in the treatment of tinnitus and Huntington's disease, comparing its performance with contemporaneous alternatives and presenting the supporting experimental data.
This compound in the Treatment of Tinnitus
Early clinical trials in the 1980s explored the potential of this compound to palliate tinnitus, a condition characterized by the perception of sound in the absence of an external source. The rationale was based on the hypothesis that increasing central nervous system inhibition through elevated GABA levels might suppress the aberrant neuronal activity underlying tinnitus.
Comparison with a Contemporaneous Alternative: Intravenous Lidocaine
During the same period, intravenous lidocaine was also being investigated as a potential treatment for tinnitus. The proposed mechanism of action for lidocaine was the suppression of spontaneous activity in the auditory nerve.
| Parameter | This compound (Guth et al., 1990) [1] | Intravenous Lidocaine (Duckert & Rees, 1983) [2] |
| Number of Patients | 66 | 50 |
| Study Design | Placebo-controlled | Double-blind, randomized |
| Dosage | 75 mg four times a day for 1 week | Not specified in abstract |
| Primary Outcome | Subjective decrease in tinnitus severity | Subjective assessment and audiometric matching |
| Efficacy | 21% of patients reported a subjective decrease in tinnitus severity. | 40% of the lidocaine group reported a decrease in tinnitus. |
| Adverse Effects | 71% of responders reported side effects, primarily nausea and disequilibrium. | Over 30% reported increased tinnitus; other side effects included disequilibrium, slurred speech, numbness, and tingling. |
Experimental Protocols
This compound Trial (Guth et al., 1990) [1]
-
Patient Population: 66 patients with tinnitus presumed to be of cochlear origin.
-
Intervention: Patients received either a placebo or 75 mg of this compound four times a day for one week.
-
Outcome Assessment: The primary outcome was a subjective rating by patients of a change or no change in tinnitus severity. Audiometric measurement of tinnitus loudness was also performed. Greater weight was given to the patient's self-rating.
Intravenous Lidocaine Trial (Duckert & Rees, 1983) [2]
-
Patient Population: 50 patients with tinnitus.
-
Intervention: Patients were randomized to receive either intravenous lidocaine or a placebo in a double-blind fashion.
-
Outcome Assessment: Tinnitus was evaluated before and after injection by subjective assessment and audiometric matching of loudness.
Methodology: Tinnitus Loudness Matching
Tinnitus loudness matching is a psychoacoustical procedure used to quantify the perceived loudness of a patient's tinnitus. The general procedure involves presenting an external sound, typically a pure tone or narrowband noise, to the patient. The intensity of this external sound is adjusted until the patient perceives it to be equal in loudness to their tinnitus. The intensity of the matching sound in decibels above the patient's hearing threshold for that frequency is then recorded as the sensation level of the tinnitus.[3][4]
This compound in the Treatment of Huntington's Disease
In the late 1970s, researchers investigated whether increasing brain GABA levels with this compound could ameliorate the symptoms of Huntington's disease, a neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and psychiatric disturbances. The loss of GABAergic neurons in the striatum is a key pathological feature of the disease.
Comparison with a Contemporaneous Alternative: Haloperidol
Haloperidol, a dopamine receptor antagonist, was a standard treatment for the chorea (involuntary movements) associated with Huntington's disease during that era. Its mechanism of action involves blocking dopamine receptors in the brain, which helps to reduce the excessive motor output.
| Parameter | This compound (Shoulson et al., 1978) [5] | Haloperidol (Barr et al., 1988) [6] |
| Number of Patients | 7 | 20 |
| Study Design | Placebo-controlled, crossover | Dose-ranging, observational |
| Dosage | Increased beyond 2 mg/kg/day | 1 to 40 mg/day |
| Primary Outcome | Clinical improvement | Improvement in abnormal movements |
| Efficacy | No clinical improvement observed. | Significant improvement (greater than 30% from baseline) in abnormal movements at serum concentrations between 2 and 5 ng/ml. |
| Adverse Effects | Drowsiness, ataxia, seizures, and psychotic behavior at dosages above 2 mg/kg/day. | Not detailed in the abstract, but known to cause extrapyramidal side effects. |
Experimental Protocols
This compound Trial (Shoulson et al., 1978) [5]
-
Patient Population: Seven patients with Huntington's disease.
-
Intervention: Patients received this compound orally in a placebo-controlled crossover design. The dosage was increased beyond 2 mg per kilogram per day.
-
Outcome Assessment: Clinical improvement was assessed by physicians who were blind to the treatment.
Haloperidol Study (Barr et al., 1988) [6]
-
Patient Population: 20 adult patients with Huntington's disease.
-
Intervention: Patients received haloperidol at doses ranging from 1 to 40 mg per day.
-
Outcome Assessment: The severity of chorea was assessed, and serum haloperidol concentrations were measured.
Methodology: Unified Huntington's Disease Rating Scale (UHDRS)
While the Shoulson et al. study predates the formal publication of the Unified Huntington's Disease Rating Scale (UHDRS), the development of standardized clinical rating scales was underway during this period. The UHDRS, later established as the gold standard for assessing clinical features in Huntington's disease, comprises four domains: motor function, cognitive function, behavioral abnormalities, and functional capacity.[7][8][9] The motor assessment section of the UHDRS provides a quantitative score for various aspects of motor dysfunction, including chorea, dystonia, and bradykinesia.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound
Caption: Mechanism of this compound.
Experimental Workflow for Tinnitus Clinical Trial
Caption: Tinnitus Trial Workflow.
Logical Relationship in Huntington's Disease Trial
Caption: Huntington's Trial Logic.
Conclusion
The early clinical trials of this compound for both tinnitus and Huntington's disease were ultimately disappointing. In the case of tinnitus, while a small subset of patients reported subjective improvement, the high incidence of adverse effects rendered the drug unacceptable for clinical use. For Huntington's disease, this compound failed to demonstrate any clinical benefit and was associated with significant toxicity at the doses required to inhibit GABA transaminase.
In comparison, contemporaneous treatments offered some, albeit limited, therapeutic benefit. Intravenous lidocaine showed a higher response rate for tinnitus, although it also had a notable side effect profile and practical limitations for long-term use. For Huntington's disease, dopamine antagonists like haloperidol were effective in managing chorea, a primary motor symptom, although they did not alter the progressive course of the disease and had their own set of side effects.
These early investigations underscore the challenges of translating a targeted neurochemical hypothesis into a safe and effective clinical therapy. While the rationale for increasing GABAergic tone in these disorders was sound, the systemic administration of a non-selective enzyme inhibitor like this compound resulted in a poor risk-benefit profile. This highlights the importance of developing more targeted therapeutic strategies with improved safety and tolerability for neurological and audiological disorders.
References
- 1. Evaluation of amino-oxyacetic acid as a palliative in tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of tinnitus with intravenous lidocaine: a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Management of Tinnitus - Article 12558 [audiologyonline.com]
- 4. Measurement Procedures - Tinnitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Failure of aminooxyacetic acid therapy in Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum haloperidol concentration and choreiform movements in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 9. Unified Huntington's Disease Rating Scale: reliability and consistency. Huntington Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aminoxyacetic Acid: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers, scientists, and drug development professionals. Aminoxyacetic acid, a compound utilized in various research applications, requires careful handling and disposal due to its irritant properties. This guide provides essential safety and logistical information, outlining operational and disposal protocols to facilitate its proper management.
Core Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). The irritant nature of this compound necessitates stringent safety measures to prevent skin, eye, and respiratory tract contact.[1]
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | To prevent eye irritation from splashes or dust.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin irritation upon contact.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Wear a respirator when handling the solid form to avoid dust inhalation. | To prevent respiratory tract irritation.[1] |
Primary Disposal Procedure: Hazardous Waste Collection
The most direct and compliant method for the disposal of this compound is through a designated hazardous waste management program. This ensures the chemical is handled and processed in accordance with environmental regulations.
Step-by-Step Hazardous Waste Segregation:
-
Containerization: Place this compound waste into a clearly labeled, sealed, and chemically compatible container.[2]
-
Labeling: The container must be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[2]
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal service.[2]
Alternative Procedure: Neutralization of Small Quantities
For very small quantities, neutralization may be considered. However, this procedure should only be performed by trained personnel in a controlled laboratory setting, such as a fume hood, and in accordance with local regulations.[2] It is important to note that while neutralization addresses the acidity, the resulting salt solution may still be considered hazardous waste and require collection. Direct drain disposal is often not recommended without specific institutional approval.[2]
Experimental Protocol for Neutralization:
-
Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound in a beaker placed within an ice-water bath to manage any heat generation.[2]
-
Dilute Base Preparation: In a separate container, prepare a dilute solution of a weak base, such as sodium bicarbonate.[2]
-
Slow Addition: While stirring the acidic solution, slowly add the dilute base dropwise.[2]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[2]
-
Neutralization Point: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[2]
-
Disposal of Neutralized Solution: Consult your local EHS guidelines for the proper disposal of the neutralized solution. The neutralized solution should be collected in a labeled hazardous waste container.
Quantitative Data for Disposal and Storage
The following table summarizes key quantitative limits relevant to the storage of chemical waste in a laboratory setting. These are general guidelines, and researchers should always consult their institution's specific policies.
| Parameter | Guideline | Source |
| pH Range for Neutralization | 6.0 - 8.0 | [2] |
| Maximum Hazardous Waste in Satellite Accumulation Area | 55 gallons | [3][4] |
| Maximum Acutely Hazardous Waste in Satellite Accumulation Area | 1 quart | [3][4] |
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.[2]
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.[2]
-
Decontamination: Clean the spill area with soap and water.[2]
-
Disposal: Dispose of all contaminated materials, including the absorbent material and cleaning supplies, as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aminoxyacetic Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. Aminoxyacetic acid, a valuable compound in various research applications, requires careful handling due to its irritant properties. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the responsible management of this chemical, building a foundation of trust and safety in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Adherence to proper PPE protocols is the first line of defense against accidental exposure.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes and solid particles.[1] |
| Skin Protection | Nitrile or neoprene chemical-resistant gloves (double-gloving is recommended). A polyethylene-coated polypropylene disposable gown or a standard lab coat. | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[4] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
1. Preparation and Pre-Handling:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[5][6]
-
Designate a Work Area: All work with this compound, especially when handling the solid form, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Assemble all necessary materials: Have all required equipment, including PPE, weighing instruments, and waste containers, readily available.
-
Pre-tared Containers: When weighing the solid, do not dispense it directly onto a laboratory balance in the open lab. Instead, transfer the material into a pre-tared, sealed container inside the fume hood.[7]
2. Handling the Compound:
-
Wear Appropriate PPE: Don all the required personal protective equipment as outlined in Table 1 before handling the chemical.
-
Minimize Dust Generation: When working with the powdered form, handle it carefully to avoid creating dust.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[6]
-
Use Smallest Quantities: Purchase and use the smallest amount of the chemical necessary for your experiment to minimize waste and potential exposure.[7]
3. Post-Handling and Decontamination:
-
Thoroughly Wash Hands: After handling, wash your hands thoroughly with soap and water.[7]
-
Decontaminate Surfaces: Clean and decontaminate all work surfaces and equipment that may have come into contact with the chemical.[1]
-
Properly Remove PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the appropriate waste stream.
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5][6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[2][5] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound is critical to protect the environment and comply with regulations.
Primary Disposal Method: Hazardous Waste Collection
The most recommended and compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) hazardous waste program.[1]
-
Containerization: Collect all waste containing this compound, including contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Labeling: Ensure the container is clearly marked as "Hazardous Waste" and includes the full chemical name: "this compound."[1]
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the EHS department.[1]
Secondary Disposal Method: Neutralization (for very small quantities only)
For very small spills or residual amounts, neutralization may be an option, but always consult your institution's EHS guidelines before proceeding. Direct drain disposal of the neutralized solution is often not recommended without specific approval.[1]
-
Dilution: In a fume hood, dilute the acidic solution with water (a 1:10 ratio of acid to water is a general guideline).[4]
-
Neutralization: Slowly add a dilute base, such as sodium bicarbonate or sodium hydroxide, to the diluted acidic solution while stirring continuously.[1]
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue to add the base until the pH is between 6.0 and 8.0.[1][4]
-
Disposal: Once neutralized, consult your EHS department for guidance on the proper disposal of the resulting salt solution.
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the safe handling and disposal workflows for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. thesafetygeek.com [thesafetygeek.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 8. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
